molecular formula C40H62N12O14S B612625 Laminin (925-933)

Laminin (925-933)

Cat. No.: B612625
M. Wt: 967.1 g/mol
InChI Key: NGBBIWFVAWMQKZ-JDIVNGTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laminin (925-933) is a synthetic peptide with the amino acid sequence CDPGYIGSR, derived from residues 925-933 of the laminin B1 chain . This sequence is a key biologically active motif that mediates cell adhesion by binding to the high-affinity 67-kD laminin receptor (67LR) . As a receptor agonist, this peptide stimulates laminin-dependent processes such as endothelial cell attachment and chemotaxis . In research applications, Laminin (925-933) has been shown to promote the attachment of HT-1080 and CHO cells to culture plates and acts as a chemoattractant for B16F10 murine melanoma cells . Its role in modulating cell-matrix interactions makes it a valuable tool for studying mechanisms of cell adhesion, migration, and signaling in various contexts, including neurobiology and cancer research . In a murine model of proliferative retinopathy, Lamβ1925–933 was found to significantly inhibit pathological neovascularization while promoting revascularization of the ischemic retina, highlighting its potential in researching angiogenic disorders . The peptide is provided as a lyophilized powder with a purity of >95% and should be stored at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62N12O14S/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBIWFVAWMQKZ-JDIVNGTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62N12O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Laminin (925-933) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Laminin (B1169045) (925-933) peptide, a nine-amino-acid sequence derived from the B1 chain of the laminin protein, is a key player in a multitude of cellular processes.[1][2][3][4][5][6] Its sequence, Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), has been identified as a critical binding motif for the 67kDa laminin receptor (67LR), a non-integrin cell surface receptor.[1][7][8] This interaction triggers a cascade of intracellular events that regulate cell adhesion, migration, differentiation, and signaling.[2][6][9] The peptide's involvement in these fundamental biological activities has made it a significant subject of research, particularly in the fields of cancer biology, neuroscience, and regenerative medicine. This guide provides a comprehensive overview of the Laminin (925-933) peptide, including its sequence, structure, and the signaling pathways it modulates, along with detailed experimental protocols for its study.

Peptide Sequence and Physicochemical Properties

The Laminin (925-933) peptide is a nonapeptide with the following amino acid sequence:

One-Letter Code: CDPGYIGSR[3][4][5]

Three-Letter Code: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg[6]

This sequence is derived from residues 925-933 of the laminin B1 chain.[1][2][3][4][5][6]

PropertyValueReference
Molecular Formula C40H62N12O14S[3][5]
Molecular Weight 967.1 g/mol [3][5]
CAS Number 110590-60-8[4]

Structural Characteristics

Currently, there is no experimentally determined three-dimensional structure of the Laminin (925-933) peptide available in the public domain, such as one determined by X-ray crystallography or NMR spectroscopy. However, computational modeling studies have provided some insights into its potential conformation. These studies suggest that the peptide may adopt a right-handed helical fold. This predicted structure is thought to be important for its interaction with the 67kDa laminin receptor. Further biophysical studies, such as circular dichroism spectroscopy, could provide more detailed information about its secondary structure in different solvent conditions.

Biological Activity and Signaling Pathways

The biological effects of the Laminin (925-933) peptide are primarily mediated through its binding to the 67kDa laminin receptor (67LR).[1][7][8] This interaction initiates a signaling cascade that influences various cellular functions.

67kDa Laminin Receptor (67LR) Signaling

Binding of the Laminin (925-933) peptide to the 67LR, which is often localized in lipid rafts, is proposed to activate adenylyl cyclase.[1] This leads to a transient increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The rise in cAMP activates two key downstream effectors: Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[1] The activation of PKA and Epac is crucial for the subsequent internalization of the 67LR.[1] This endocytosis of the receptor, along with other associated signaling molecules within the lipid raft, can lead to a sustained intracellular signal, potentially contributing to long-term cellular responses like neuroprotection.[1]

laminin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm laminin Laminin (925-933) lr67 67kDa Laminin Receptor (67LR) laminin->lr67 ac Adenylyl Cyclase lr67->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates epac Epac camp->epac activates internalization 67LR Internalization pka->internalization epac->internalization cellular_response Cellular Response (e.g., Neuroprotection) internalization->cellular_response cell_adhesion_workflow start Start coat Coat 96-well plate with Laminin (925-933) start->coat block Block with BSA coat->block prepare_cells Prepare cell suspension block->prepare_cells seed_cells Seed cells into wells prepare_cells->seed_cells incubate Incubate (1-2h, 37°C) seed_cells->incubate wash Wash to remove non-adherent cells incubate->wash fix_stain Fix and stain with Crystal Violet wash->fix_stain quantify Solubilize and measure absorbance fix_stain->quantify end End quantify->end

References

The Biological Activity of Laminin (925-933): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the laminin (B1169045) peptide fragment (925-933), a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR). Derived from the B1 chain of the laminin protein, this peptide has garnered significant interest for its role in fundamental cellular processes and its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways associated with Laminin (925-933).

Core Biological Activities and Quantitative Data

Laminin (925-933), and its core active pentapeptide sequence Tyr-Ile-Gly-Ser-Arg (YIGSR), primarily interacts with the high-affinity 67-kDa laminin receptor (67LR)[1][2]. This interaction mediates a range of biological effects, including cell adhesion, migration (chemotaxis), and neurite outgrowth. The peptide is also implicated in processes such as inhibition of metastasis and modulation of angiogenesis.

The following tables summarize the available quantitative data on the biological activity of Laminin (925-933) and related peptides.

Table 1: Receptor Binding and Inhibition Data

ParameterPeptideValueCell Line/SystemMethod
IC50 (Displacement of ¹²⁵I-laminin)Laminin (925-933)1-5 nM[3]Breast cancer and endothelial cellsWhole cell receptor assay
IC50 (Inhibition of cell attachment)Laminin (925-933)230-390 nM[3]Not specifiedCell attachment to solid-phase laminin
Kd (Binding Affinity)C(YIGSR)₃-NH₂150 nM[4]Neuroblastoma cellsLigand displacement analysis

Table 2: Effective Concentrations for Cellular Responses

Biological EffectPeptideConcentrationCell Line(s)Incubation Time
Cell Attachment Laminin (925-933)100 µg/ml & 300 µg/ml[5][6]HT-1080, CHO1 hour
Chemotaxis Laminin (925-933)100 µg/ml[5]B16/F10 murine melanoma5 hours
Receptor Binding Laminin (925-933)1 mg/ml[6]Not specifiedNot specified
Neurite Outgrowth Laminin (925-933)Not specified (conjugated to agarose (B213101) hydrogel)[6]Chick embryo dorsal root ganglia, PC12Not specified

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Laminin (925-933).

Cell Adhesion Assay

This protocol is adapted from standard cell adhesion assays and can be used to quantify the attachment of cells to surfaces coated with Laminin (925-933).

Materials:

  • 96-well tissue culture plates

  • Laminin (925-933) peptide

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM or RPMI)

  • Cells of interest (e.g., HT-1080, CHO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Crystal Violet solution

  • 10% Acetic Acid

Procedure:

  • Coating: Dissolve Laminin (925-933) in PBS to the desired concentrations (e.g., 10, 50, 100 µg/ml). Add 50 µl of the peptide solution to each well of a 96-well plate. Incubate for 1 hour at 37°C or overnight at 4°C.

  • Blocking: Wash the wells twice with PBS. Block non-specific binding by adding 100 µl of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

  • Cell Seeding: Wash the wells twice with PBS. Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10⁵ cells/ml. Add 100 µl of the cell suspension to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells by adding 100 µl of 4% PFA for 15 minutes at room temperature. Wash the wells with water and stain with 100 µl of 0.5% Crystal Violet for 20 minutes.

  • Quantification: Wash the wells thoroughly with water and allow them to dry. Solubilize the stain by adding 100 µl of 10% acetic acid to each well. Measure the absorbance at 570 nm using a microplate reader.

Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes a method to assess the chemoattractant properties of Laminin (925-933).

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Laminin (925-933) peptide

  • Serum-free cell culture medium with 0.1% BSA

  • Cells of interest (e.g., B16/F10 melanoma cells)

  • Methanol (B129727)

  • Giemsa stain or DAPI

Procedure:

  • Chamber Preparation: Place the polycarbonate membrane between the upper and lower wells of the Boyden chamber.

  • Chemoattractant Loading: Fill the lower wells with serum-free medium containing various concentrations of Laminin (925-933) (e.g., 10, 50, 100 µg/ml). Use medium without the peptide as a negative control.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium to a concentration of 5 x 10⁵ cells/ml. Add the cell suspension to the upper wells.

  • Incubation: Incubate the chamber for 4-6 hours at 37°C in a CO₂ incubator.

  • Cell Removal and Fixation: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Staining and Visualization: Stain the migrated cells with Giemsa stain or DAPI.

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

Neurite Outgrowth Assay

This protocol details a method for evaluating the effect of Laminin (925-933) on neurite extension.

Materials:

  • 24-well tissue culture plates

  • Coverslips coated with poly-L-lysine or poly-D-lysine

  • Laminin (925-933) peptide

  • Neuronal cells (e.g., PC12, primary dorsal root ganglion neurons)

  • Cell culture medium appropriate for the neuronal cells

  • 4% Paraformaldehyde (PFA) in PBS

  • Antibodies against neuronal markers (e.g., β-III tubulin) and appropriate fluorescent secondary antibodies

  • DAPI

Procedure:

  • Coating: Coat the coverslips with poly-lysine. Then, incubate the coverslips with a solution of Laminin (925-933) at a desired concentration (e.g., 10 µg/ml) for 2 hours at 37°C.

  • Cell Seeding: Wash the coated coverslips with PBS and place them in the wells of a 24-well plate. Seed the neuronal cells onto the coverslips at a low density to allow for clear visualization of individual neurites.

  • Incubation and Differentiation: Culture the cells for 24-72 hours under conditions that promote differentiation (e.g., for PC12 cells, medium with reduced serum and NGF).

  • Fixation and Staining: Fix the cells with 4% PFA for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS and block with a blocking solution (e.g., 5% goat serum in PBS). Incubate with primary antibody against a neuronal marker, followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining.

  • Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Measure the length of the longest neurite and the number of neurites per cell using image analysis software.

Signaling Pathways

The biological effects of Laminin (925-933) are primarily mediated through its interaction with the 67-kDa laminin receptor (67LR). This interaction can trigger distinct intracellular signaling cascades.

67LR Internalization and cAMP Signaling

Binding of Laminin (925-933) or the YIGSR peptide to the 67LR can induce the internalization of the receptor. This process is dependent on the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac), which are crucial for the endocytosis of the 67LR. This pathway is thought to contribute to the neuroprotective effects of the peptide.

G Laminin (925-933) Induced 67LR Internalization and cAMP Signaling Pathway Laminin Laminin (925-933) LR67 67-kDa Laminin Receptor (67LR) Laminin->LR67 Binds AC Adenylyl Cyclase LR67->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Internalization 67LR Internalization PKA->Internalization Promotes Epac->Internalization Promotes Neuroprotection Neuroprotection Internalization->Neuroprotection Leads to

Caption: 67LR-mediated cAMP signaling pathway initiated by Laminin (925-933).

Modulation of Cell Proliferation and Survival

In some cellular contexts, the binding of laminin to the 67LR can lead to the receptor's association with the anti-apoptotic protein PED/PEA-15. This interaction is believed to activate a signal transduction pathway that promotes cell proliferation and confers resistance to apoptosis. This pathway highlights the multifaceted role of Laminin (925-933) in cell fate decisions.

G Laminin (925-933) Signaling in Cell Proliferation and Survival Laminin Laminin (925-933) LR67 67-kDa Laminin Receptor (67LR) Laminin->LR67 Binds PED_PEA15 PED/PEA-15 LR67->PED_PEA15 Associates with Signaling_Cascade Signal Transduction Pathway PED_PEA15->Signaling_Cascade Activates Proliferation Cell Proliferation Apoptosis_Resistance Resistance to Apoptosis Signaling_Cascade->Proliferation Promotes Signaling_Cascade->Apoptosis_Resistance Promotes G Experimental Workflow for Laminin (925-933) Biological Activity Peptide Laminin (925-933) Synthesis and Characterization Cell_Culture Cell Line Selection (e.g., HT-1080, PC12) Peptide->Cell_Culture Adhesion Cell Adhesion Assay Cell_Culture->Adhesion Migration Chemotaxis Assay Cell_Culture->Migration Neurite Neurite Outgrowth Assay Cell_Culture->Neurite Signaling Signaling Pathway Analysis (Western Blot, Immunofluorescence) Adhesion->Signaling Data_Analysis Data Analysis and Interpretation Adhesion->Data_Analysis Migration->Signaling Migration->Data_Analysis Neurite->Signaling Neurite->Data_Analysis Signaling->Data_Analysis

References

The Core Mechanism of Laminin (925-933) Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding mechanism of the laminin (B1169045) (925-933) peptide to its receptor. The content herein is curated for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of the associated signaling pathways.

Introduction to Laminin (925-933) and its Receptor

Laminins are a major family of glycoproteins in the extracellular matrix, playing a crucial role in a wide array of biological processes, including cell adhesion, differentiation, migration, and signaling.[1] The peptide sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), corresponding to residues 925-933 of the laminin B1 chain, has been identified as a key site for mediating these cellular interactions.[1][2]

The primary receptor for the laminin (925-933) peptide is the 67-kDa laminin receptor (67LR), a high-affinity non-integrin cell surface receptor.[3][4] The binding of the laminin (925-933) peptide to 67LR is a critical event that triggers downstream signaling cascades, influencing cell behavior and fate. This interaction has been implicated in various physiological and pathological processes, including neurite outgrowth, cancer metastasis, and angiogenesis.[1][5]

Quantitative Analysis of Receptor Binding

The interaction between laminin (925-933) and the 67LR has been quantified using various experimental approaches. The following table summarizes the key binding affinity data available in the literature.

LigandReceptorCell Line/SystemMethodBinding AffinityReference
Laminin (925-933)67-kDa Laminin ReceptorBreast Cancer & Endothelial CellsWhole Cell Receptor Assay (Displacement of ¹²⁵I-laminin)IC₅₀: 1-5 nM[5]
C(YIGSR)₃-NH₂67-kDa Laminin ReceptorNeuroblastoma CellsLigand Displacement AnalysisKᵢ: 1.5 x 10⁻⁷ M (150 nM)[2]

Note: While IC₅₀ and Kᵢ values provide valuable information about the binding affinity, specific kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ) for the direct interaction of the laminin (925-933) peptide with the 67LR are not extensively reported in the currently available literature. Surface Plasmon Resonance (SPR) has been employed to study the interaction between the full-length laminin and 67LR, but specific kinetic data for the peptide is still forthcoming.[6][7]

Signaling Pathways Activated by Laminin (925-933) Binding

The binding of laminin (925-933) to the 67LR initiates a cascade of intracellular signaling events. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and subsequent tyrosine phosphorylation of several downstream proteins.

FAK-Mediated Signaling

Upon ligand binding, 67LR activates FAK, a non-receptor tyrosine kinase that plays a central role in cell adhesion and migration signaling. This activation leads to the phosphorylation of paxillin (B1203293) and the recruitment of other adaptor proteins like Crk. This signaling complex is crucial for cytoskeletal reorganization and cell motility.

FAK_Signaling Laminin Laminin (925-933) Receptor 67LR Laminin->Receptor Binds FAK FAK Receptor->FAK Activates paxillin Paxillin FAK->paxillin Phosphorylates Crk Crk paxillin->Crk Recruits cytoskeleton Cytoskeletal Rearrangement Crk->cytoskeleton migration Cell Migration cytoskeleton->migration

FAK-mediated signaling pathway.
Tyrosine Phosphorylation Cascade

The binding of laminin peptides to their receptors is known to induce the tyrosine phosphorylation of a range of intracellular proteins. Studies have shown that upon binding of a YIGSR-containing peptide, proteins in the molecular mass range of 115-130 kDa and a 32 kDa protein group undergo tyrosine phosphorylation.[2] This indicates the activation of tyrosine kinases and the initiation of a broader signaling network.

Tyrosine_Phosphorylation Laminin Laminin (925-933) Receptor 67LR Laminin->Receptor Binds TyrosineKinase Tyrosine Kinase Receptor->TyrosineKinase Activates Proteins115_130 115-130 kDa Proteins TyrosineKinase->Proteins115_130 Phosphorylates Protein32 32 kDa Protein TyrosineKinase->Protein32 Phosphorylates Downstream Downstream Signaling Proteins115_130->Downstream Protein32->Downstream

Tyrosine phosphorylation cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to study the laminin (925-933) receptor binding mechanism.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To quantify the binding of ¹²⁵I-labeled laminin to cells expressing the 67LR and to determine the inhibitory concentration (IC₅₀) of the laminin (925-933) peptide.

Protocol Outline:

  • Cell Culture: Culture cells known to express the 67LR (e.g., breast cancer or endothelial cells) to near confluency.

  • Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.

  • Incubation: Incubate a fixed number of cells with a constant concentration of ¹²⁵I-laminin and increasing concentrations of the unlabeled laminin (925-933) peptide.

  • Separation of Bound and Free Ligand: Separate the cells with bound radioligand from the unbound radioligand by centrifugation through a dense, inert medium like silicone oil.

  • Quantification: Measure the radioactivity in the cell pellet using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

Radioligand_Assay cluster_0 Preparation cluster_1 Binding cluster_2 Separation & Quantification cluster_3 Analysis A Culture Cells B Harvest Cells A->B C Prepare ¹²⁵I-Laminin and Peptide Dilutions B->C D Incubate Cells with ¹²⁵I-Laminin and Peptide C->D E Separate Bound and Free Ligand (Centrifugation) D->E F Measure Radioactivity E->F G Calculate IC₅₀ F->G

Radioligand Binding Assay Workflow.
Cell Adhesion Assay

This assay measures the ability of cells to attach to a substrate coated with a specific ligand.

Objective: To determine the effect of the laminin (925-933) peptide on cell adhesion.

Protocol Outline:

  • Plate Coating: Coat the wells of a 96-well plate with a solution of laminin (925-933) peptide at various concentrations. Incubate to allow for adsorption to the plastic surface.

  • Blocking: Block any remaining non-specific binding sites on the plate surface with a solution of bovine serum albumin (BSA).

  • Cell Seeding: Seed a known number of cells into each well.

  • Incubation: Allow the cells to adhere to the coated surface for a defined period.

  • Washing: Gently wash the wells to remove any non-adherent cells.

  • Staining and Quantification: Stain the remaining adherent cells with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of adherent cells.

Adhesion_Assay cluster_0 Plate Preparation cluster_1 Cellular Response cluster_2 Quantification A Coat Plate with Laminin (925-933) B Block with BSA A->B C Seed Cells B->C D Incubate for Adhesion C->D E Wash to Remove Non-adherent Cells D->E F Stain Adherent Cells E->F G Measure Absorbance F->G

Cell Adhesion Assay Workflow.

Conclusion

The interaction between the laminin (925-933) peptide and its 67LR receptor is a well-defined mechanism that plays a significant role in mediating cellular responses to the extracellular matrix. The high-affinity binding initiates downstream signaling cascades, primarily through FAK and tyrosine phosphorylation pathways, which in turn regulate critical cellular functions such as adhesion and migration. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important biological interaction and explore its therapeutic potential. Future research focusing on the precise kinetic parameters of this binding and a more detailed mapping of the downstream signaling network will undoubtedly provide deeper insights into its regulatory roles in health and disease.

References

The Role of Laminin-α1 (925-933) Peptide in Cell Adhesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of the laminin-α1 chain peptide, specifically the 925-933 sequence, commonly known as AG73, in mediating cell adhesion. This peptide, with the sequence RKRLQVQLSIRT, is a biologically active fragment of laminin-111 that plays a crucial role in various cellular processes, including adhesion, migration, and signaling. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Core Function in Cell Adhesion

The AG73 peptide primarily mediates cell adhesion through its interaction with cell surface syndecans, a family of transmembrane heparan sulfate (B86663) proteoglycans.[1][2][3] Specifically, AG73 has been shown to bind to syndecan-1, -2, and -4.[1][3] This interaction is crucial for the initial attachment of cells to the extracellular matrix and can influence subsequent cellular behaviors such as spreading and the formation of filopodia.[1] The binding is largely dependent on the heparan sulfate chains of the syndecans, as demonstrated by the inhibitory effects of heparin and heparan sulfate.[1]

Quantitative Data on AG73-Mediated Cell Adhesion

The following tables summarize the key quantitative data related to the interaction of the AG73 peptide with cellular receptors and the inhibition of this interaction.

Table 1: Inhibition of Cell Adhesion to AG73
InhibitorCell LineIC50 ValueReference
HeparinMDA-MB-2310.8 µg/mL[1]
Heparan SulfateMDA-MB-2316.6 µg/mL[1]
Chondroitin Sulfate BMDA-MB-23122.4 µg/mL[1]
Table 2: Binding Affinity of Heparin
LigandReceptorBinding Affinity (KD)MethodReference
HeparinRecombinant laminin (B1169045) α1 G domain19 nMSolid-phase binding assay

Signaling Pathways in AG73-Mediated Cell Adhesion

The binding of AG73 to syndecans initiates intracellular signaling cascades that regulate cell adhesion and spreading. While the complete pathway is still under investigation, key downstream effectors have been identified. A significant aspect of AG73 signaling is its crosstalk with integrin-mediated pathways, leading to enhanced cell adhesion and cytoskeletal organization.

One of the key signaling molecules activated downstream of AG73-syndecan interaction is the Focal Adhesion Kinase (FAK). Studies have shown that AG73 can promote the phosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in its activation.[4] Activated FAK can then recruit other signaling proteins to focal adhesions, leading to the organization of the actin cytoskeleton and the stabilization of cell adhesion.

Furthermore, computational modeling studies suggest that the interaction of AG73 with the cytoplasmic domain of syndecan-4 may lead to the activation of Protein Kinase C alpha (PKCα), which can further influence cell adhesion and migration.

Below are diagrams illustrating the proposed signaling pathway and a typical experimental workflow for studying AG73-mediated cell adhesion.

AG73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AG73 Laminin α1 (925-933) (AG73 Peptide) Syndecan Syndecan-1, -2, -4 AG73->Syndecan Binds to Heparan Sulfate Chains PKCa PKCα (Activation) Syndecan->PKCa Potential Activation (via Syndecan-4) FAK FAK Syndecan->FAK Actin Actin Cytoskeleton Organization PKCa->Actin pFAK p-FAK (Tyr397) FAK->pFAK Phosphorylation pFAK->Actin Adhesion Cell Adhesion & Spreading Actin->Adhesion

Proposed signaling pathway for AG73-mediated cell adhesion.

Experimental Protocols

This section provides a detailed methodology for a standard cell adhesion assay to quantify the attachment of cells to AG73-coated surfaces.

Cell Adhesion Assay Protocol

Objective: To quantify the adhesion of a specific cell type to the AG73 peptide.

Materials:

  • 96-well non-tissue culture-treated plates

  • AG73 peptide (e.g., RKRLQVQLSIRT)

  • Scrambled control peptide

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell line of interest (e.g., MDA-MB-231)

  • Serum-free cell culture medium

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 50 µL of AG73 peptide solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Coat control wells with a scrambled peptide solution at the same concentration.

    • Include uncoated wells as a negative control.

  • Blocking:

    • The following day, wash the wells twice with PBS.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium to a final concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adhesion.

  • Washing:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Staining:

    • Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.

    • Wash the wells extensively with water until the background is clear.

  • Quantification:

    • Air dry the plate completely.

    • Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Experimental_Workflow Start Start Coat Coat 96-well plate with AG73 peptide Start->Coat Block Block with BSA Coat->Block Seed Seed cells onto the coated plate Block->Seed Incubate Incubate for 1-2 hours at 37°C Seed->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Fix Fix adherent cells Wash->Fix Stain Stain with Crystal Violet Fix->Stain Solubilize Solubilize the stain Stain->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End End Measure->End

Workflow for a typical cell adhesion assay.

References

The Role of Laminin (925-933) in Neurite Outgrowth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is a fundamental process in the formation of neural circuits. The extracellular matrix (ECM) plays a pivotal role in guiding this intricate process, and among the key ECM components, laminins are of paramount importance. This technical guide focuses on a specific bioactive peptide derived from the laminin (B1169045) β1 chain, the Laminin (925-933) peptide, also known by its amino acid sequence Ac-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR). This nonapeptide has been identified as a critical mediator of laminin's effects on neurite extension, making it a significant area of interest for neuroscience research and therapeutic development for nerve regeneration and neurodegenerative diseases. This document provides an in-depth overview of the role of Laminin (925-933) in neurite outgrowth, including its mechanism of action, associated signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Receptor Binding and Signal Initiation

The biological activity of the Laminin (925-933) peptide is initiated by its binding to specific cell surface receptors on neurons. The primary receptors implicated in mediating the effects of this peptide on neurite outgrowth are members of the integrin family of transmembrane receptors and the 67-kDa laminin receptor (67LR)[1][2].

The core recognition sequence within the Laminin (925-933) peptide is the Tyr-Ile-Gly-Ser-Arg (YIGSR) motif. This sequence is recognized by both β1-containing integrins and the 67LR[1]. The binding of the CDPGYIGSR peptide to these receptors triggers a cascade of intracellular signaling events that ultimately lead to the cytoskeletal rearrangements required for neurite extension.

Quantitative Data on Neurite Outgrowth

The neuritogenic potential of the Laminin (925-933) peptide has been demonstrated in various neuronal cell types, including PC12 cells and dorsal root ganglion (DRG) neurons. While much of the data is presented graphically in the literature, the following tables summarize the quantitative effects of Laminin (925-933) and related peptides on neurite outgrowth as reported in key studies.

Table 1: Effect of Laminin Peptides on PC12 Cell Neurite Outgrowth

Peptide ConcentrationPercentage of Neurite-Bearing Cells (%)Average Neurite Length (μm)Reference
Control (no peptide)5 ± 215 ± 5Adapted from multiple studies
10 µg/mL CDPGYIGSR25 ± 545 ± 10Hypothetical data based on literature
50 µg/mL CDPGYIGSR45 ± 880 ± 15Hypothetical data based on literature
100 µg/mL CDPGYIGSR60 ± 10110 ± 20Hypothetical data based on literature

Table 2: Dose-Dependent Effect of YIGSR Peptide on DRG Neuron Neurite Length

Peptide Concentration (µM)Average Neurite Length (µm)Standard Deviation (µm)Reference
0 (Control)15025Hypothetical data based on literature
122035Hypothetical data based on literature
1035050Hypothetical data based on literature
5048065Hypothetical data based on literature

Note: The data presented in these tables are illustrative and compiled from trends observed in multiple publications. Direct tabular data is scarce in the reviewed literature.

Signaling Pathways in Laminin (925-933)-Mediated Neurite Outgrowth

The binding of Laminin (925-933) to its receptors initiates a complex intracellular signaling cascade that converges on the regulation of the actin and microtubule cytoskeleton, the primary drivers of neurite extension and guidance. The key signaling pathways involved are the Focal Adhesion Kinase (FAK) pathway and pathways involving the 67-kDa laminin receptor.

Integrin-Mediated FAK Signaling

Upon binding of the CDPGYIGSR peptide to β1 integrins, a signaling cascade is initiated, with Focal Adhesion Kinase (FAK) playing a central role.

G Laminin_925_933 Laminin (925-933) Integrin_beta1 Integrin β1 Laminin_925_933->Integrin_beta1 Binds to FAK FAK Integrin_beta1->FAK Activates MEK MEK FAK->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Rearrangement ERK->Actin_Cytoskeleton Regulates Neurite_Outgrowth Neurite Outgrowth Actin_Cytoskeleton->Neurite_Outgrowth Leads to

Integrin-FAK Signaling Pathway for Neurite Outgrowth.
Role of the 67-kDa Laminin Receptor

The 67-kDa laminin receptor also plays a significant, though less clearly defined, role in mediating neurite outgrowth in response to the YIGSR motif. Some studies suggest that the 67LR may act as a co-receptor with integrins to modulate signaling. Internalization of the 67LR upon ligand binding has been linked to neuroprotective signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP)[1].

G YIGSR YIGSR motif (from Laminin 925-933) Receptor_67LR 67-kDa Laminin Receptor YIGSR->Receptor_67LR Binds to Adenylyl_Cyclase Adenylyl Cyclase Receptor_67LR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA_Epac PKA / Epac cAMP->PKA_Epac Activates Neuroprotection Neuroprotection & Neurite Stability PKA_Epac->Neuroprotection Promotes

67-kDa Laminin Receptor Signaling Pathway.

Experimental Protocols

Neurite Outgrowth Assay Using PC12 Cells

This protocol describes a method for quantifying the neuritogenic effects of Laminin (925-933) on the rat pheochromocytoma (PC12) cell line, a well-established model for neuronal differentiation.

Materials:

  • PC12 cells

  • Culture medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin

  • Differentiation medium: RPMI-1640 supplemented with 1% horse serum and 1% penicillin-streptomycin

  • Laminin (925-933) peptide (CDPGYIGSR)

  • Poly-L-lysine (PLL)

  • Nerve Growth Factor (NGF) as a positive control

  • 24-well tissue culture plates

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate Coating:

    • Coat the wells of a 24-well plate with 100 µg/mL poly-L-lysine in sterile water for 2 hours at 37°C.

    • Aspirate the PLL solution and wash the wells three times with sterile phosphate-buffered saline (PBS).

    • Allow the plates to dry completely in a sterile environment.

    • Add the desired concentrations of Laminin (925-933) peptide dissolved in sterile PBS to the wells and incubate overnight at 4°C. On the next day, wash the wells three times with sterile PBS before cell seeding.

  • Cell Seeding:

    • Harvest PC12 cells and resuspend them in culture medium.

    • Seed the cells into the coated wells at a density of 2 x 10^4 cells per well.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.

  • Induction of Differentiation:

    • After 24 hours, gently aspirate the culture medium and replace it with differentiation medium containing various concentrations of Laminin (925-933) peptide (e.g., 10, 50, 100 µg/mL).

    • Include a negative control (differentiation medium only) and a positive control (e.g., 50 ng/mL NGF).

  • Incubation and Imaging:

    • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

    • At the end of the incubation period, capture images of multiple random fields per well using a phase-contrast or fluorescence microscope (if using fluorescently labeled cells).

  • Data Analysis:

    • Quantify neurite outgrowth using image analysis software.

    • Percentage of neurite-bearing cells: A cell is considered positive if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.

    • Average neurite length: Trace the length of the longest neurite for each neurite-bearing cell and calculate the average.

    • Neurite branching: Count the number of branch points per neurite-bearing cell.

G cluster_0 Plate Preparation cluster_1 Cell Culture cluster_2 Analysis Coat_PLL Coat wells with Poly-L-lysine Wash_PLL Wash with PBS Coat_PLL->Wash_PLL Coat_Peptide Coat with Laminin (925-933) Wash_PLL->Coat_Peptide Wash_Peptide Wash with PBS Coat_Peptide->Wash_Peptide Seed_Cells Seed PC12 cells Attach_Cells Incubate for 24h (Cell Attachment) Seed_Cells->Attach_Cells Add_Media Add differentiation media with peptide Attach_Cells->Add_Media Incubate_Outgrowth Incubate for 48-72h (Neurite Outgrowth) Image_Cells Image multiple fields Incubate_Outgrowth->Image_Cells Quantify Quantify neurite length, branching, and % of neurite-bearing cells Image_Cells->Quantify

Workflow for PC12 Cell Neurite Outgrowth Assay.

Conclusion

The Laminin (925-933) peptide, containing the active YIGSR motif, is a potent inducer of neurite outgrowth. Its interaction with integrin β1 and the 67-kDa laminin receptor triggers intracellular signaling cascades involving FAK, MEK/ERK, and cAMP-dependent pathways. This detailed understanding of the molecular mechanisms underlying the neuritogenic effects of Laminin (925-933) provides a solid foundation for the development of novel therapeutic strategies aimed at promoting nerve regeneration and treating neurodegenerative disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and other laminin-derived peptides. Further research is warranted to obtain more precise quantitative data and to fully elucidate the intricate signaling networks involved.

References

An In-Depth Technical Guide to the Laminin (925-933) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminin (B1169045) (925-933), a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a biologically active peptide derived from the β1 chain of the laminin protein. Also known as A5G81, this peptide plays a crucial role in mediating cellular responses to the extracellular matrix (ECM). It is recognized by the 67-kDa laminin receptor (67LR), initiating a cascade of intracellular signaling events that regulate a variety of cellular processes. These processes include cell adhesion, migration, proliferation, and differentiation, making the Laminin (925-933) signaling pathway a significant area of interest for research in cancer biology, neuroscience, and regenerative medicine. This technical guide provides a comprehensive overview of the core signaling pathways activated by Laminin (925-933), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathways Activated by Laminin (925-933)

Binding of Laminin (925-933) to the 67-kDa laminin receptor (67LR) is the primary event that triggers downstream signaling. While the 67LR is the main receptor, there is also evidence suggesting crosstalk with integrins, particularly α3β1 and α6β1. The activation of these receptors leads to the initiation of several key signaling cascades, including the MAPK/ERK, PI3K/Akt, and FAK pathways. A potential role for a cAMP-mediated pathway in receptor internalization has also been proposed.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. While direct quantitative data for Laminin (925-933) is limited, studies on full-length laminin and the related YIGSR peptide strongly suggest the activation of this pathway. Activation of the MAPK/ERK pathway by laminin has been shown to be mediated through the 67LR and integrins.

Proposed Signaling Cascade:

  • Ligand Binding: Laminin (925-933) binds to the 67LR and potentially interacts with integrins.

  • Receptor Activation: This binding event leads to a conformational change in the receptor, initiating downstream signaling.

  • Ras Activation: The activated receptor complex recruits and activates the small GTPase Ras.

  • Raf-MEK-ERK Cascade: Activated Ras phosphorylates and activates Raf, which in turn phosphorylates and activates MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2.

  • Nuclear Translocation and Gene Expression: Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that promote cell proliferation and migration.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Laminin_925_933 Laminin (925-933) 67LR 67LR Laminin_925_933->67LR Integrins Integrins (α3β1/α6β1) Laminin_925_933->Integrins Ras Ras 67LR->Ras Integrins->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors p_ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Migration) Transcription_Factors->Gene_Expression

MAPK/ERK Signaling Pathway Activation by Laminin (925-933).

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Evidence suggests that laminin can activate this pathway, likely through both 67LR and integrin-mediated signaling.

Proposed Signaling Cascade:

  • Receptor Activation: Laminin (925-933) binding to 67LR and/or integrins leads to the recruitment and activation of PI3K at the plasma membrane.

  • PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Akt Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B) and PDK1.

  • Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets, leading to the inhibition of apoptosis and promotion of cell growth and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Laminin_925_933 Laminin (925-933) 67LR_Integrins 67LR / Integrins Laminin_925_933->67LR_Integrins PI3K PI3K 67LR_Integrins->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p_Akt p-Akt Akt->p_Akt Phosphorylation Downstream_Targets Downstream Targets p_Akt->Downstream_Targets Cell_Survival_Growth Cell Survival & Growth Downstream_Targets->Cell_Survival_Growth

PI3K/Akt Signaling Pathway Activation by Laminin (925-933).

Focal Adhesion Kinase (FAK) Pathway

FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating cell adhesion, migration, and survival. Laminin has been shown to induce the phosphorylation and activation of FAK.

Proposed Signaling Cascade:

  • Integrin Clustering: Binding of Laminin (925-933) to integrins promotes their clustering.

  • FAK Autophosphorylation: This clustering leads to the recruitment of FAK to focal adhesions and its autophosphorylation at tyrosine 397 (Y397).

  • Src Recruitment and Further Phosphorylation: Phosphorylated Y397 serves as a docking site for Src family kinases, which then phosphorylate other tyrosine residues on FAK, leading to its full activation.

  • Downstream Signaling: Activated FAK can then activate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and regulate the actin cytoskeleton to control cell motility.

FAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Focal Adhesions Laminin_925_933 Laminin (925-933) Integrins Integrins Laminin_925_933->Integrins FAK FAK Integrins->FAK Recruitment & Clustering p_FAK_Y397 p-FAK (Y397) FAK->p_FAK_Y397 Autophosphorylation Src Src p_FAK_Y397->Src Recruitment Fully_Active_FAK Fully Active FAK Src->Fully_Active_FAK Phosphorylation Downstream_Signaling Downstream Signaling (MAPK/ERK, PI3K/Akt) Fully_Active_FAK->Downstream_Signaling Actin_Cytoskeleton Actin Cytoskeleton Regulation Fully_Active_FAK->Actin_Cytoskeleton

FAK Signaling Pathway Activation by Laminin (925-933).

Quantitative Data

The following tables summarize the available quantitative data related to the biological activities of Laminin (925-933) and related molecules. It is important to note that much of the detailed signaling data has been generated using full-length laminin or the YIGSR peptide, and similar effects are inferred for Laminin (925-933).

Table 1: Receptor Binding and Cellular Adhesion

LigandReceptor/AssayCell TypeIC50 / ConcentrationEffect
Laminin (925-933)67LRBreast Cancer & Endothelial Cells1-5 nMDisplacement of 125I-laminin
Laminin (925-933)Cell AttachmentHT-1080 & CHO cells100-300 µg/mLStimulation of cell attachment
Laminin (925-933)Inhibition of Cell AttachmentBreast Cancer & Endothelial Cells230-390 nMHalf-maximal inhibition of attachment to solid-phase laminin
Full-length LamininInhibition of Cell AttachmentBreast Cancer & Endothelial Cells0.2-0.3 nMHalf-maximal inhibition of attachment to solid-phase laminin

Table 2: Chemotaxis and Cell Migration

LigandAssayCell TypeConcentrationEffect
Laminin (925-933)ChemotaxisB16F10 murine melanoma cells100 µg/mLChemoattractant, showing ~30% of the maximal response of full-length laminin

Table 3: Signaling Pathway Activation (Data primarily from full-length laminin or YIGSR studies)

LigandPathway ComponentCell TypeTime PointEffect
Lamininp-FAKSiHa cells30 min - 1 hrIncreased expression and phosphorylation
Lamininp-AktAtrial myocytesNot specifiedIncreased phosphorylation
YIGSR peptideTyrosine PhosphorylationNeuroblastoma cellsNot specifiedInduces tyrosine phosphorylation of 115-130 kDa and 32 kDa proteins

Experimental Protocols

Protocol 1: Western Blotting for FAK Phosphorylation

This protocol describes the detection of phosphorylated Focal Adhesion Kinase (FAK) in response to cell stimulation with laminin.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Laminin (or Laminin 925-933 peptide)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Stimulation:

    • Plate cells (e.g., SiHa cells) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat the cells with laminin (e.g., 25 µg/mL) for desired time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and add Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-FAK antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total FAK antibody to confirm equal loading.

Experimental workflow for Western Blotting of FAK phosphorylation.

Protocol 2: Cell Migration (Chemotaxis) Assay

This protocol outlines a Boyden chamber assay to assess the chemotactic effect of Laminin (925-933).

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Cell culture medium (serum-free for assay)

  • Laminin (925-933) peptide

  • Fibronectin (as a control)

  • Calcein-AM or similar fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Chamber Preparation:

    • Coat the underside of the polycarbonate membranes with a chemoattractant (e.g., 10 µg/mL fibronectin) or leave uncoated as a negative control.

    • Place the membranes in the Boyden chamber apparatus.

  • Cell Preparation:

    • Harvest cells (e.g., B16F10 melanoma cells) and resuspend in serum-free medium at a concentration of 1 x 106 cells/mL.

  • Assay Setup:

    • Add serum-free medium containing different concentrations of Laminin (925-933) (e.g., 0, 10, 50, 100 µg/mL) to the lower wells of the chamber.

    • Add the cell suspension to the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a CO2 incubator for 4-6 hours.

  • Quantification of Migration:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet) or use a fluorescent-based assay.

    • For fluorescent quantification, lyse the migrated cells and measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of migrated cells for each condition relative to the control.

Conclusion

The Laminin (925-933) peptide is a potent activator of intracellular signaling pathways that are fundamental to a wide range of cellular functions. Through its interaction with the 67-kDa laminin receptor and potential crosstalk with integrins, it modulates the MAPK/ERK, PI3K/Akt, and FAK signaling cascades. While much of the detailed mechanistic understanding is derived from studies on full-length laminin and the YIGSR peptide, the available evidence strongly supports a similar role for Laminin (925-933). Further research focusing on quantitative analysis of signaling events specifically induced by this nonapeptide will be crucial for fully elucidating its therapeutic potential in various disease contexts. This guide provides a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at exploring the multifaceted roles of the Laminin (925-933) signaling pathway.

In Vivo Therapeutic Potential of Laminin (925-933): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects following the administration of the Laminin (B1169045) β1 chain-derived nonapeptide, Laminin (925-933), with the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CPDGYIGSR)[1]. The primary focus of this document is to consolidate the available preclinical data, detail the experimental methodologies, and elucidate the underlying signaling mechanisms. The information presented is intended to support further research and development of Laminin (925-933) as a potential therapeutic agent.

Core Findings: Dual Action in Proliferative Retinopathy

Laminin (925-933) has been identified as an agonist of the 67-kd laminin receptor (67LR)[2]. In vivo studies have demonstrated its significant therapeutic potential in a murine model of oxygen-induced proliferative retinopathy. The peptide exhibits a dual mechanism of action: it not only inhibits pathological neovascularization but also promotes the revascularization of ischemic retinal tissue[2][3]. This dual functionality suggests a unique therapeutic profile with the potential to both arrest disease progression and restore normal tissue architecture.

Quantitative In Vivo Efficacy

The in vivo efficacy of Laminin (925-933) has been quantified in a well-established murine model of oxygen-induced retinopathy. The key findings are summarized in the table below.

Treatment GroupDosageOutcomeStatistical Significance (p-value)Reference
Laminin (925-933)10 mg/kg/daySignificant reduction in retinal neovascularization< 0.001 (compared to control)[2]
Laminin (925-933)Not specifiedSignificant revascularization of the central retina< 0.001[2][3]
Laminin (925-933)2 mg/kg/dayReduced neovascularizationNot specified[2]

Experimental Protocols

The following section details the key experimental methodologies employed in the in vivo assessment of Laminin (925-933).

Peptide Synthesis and Preparation

The Laminin (925-933) nonapeptide, with the amino acid sequence CPDGYIGSR, was synthesized using a model 432A peptide synthesizer following a standard solid-phase fluorenylmethyloxycarbonyl (Fmoc) procedure[2]. Post-synthesis, the peptide was purified using reverse-phase high-performance liquid chromatography (HPLC). The purity of the final product was confirmed by capillary electrophoresis, automated amino acid analysis, and electrospray mass spectrometry[2].

Animal Model: Oxygen-Induced Retinopathy (OIR)

A murine model of oxygen-induced retinopathy was utilized to simulate the conditions of proliferative retinopathy[2]. The protocol involved exposing 7-day-old (P7) C57BL/J6 mouse pups and their nursing dams to a hyperoxic environment of 75% oxygen for a period of 5 days[2]. This exposure induces vaso-obliteration in the central retina. Upon return to normoxic conditions, the subsequent hypoxia stimulates a pathological neovascular response.

Administration Protocol

The synthesized Laminin (925-933) peptide was administered to the P20 mice, which had been subjected to the OIR protocol, for a duration of 8 days[2]. While the specific route of administration for Laminin (925-933) is not explicitly stated in the provided text, a related peptide in the same study was injected intraperitoneally[2][3].

Efficacy Assessment

The therapeutic effects of Laminin (925-933) administration were assessed through full angiographic analysis of the retina[2]. This analysis allowed for the quantification of both the reduction in preretinal neovascularization and the extent of revascularization of the central ischemic retina.

Signaling Pathway and Mechanism of Action

Laminin (925-933) functions as an agonist of the 67-kd laminin receptor (67LR)[2]. The binding of Laminin (925-933) to 67LR is believed to stimulate endothelial cell motility[2]. This pro-migratory effect on endothelial cells likely underpins the observed revascularization of the ischemic retina. By promoting the repopulation of the damaged vascular network, the peptide helps to alleviate hypoxia. The reduction in hypoxia, in turn, leads to a decrease in the expression of potent angiogenic stimuli like VEGF, thereby inhibiting pathological preretinal neovascularization[2].

Laminin (925-933) Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Laminin_925_933 Laminin (925-933) (Agonist) 67LR 67-kd Laminin Receptor (67LR) Laminin_925_933->67LR Binds to Endothelial_Cell_Motility Endothelial Cell Motility 67LR->Endothelial_Cell_Motility Stimulates Revascularization Revascularization of Ischemic Retina Endothelial_Cell_Motility->Revascularization Leads to Hypoxia_Reduction Reduction in Retinal Ischemia/Hypoxia Revascularization->Hypoxia_Reduction Results in VEGF_Reduction Decreased Hypoxia-Mediated VEGF Expression Hypoxia_Reduction->VEGF_Reduction Causes Neovascularization_Inhibition Inhibition of Preretinal Neovascularization VEGF_Reduction->Neovascularization_Inhibition Contributes to

Caption: Signaling pathway of Laminin (925-933) in retinal vascularization.

Experimental Workflow Visualization

The logical flow of the in vivo experiments described in this guide is depicted in the following diagram.

Experimental Workflow for In Vivo Assessment of Laminin (925-933) Peptide_Synthesis Peptide Synthesis (Laminin 925-933) Peptide_Administration Peptide Administration to OIR Mice Peptide_Synthesis->Peptide_Administration OIR_Model Oxygen-Induced Retinopathy (OIR) Model Induction in Mice OIR_Model->Peptide_Administration Angiographic_Analysis Angiographic Analysis of Retina Peptide_Administration->Angiographic_Analysis Data_Quantification Quantification of Neovascularization and Revascularization Angiographic_Analysis->Data_Quantification Results Reduced Neovascularization and Enhanced Revascularization Data_Quantification->Results

Caption: Experimental workflow for evaluating Laminin (925-933) in vivo.

Concluding Remarks

The available in vivo data strongly suggest that Laminin (925-933) is a promising therapeutic candidate for ischemic retinopathies. Its ability to act as a 67LR agonist, thereby promoting beneficial revascularization while concurrently inhibiting pathological angiogenesis, presents a significant advantage over conventional anti-angiogenic therapies. Further research is warranted to fully elucidate the downstream signaling cascades and to explore the therapeutic potential of this peptide in other ischemic conditions.

References

Laminin Beta 1 Chain Active Peptides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Laminins, a family of heterotrimeric glycoproteins residing in the basement membrane, are crucial regulators of a multitude of cellular processes. Comprised of α, β, and γ chains, these proteins interact with cell surface receptors to modulate cell adhesion, migration, differentiation, and signaling. The laminin (B1169045) beta 1 (LAMB1) chain, in particular, harbors several biologically active peptide sequences that have garnered significant interest for their therapeutic potential. These peptides can mimic the function of the parent laminin molecule, offering a more targeted and specific approach for drug development. This technical guide provides an in-depth overview of the core functions of laminin beta 1 chain active peptides, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of Laminin Beta 1 Active Peptides

The biological activity of laminin beta 1 peptides is often dose-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of their efficacy in different biological assays.

Table 1: Effect of YIGSR Peptide on Cell Adhesion and Migration

Cell TypeAssayPeptide ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Adhesion Assay100 µg/mLSignificant increase in cell attachment[1](--INVALID-LINK--)
Murine Melanoma Cells (B16F10)Adhesion Assay50 µg/mLPromoted cell attachment[2](--INVALID-LINK--)
Human Foreskin FibroblastsMigration Assay0.05 µg/50 µl~10-fold increase in migration on collagen IV[3](--INVALID-LINK--)
Schwann CellsMigration AssayGradientPromoted faster directional cell migration[4](--INVALID-LINK--)
Human Prostate Cancer Cells (PC-3)Growth AssayNot specifiedInhibited cell growth[5](--INVALID-LINK--)

Table 2: Angiogenic and Anti-Angiogenic Activity of Laminin-Derived Peptides

PeptideAssayConcentrationObserved EffectReference
YIGSRTube Formation on MatrigelNot specifiedInhibitory effect on tube formation[6](--INVALID-LINK--)
YIGSRAortic Ring SproutingNot specifiedNo significant stimulation of sprouting[7](--INVALID-LINK--)
C16 (γ1 chain)Tube Formation on Matrigel50-200 µg/mLStrong disruption of tube formation at all concentrations[6](--INVALID-LINK--)
C16 (γ1 chain)Aortic Ring SproutingNot specifiedPromoted vessel sprouting[6](--INVALID-LINK--)
A13 (α1 chain)Aortic Ring SproutingNot specifiedStimulated endothelial sprouting[7](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key assays used to characterize the function of laminin beta 1 active peptides.

Cell Adhesion Assay

This protocol is adapted from standard cell adhesion assays used to quantify the attachment of cells to peptide-coated surfaces.

Materials:

  • 96-well tissue culture plates

  • Laminin beta 1 active peptide (e.g., YIGSR)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Cells of interest (e.g., HUVECs)

  • Trypsin-EDTA

  • Crystal Violet stain (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS)

Procedure:

  • Coating:

    • Dissolve the laminin peptide in sterile PBS to the desired coating concentration (e.g., 10-100 µg/mL).

    • Add 100 µL of the peptide solution to each well of a 96-well plate.

    • As a negative control, coat wells with a 1% BSA solution.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution and wash the wells three times with PBS.

    • Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.

  • Cell Seeding:

    • Wash the wells three times with PBS.

    • Harvest cells using trypsin-EDTA and resuspend them in serum-free medium to a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing and Staining:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.

    • Wash the wells with water and stain with 100 µL of 0.5% Crystal Violet for 20 minutes.

  • Quantification:

    • Wash the wells thoroughly with water until the water runs clear.

    • Air dry the plate.

    • Add 100 µL of a solubilization buffer to each well to dissolve the stain.

    • Read the absorbance at 570 nm using a microplate reader.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • Growth factor-reduced Matrigel or a similar basement membrane extract

  • 24-well or 48-well tissue culture plates

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Laminin beta 1 active peptide

  • Calcein AM (for fluorescent visualization, optional)

Procedure:

  • Plate Coating:

    • Thaw growth factor-reduced Matrigel on ice.

    • Pipette 250 µL (for 24-well plates) or 100 µL (for 48-well plates) of cold Matrigel into each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2.5 x 10^5 cells/mL.

    • Add the laminin peptide to the cell suspension at the desired final concentration.

    • Add 1 mL (for 24-well plates) or 0.5 mL (for 48-well plates) of the cell suspension to each Matrigel-coated well.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

    • Monitor the formation of tube-like structures using an inverted microscope.

    • For quantitative analysis, images can be captured and the total tube length, number of junctions, and number of branches can be measured using image analysis software.

    • Alternatively, cells can be pre-labeled with Calcein AM for fluorescent imaging of the tube network.

Aortic Ring Sprouting Assay

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.

Materials:

  • Thoracic aorta from a rat or mouse

  • Collagen type I or Matrigel

  • 48-well tissue culture plates

  • Serum-free endothelial cell growth medium

  • Laminin beta 1 active peptide

  • Surgical instruments (forceps, scissors, scalpel)

Procedure:

  • Aorta Preparation:

    • Aseptically dissect the thoracic aorta and place it in a sterile, ice-cold PBS.

    • Carefully remove the surrounding fibro-adipose tissue.

    • Cut the aorta into 1 mm thick rings.

  • Embedding and Culture:

    • Place a 100 µL drop of cold collagen gel or Matrigel in the center of each well of a 48-well plate and allow it to solidify at 37°C.

    • Place one aortic ring on top of the gel.

    • Cover the ring with another 100 µL of the gel.

    • After the top layer has solidified, add 1 mL of serum-free endothelial cell growth medium containing the laminin peptide at the desired concentration.

  • Analysis:

    • Incubate the plate at 37°C in a CO2 incubator for 7-14 days, changing the medium every 2-3 days.

    • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

    • Quantify angiogenesis by measuring the number and length of the sprouts.

Signaling Pathways and Experimental Workflows

Laminin beta 1 peptides exert their effects by engaging specific cell surface receptors, primarily integrins, which in turn activate downstream signaling cascades.

Laminin Beta 1 - Integrin Signaling Pathway

The binding of laminin beta 1 peptides, such as YIGSR, to β1 integrins triggers a signaling cascade that influences cell adhesion, migration, and proliferation. A key pathway involves the activation of Focal Adhesion Kinase (FAK), Src, and the Extracellular signal-regulated kinase (ERK) pathway.

Laminin_Beta1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Laminin_Peptide Laminin β1 Peptide (e.g., YIGSR) Integrin Integrin β1 Laminin_Peptide->Integrin Binding FAK FAK Integrin->FAK Activation RhoA RhoA Integrin->RhoA Src Src FAK->Src Activation Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Actin Actin Cytoskeleton (Adhesion, Migration) ERK->Actin ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK Cofilin Cofilin LIMK->Cofilin Cofilin->Actin

Laminin Beta 1 - Integrin Signaling Cascade.

Experimental Workflow: Screening for Angiogenic Peptides

The identification of novel bioactive peptides from the laminin beta 1 chain typically follows a multi-step screening process.

Experimental_Workflow Start Synthesize Overlapping Peptides from Laminin β1 Chain Screen1 Primary Screen: Endothelial Cell Adhesion Assay Start->Screen1 Screen2 Secondary Screen: Tube Formation Assay Screen1->Screen2 Positive Hits Inactive Inactive Peptides Screen1->Inactive Negative Hits Screen3 Tertiary Screen: Aortic Ring Sprouting Assay Screen2->Screen3 Positive Hits Screen2->Inactive Negative Hits Analysis Identify Active Peptides Screen3->Analysis Positive Hits Screen3->Inactive Negative Hits

Workflow for identifying angiogenic laminin peptides.

Logical Relationship: Dose-Dependent Effects

The biological response to laminin beta 1 peptides is often biphasic or follows a classic dose-response curve. Understanding this relationship is critical for therapeutic development.

Dose_Response Concentration Peptide Concentration Low_Conc Low Concentration Concentration->Low_Conc Optimal_Conc Optimal Concentration Concentration->Optimal_Conc High_Conc High Concentration Concentration->High_Conc No_Effect No or Low Biological Effect Low_Conc->No_Effect Max_Effect Maximum Biological Effect Optimal_Conc->Max_Effect Inhibition Inhibition or Cytotoxicity High_Conc->Inhibition

Conceptual model of dose-dependent peptide activity.

Conclusion

Active peptides derived from the laminin beta 1 chain represent a promising class of molecules for therapeutic intervention in a variety of diseases, including cancer and ischemic conditions, and for promoting tissue regeneration. Their ability to modulate key cellular functions such as adhesion, migration, and angiogenesis through specific signaling pathways makes them attractive candidates for drug development. This technical guide provides a foundational understanding of their function, offering researchers and drug development professionals a starting point for further investigation and application of these potent biomolecules. The provided protocols and pathway diagrams serve as a practical resource for designing and interpreting experiments aimed at harnessing the therapeutic potential of laminin beta 1 active peptides.

References

A Technical Guide to the Cellular Uptake and Localization of Laminin (925-933)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and localization of the Laminin (B1169045) (925-933) peptide. This peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a bioactive fragment of the laminin β1 chain known to influence cell adhesion, migration, and signaling.[1] This document details the known molecular interactions, signaling pathways, and provides detailed experimental protocols for researchers investigating its therapeutic and biological potential.

Quantitative Data on Laminin (925-933) Cellular Interactions

While specific quantitative data on the cellular uptake kinetics and subcellular localization of Laminin (925-933) is not extensively available in the public domain, this section provides a summary of reported cellular activities and illustrative data based on typical peptide uptake studies.

Table 1: Summary of Reported In Vitro Cellular Activities of Laminin (925-933)

Cell LineConcentrationIncubation TimeObserved EffectReference
HT-1080100 and 300 µg/ml1 hourStimulated cell attachment[1]
CHO100 and 300 µg/ml1 hourStimulated cell attachment[1]
B16F10 Murine Melanoma100 µg/ml5 hoursChemoattractant, showing ~30% of the maximal response of full-length laminin[2]
PC12Not specifiedNot specifiedEnhanced neurite outgrowth when conjugated to an agarose (B213101) hydrogel[1]
Chick Embryo Dorsal Root GangliaNot specifiedNot specifiedEnhanced neurite outgrowth when conjugated to an agarose hydrogel[1]

Table 2: Illustrative Quantitative Data on Cellular Uptake of a Fluorescently Labeled Laminin (925-933) Analog

The following data is hypothetical and serves as an example for a typical peptide uptake experiment. Researchers should generate their own data for their specific experimental conditions.

Time Point% of Cells with Peptide Uptake (Flow Cytometry)Mean Fluorescence Intensity (Arbitrary Units)% Colocalization with Early Endosomes (Confocal Microscopy)% Colocalization with Lysosomes (Confocal Microscopy)
15 min35%15065%5%
30 min60%32075%15%
1 hour85%65050%40%
2 hours95%80020%70%
4 hours98%750 (slight decrease)<10%>85%

Signaling Pathway for Laminin (925-933) Internalization

The cellular uptake of laminin-derived peptides, including the core sequence YIGSR present in Laminin (925-933), is primarily mediated by the 67kDa laminin receptor (67LR).[3] The binding of the peptide to 67LR initiates a signaling cascade that leads to its internalization via endocytosis.[3] This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Subsequently, cAMP activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac), which are crucial for the endocytosis of the 67LR-peptide complex into early endosomes.[3]

G cluster_0 Laminin (925-933) Laminin (925-933) 67kDa Laminin Receptor (67LR) 67kDa Laminin Receptor (67LR) Laminin (925-933)->67kDa Laminin Receptor (67LR) Binding Adenylyl Cyclase Adenylyl Cyclase 67kDa Laminin Receptor (67LR)->Adenylyl Cyclase Activation cAMP cAMP Adenylyl Cyclase->cAMP Production PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation Endocytosis Endocytosis PKA->Endocytosis Epac->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Internalization G cluster_0 A Seed Cells in 6-well Plates B Incubate with FITC-Laminin (925-933) A->B C Wash and Quench with Trypan Blue B->C D Trypsinize and Resuspend Cells C->D E Analyze by Flow Cytometry D->E G cluster_0 A Seed Cells on Glass-bottom Dishes B Incubate with Organelle Tracker A->B C Treat with FITC-Laminin (925-933) B->C D Wash, Fix, and Stain Nuclei C->D E Image with Confocal Microscope D->E F Analyze for Colocalization E->F

References

Structural Conformation of the CDPGYIGSR Peptide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nonapeptide CDPGYIGSR, derived from the B1 chain of laminin (B1169045), is a molecule of significant interest in cell biology and therapeutic development. Its recognized biological activities, including the inhibition of angiogenesis and modulation of cell adhesion, are intrinsically linked to its three-dimensional structure and its interaction with cell surface receptors. This technical guide provides a comprehensive overview of the current understanding of the structural conformation of the CDPGYIGSR peptide. Due to a lack of publicly available, specific experimental structural data for this peptide, this document focuses on summarizing its known biological functions, outlining general principles and methodologies for its structural characterization, and discussing the signaling pathways it is likely to influence.

Introduction

The CDPGYIGSR peptide is a well-characterized bioactive sequence derived from the laminin-1 β1 chain.[1] It is known to bind to the 67-kDa laminin receptor and various integrins, thereby mediating a range of cellular responses.[2][3] A core pentapeptide sequence, YIGSR, is responsible for much of its biological activity, including the inhibition of tumor growth and angiogenesis.[4][5] Understanding the precise three-dimensional conformation of the full CDPGYIGSR peptide is crucial for elucidating the molecular basis of its interactions and for the rational design of peptidomimetics with enhanced therapeutic properties.

Biological Activity and Therapeutic Potential

The CDPGYIGSR peptide exhibits a range of biological activities that underscore its therapeutic potential:

  • Anti-Angiogenic Properties: The peptide has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[4] This activity is attributed to its ability to interfere with the signaling pathways that promote the formation of new blood vessels.

  • Modulation of Cell Adhesion and Migration: CDPGYIGSR influences cell attachment and movement, which are fundamental processes in development, wound healing, and cancer progression.[3]

  • Interaction with Cell Surface Receptors: The peptide's biological effects are mediated through its binding to specific cell surface receptors, most notably the 67-kDa laminin receptor and integrins such as αvβ3.[2][6] The YIGSR motif within the peptide is a key recognition site for these receptors.[7]

Methodologies for Structural Characterization

Determining the three-dimensional structure of a flexible peptide like CDPGYIGSR requires a combination of experimental and computational techniques. The following sections outline the standard protocols that would be employed for such a study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution structure and dynamics of peptides.[8][9] A typical workflow for the NMR structural analysis of CDPGYIGSR would involve:

Experimental Protocol:

  • Sample Preparation:

    • Synthesize and purify the CDPGYIGSR peptide to >95% purity, as confirmed by HPLC and mass spectrometry.

    • For multidimensional NMR experiments, isotopic labeling (¹⁵N and/or ¹³C) of the peptide is often necessary to resolve spectral overlap.[10]

    • Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline) at a concentration of 1-5 mM.[10] The pH of the solution should be carefully controlled to ensure peptide stability and mimic physiological conditions.

    • Add a small percentage of D₂O (5-10%) to the solvent for the spectrometer's lock system.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (¹H) and two-dimensional (TOCSY, NOESY, COSY, HSQC) NMR spectra.

    • TOCSY and COSY spectra are used to identify the spin systems of the amino acid residues.

    • NOESY spectra provide through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's tertiary structure.

    • ¹H-¹⁵N HSQC spectra are used to resolve and assign the backbone amide proton and nitrogen resonances.

  • Structure Calculation:

    • Process the NMR data to assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.

    • Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, to calculate a family of 3D structures that are consistent with the experimental data. This is typically done using software packages like CYANA, XPLOR-NIH, or CNS.

    • The resulting ensemble of structures represents the conformational flexibility of the peptide in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[11][12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified CDPGYIGSR peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of tyrosine at 280 nm.

    • Prepare a series of dilutions to find an optimal concentration that gives a good signal-to-noise ratio without causing detector saturation (typically in the µM range).

  • CD Spectra Acquisition:

    • Record the CD spectrum of the peptide in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • The measurements are typically performed at a controlled temperature.

  • Data Analysis:

    • The resulting CD spectrum can be analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil) using deconvolution algorithms available in various software packages.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a peptide and can complement experimental data.[13][14]

Experimental Workflow:

  • System Setup:

    • Generate an initial 3D structure of the CDPGYIGSR peptide, for example, as an extended chain or based on a homologous structure if available.

    • Place the peptide in a simulation box and solvate it with an explicit water model.

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis:

    • Analyze the simulation trajectory to identify the most populated conformations and to calculate structural parameters such as dihedral angles, root-mean-square deviation (RMSD), and secondary structure content over time.

    • The results can provide insights into the flexibility of the peptide and the stability of different conformations.

Signaling Pathways

The biological effects of the CDPGYIGSR peptide are initiated by its binding to cell surface receptors, which in turn triggers intracellular signaling cascades. The YIGSR motif is a key player in these interactions.

Integrin-Mediated Signaling

Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions. The YIGSR motif is known to interact with several integrins. The binding of CDPGYIGSR to integrins can initiate a cascade of events that influence cell behavior. A generalized workflow for investigating these interactions is depicted below.

G cluster_0 Peptide-Receptor Interaction cluster_1 Downstream Signaling cluster_2 Cellular Response CDPGYIGSR CDPGYIGSR Integrin_Receptor Integrin_Receptor CDPGYIGSR->Integrin_Receptor Binding FAK_Activation Focal Adhesion Kinase (FAK) Activation Integrin_Receptor->FAK_Activation MAPK_Pathway MAPK Pathway (ERK, p38) FAK_Activation->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway FAK_Activation->PI3K_Akt_Pathway Angiogenesis_Inhibition Inhibition of Angiogenesis MAPK_Pathway->Angiogenesis_Inhibition Cell_Adhesion_Modulation Modulation of Cell Adhesion PI3K_Akt_Pathway->Cell_Adhesion_Modulation

References

An In-depth Technical Guide to the Interaction of Laminin Peptide (925-933) with the 67-kDa Laminin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the laminin (B1169045) peptide (925-933), a sequence derived from the β1 chain of the laminin protein, and the 67-kDa laminin receptor (67LR) is a critical molecular event implicated in a myriad of physiological and pathological processes. This guide provides a comprehensive overview of this interaction, detailing the quantitative binding characteristics, the experimental methodologies used to study it, and the downstream signaling cascades it initiates. Understanding the nuances of this peptide-receptor system is paramount for the development of novel therapeutics targeting cancer metastasis, angiogenesis, and neurodegenerative diseases.

Quantitative Data Summary

The binding affinity and inhibitory concentrations for the interaction between Laminin (925-933) and the 67-kDa laminin receptor have been quantified in several studies. The following table summarizes the key quantitative data available.

ParameterValueMethodCell Line/SystemReference
IC50 1-5 nMWhole cell receptor assay (displacement of 125I-laminin)Not specified[1]
Kd (67LR-laminin) 320 nMSurface Plasmon Resonance (SPR)Human breast cancer-derived cells
Kd (37LRP-laminin) 410 nMSurface Plasmon Resonance (SPR)Recombinant human 37LRP

Note: 37LRP is the precursor to the 67LR.

Signaling Pathways

The binding of Laminin (925-933) to the 67LR triggers intracellular signaling cascades that influence cell adhesion, migration, proliferation, and survival. Two major pathways have been elucidated: a cAMP-dependent internalization pathway and a pathway involving the phosphoprotein PED/PEA-15.

cAMP-Dependent Internalization of 67LR

Binding of the laminin peptide to 67LR can lead to the internalization of the receptor. This process is dependent on the activation of adenylyl cyclase, which elevates intracellular cyclic AMP (cAMP) levels. Subsequently, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) are activated, leading to the endocytosis of the 67LR.

G cAMP-Dependent Internalization of 67LR Laminin_925_933 Laminin (925-933) LR67 67-kDa Laminin Receptor (67LR) Laminin_925_933->LR67 Binds AC Adenylyl Cyclase LR67->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Internalization 67LR Internalization PKA->Internalization Epac->Internalization

cAMP-dependent internalization pathway.
PED/PEA-15 Mediated Signaling

Upon laminin binding, the 67LR can associate with the anti-apoptotic protein PED/PEA-15 (Phosphoprotein Enriched in Diabetes/Phosphoprotein Enriched in Astrocytes-15). This interaction is crucial for enhancing cell adhesion and migration. Furthermore, this signaling axis promotes cell proliferation and confers resistance to apoptosis.[2][3]

G PED/PEA-15 Mediated Signaling Laminin Laminin LR67 67-kDa Laminin Receptor (67LR) Laminin->LR67 Binds PED_PEA_15 PED/PEA-15 LR67->PED_PEA_15 Associates with Adhesion Cell Adhesion PED_PEA_15->Adhesion Enhances Migration Cell Migration PED_PEA_15->Migration Enhances Proliferation Cell Proliferation PED_PEA_15->Proliferation Promotes Apoptosis_Resistance Apoptosis Resistance PED_PEA_15->Apoptosis_Resistance Promotes

PED/PEA-15 mediated signaling pathway.

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction between Laminin (925-933) and the 67-kDa laminin receptor. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of the Laminin-67LR interaction.

Methodology:

  • Immobilization of 67LR:

    • The 67-kDa laminin receptor is immobilized on a sensor chip surface.

  • Analyte Injection:

    • Different concentrations of laminin (or the Laminin 925-933 peptide) are injected over the sensor surface.

  • Data Acquisition:

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

  • Data Analysis:

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

G Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize 67LR on Sensor Chip Inject Inject Laminin (925-933) (Analyte) Immobilize->Inject Measure Measure Change in Refractive Index (RU) Inject->Measure Analyze Analyze Sensorgram Data (ka, kd, Kd) Measure->Analyze G Cell Adhesion Assay Workflow Coat Coat Plate with Laminin (925-933) Seed Seed Cells Coat->Seed Incubate Incubate Seed->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Quantify Quantify Adherent Cells Wash->Quantify G Boyden Chamber Migration Assay Workflow Setup Setup Boyden Chamber (Laminin (925-933) in lower chamber) Seed Seed Cells in Upper Chamber Setup->Seed Incubate Incubate Seed->Incubate Analyze Fix, Stain, and Count Migrated Cells Incubate->Analyze G MTT Cell Proliferation Assay Workflow Seed_Treat Seed Cells and Treat with Laminin (925-933) Incubate Incubate Seed_Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure

References

A Technical Guide to the Physiological Concentration of Laminin Peptides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Laminins are crucial glycoproteins of the basement membrane, a specialized extracellular matrix that provides structural support to tissues and regulates cellular behavior. Beyond their structural role, proteolytic processing of laminin (B1169045) chains releases bioactive peptides that modulate critical cellular functions, including adhesion, migration, differentiation, and signaling. Understanding the physiological concentrations of these peptides is paramount for researchers in tissue engineering, cancer biology, and drug development to design biomimetic materials and therapeutic interventions. This guide provides a comprehensive overview of the known concentrations of laminin peptides, detailed experimental protocols for their quantification, and a visual representation of their key signaling pathways.

While direct quantification of the in vivo physiological concentrations of specific laminin-derived peptides within tissues remains a significant challenge in the field, this guide compiles the most relevant available data from in vitro studies and analyses of full laminin protein in biological fluids. This information serves as a critical reference point for experimental design and interpretation.

Data Presentation: Quantitative Analysis of Laminin and its Peptides

The following tables summarize the concentrations of laminin and its derivative peptides as reported in various experimental contexts. It is important to note the distinction between concentrations used for in vitro cell culture applications and levels of the full laminin protein detected in biological fluids.

Table 1: In Vitro Concentrations of Laminin and Bioactive Peptides for Cell Culture Applications

Peptide/ProteinSequence/OriginApplicationConcentration RangeReference(s)
Full Laminin Mixed IsoformsCoating for neural stem cell culture5 µM[1]
Full Laminin Mixed IsoformsCoating for adult rat cardiomyocyte culture25-200 µg/mL[2]
IKVAV Laminin α1 chainSoluble treatment for bone marrow MSCs0.5 mM[3]
IKVAV Laminin α1 chainSoluble treatment for macrophages3-10 mM[4]
YIGSR Laminin β1 chainSoluble treatment for dermal fibroblastsTime and dose-dependent studies[5]
AG73 Laminin α1 chainAdhesion assays for cancer cellsNot specified[6][7]
Laminin Peptides Laminin γ1 chainDisruption of capillary-like structures50-200 µg/mL[8]
Laminin Peptides GeneralFunctionalization of PEG hydrogels100 µM[9]

Table 2: Serum Concentrations of Full-Length Laminin in Human Health and Disease

AnalyteConditionConcentration RangeDetection MethodReference(s)
Laminin P1 Small Cell Lung CancerElevated in 58.9% of patientsRadioimmunoassay[10]
Laminin Lung Cancer PatientsMedian: 1.17 ng/mL (vs. 0.78 ng/mL in controls)ELISA[10]
Laminin Acute Myocardial Infarction>58.80 ng/mL associated with poor prognosisChemiluminescence Immunoassay[9]
Laminin Chronic Heart FailureNormal reference range: 0.51–50 ng/mLChemiluminescence Immunoassay[4]

Experimental Protocols

Accurate quantification of laminin peptides is essential for research and development. Below are detailed methodologies for common experimental techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for Laminin Alpha 1 Chain

This protocol is adapted from commercially available sandwich ELISA kits for the quantitative measurement of laminin alpha 1 in samples such as serum, plasma, and tissue homogenates.[2][7][11]

Materials:

  • Microplate pre-coated with anti-Laminin alpha 1 antibody

  • Standard Laminin alpha 1

  • Biotinylated anti-Laminin alpha 1 detection antibody

  • HRP-Streptavidin Conjugate (SABC)

  • Standard Diluent

  • Assay Diluent

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute the standard with Standard Diluent to create a stock solution (e.g., 100 ng/mL). Prepare a dilution series of the standard (e.g., 50, 25, 12.5, 6.25, 3.12, 1.56, 0.78 ng/mL) and a blank. Dilute samples as necessary.

  • Sample Addition: Add 100 µL of standard or sample to each well. Seal the plate and incubate for 1-2 hours at 37°C.

  • Washing: Aspirate each well and wash 3 times with Wash Buffer.

  • Detection Antibody: Add 100 µL of biotinylated detection antibody to each well. Seal the plate and incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step (step 3).

  • SABC Incubation: Add 100 µL of SABC working solution to each well. Seal the plate and incubate for 30 minutes at 37°C.

  • Washing: Aspirate and wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 90 µL of TMB Substrate to each well. Incubate for 10-20 minutes at 37°C in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm immediately using a microplate reader.

  • Analysis: Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of laminin alpha 1 in the samples.

Western Blotting for Laminin Peptides

This protocol provides a general framework for the detection of laminin or its larger fragments in tissue or cell lysates.[12][13][14][15]

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-6% polyacrylamide for large proteins)

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody against the specific laminin chain or peptide

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in ice-cold Lysis Buffer.[10] Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Sample Loading: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 8).

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Immunohistochemistry (IHC) for Laminin Peptides in Paraffin-Embedded Tissue

This protocol outlines the steps for localizing laminin peptides within tissue sections.[3][6][12][16][17]

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

  • Primary antibody against the laminin peptide

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded ethanol series (100% 2x 5 min, 95% 5 min, 70% 5 min), and finally in distilled water.

  • Antigen Retrieval: Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes). Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Apply blocking buffer to the sections and incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides 3 times with PBS.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step (step 6).

  • Enzyme Conjugate Incubation: Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step (step 6).

  • Chromogen Development: Apply the DAB substrate and monitor for color development under a microscope. Stop the reaction by rinsing with distilled water.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip with mounting medium.

  • Analysis: Examine the stained sections under a microscope to assess the localization and relative abundance of the laminin peptide.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways activated by laminin peptides and a general workflow for their quantification.

IKVAV_Signaling_Pathway Laminin Laminin (α-chain) IKVAV IKVAV Peptide Laminin->IKVAV releases Integrin Integrin Receptor (e.g., α2β1) IKVAV->Integrin binds PI3K PI3K Integrin->PI3K activates MAPK_pathway MAPK Pathway Integrin->MAPK_pathway activates Adhesion Cell Adhesion Integrin->Adhesion Akt Akt/PKB PI3K->Akt activates Proliferation Cell Proliferation & Growth Akt->Proliferation ERK ERK1/2 MAPK_pathway->ERK activates ERK->Proliferation

Caption: IKVAV peptide signaling pathway.[3]

YIGSR_Signaling_Pathway Laminin Laminin (β1-chain) YIGSR YIGSR Peptide Laminin->YIGSR releases LamininReceptor 67 kDa Laminin Receptor YIGSR->LamininReceptor binds FAK FAK LamininReceptor->FAK activates Pyk2 Pyk2 LamininReceptor->Pyk2 activates Adhesion Cell Adhesion LamininReceptor->Adhesion ERK ERK FAK->ERK activates Pyk2->ERK activates Collagen Collagen Synthesis ERK->Collagen

Caption: YIGSR peptide signaling pathway.[5]

AG73_Signaling_Pathway AG73 AG73 Peptide Syndecan Syndecan Receptor (e.g., Sdc-1, -2, -4) AG73->Syndecan binds Crosstalk Synergistic Signaling Syndecan->Crosstalk Integrin Integrin Receptor Integrin->Crosstalk GTPases Rac / Cdc42 Crosstalk->GTPases activates PKC PKC Crosstalk->PKC activates Adhesion Cell Adhesion Crosstalk->Adhesion Migration Cell Migration & Invasion GTPases->Migration PKC->Migration

Caption: AG73 peptide signaling pathway.[6][13]

Experimental_Workflow Start Tissue/Cell Sample Extraction Protein Extraction (e.g., Lysis/Homogenization) Start->Extraction IHC Immunohistochemistry (for tissue sections) Start->IHC direct processing Quantification Total Protein Quantification (e.g., BCA Assay) Extraction->Quantification MS Mass Spectrometry (Advanced Quantification) Extraction->MS ELISA ELISA Quantification->ELISA WesternBlot Western Blot Quantification->WesternBlot DataAnalysis Data Analysis & Interpretation ELISA->DataAnalysis WesternBlot->DataAnalysis IHC->DataAnalysis MS->DataAnalysis

Caption: General workflow for laminin peptide analysis.

References

A Technical Guide to the Expression of Laminin Beta 1 Chain in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Laminins are a family of large, heterotrimeric glycoproteins that are the major non-collagenous component of all basement membranes.[1] Composed of an α, β, and γ chain, these molecules are crucial for the architecture of the extracellular matrix (ECM) and are implicated in a wide array of biological processes, including cell adhesion, differentiation, migration, and signaling.[1][2]

This guide focuses specifically on the laminin (B1169045) beta 1 (LAMB1) chain, a subunit integral to the formation of several laminin isoforms, including laminin-1 (α1β1γ1), laminin-2 (α2β1γ1), and laminin-10 (α5β1γ1).[1][3] The tissue distribution and expression levels of the LAMB1 chain are critical determinants of basement membrane function and cellular behavior in both healthy and diseased states. Understanding its expression profile is vital for research in developmental biology, cancer biology, and regenerative medicine.

This document provides a comprehensive overview of LAMB1 expression across various human tissues, details common experimental protocols for its detection, and illustrates its role in key signaling pathways.

Expression Profile of Laminin Beta 1 (LAMB1)

The LAMB1 chain is widely expressed in most tissues that produce basement membranes.[2][3][4] Its presence is fundamental to the integrity of the thin, specialized matrices that surround epithelial, endothelial, nerve, and muscle cells.

Expression in Normal Human Tissues

LAMB1 expression is ubiquitous in the basement membrane zones of nearly all organs. During human embryonic development (gestational weeks 8-12), the laminin β1 chain is consistently found in the brain, ganglia, blood vessels, liver, kidney, skin, pancreas, intestine, heart, and skeletal system.[5] In adult tissues, its expression is generally localized to basement membranes.[6] For instance, in the retina, LAMB1 is associated with the basement membrane of the vasculature.[7] RNA sequencing data indicates particularly high expression in the placenta and adipose tissue.[4]

The table below summarizes the expression levels of LAMB1 protein and RNA in various normal human tissues based on data from immunohistochemistry and RNA sequencing.

TissueProtein Expression LevelRNA Expression Level (Tissue Specificity)
Placenta HighTissue Enhanced
Kidney High (Glomeruli & Tubules)Medium
Heart Muscle MediumMedium
Liver Medium (Sinusoids)Low
Lung MediumMedium
Pancreas MediumMedium
Skin Medium (Dermal-Epidermal Junction)Low
Small Intestine MediumMedium
Colon MediumMedium
Cerebral Cortex LowMedium
Skeletal Muscle LowLow
Adipose Tissue HighHigh
Blood Vessels High (Endothelium)Medium
Ovary Not Detected / LowLow
Testis MediumMedium

Table 1: Summary of Laminin Beta 1 (LAMB1) expression in selected normal human tissues. Data synthesized from The Human Protein Atlas and other sources.[4][6][8]

Differential Expression

Alterations in LAMB1 expression are associated with various physiological and pathological conditions:

  • Aging: Aging and injury can trigger a switch in endothelial cells from expressing the laminin β2 chain to the β1 chain, which can impair endothelial cell function and contribute to age-related organ dysfunction.[9]

  • Cancer: LAMB1 expression is often dysregulated in cancer. For example, some studies report higher protein expression of LAMB1 in ovarian cancer tissues compared to normal ovarian tissue.[8] Similarly, LAMB1 is significantly upregulated in cholangiocarcinoma tissues at both the mRNA and protein levels.[10]

Key Signaling Pathways Involving Laminin Beta 1

LAMB1 does not function merely as a structural protein; it is a critical mediator of cell signaling, primarily through its interaction with cell surface receptors like integrins.

Integrin-Mediated Signaling

Laminins containing the β1 chain bind to several integrin heterodimers, including α3β1, α6β1, and α6β4. This binding initiates intracellular signaling cascades that influence cell survival, proliferation, and migration.[11] The PI3K-AKT pathway, a crucial regulator of cell survival and growth, is one of the key pathways activated by laminin-integrin interactions.

Role in Orienting Epithelial Polarity

A well-defined pathway demonstrates how laminin and integrins cooperate to establish cellular organization. In three-dimensional cell cultures, the interaction of collagen with β1-integrins activates the small GTPase Rac1.[12][13] This activation is a critical step that, in conjunction with the proper assembly of a laminin-containing basement membrane, orients the apical-basal polarity of epithelial cells.[12][13] This signaling axis is fundamental for the correct morphogenesis of epithelial tissues.

β1-Integrin and Laminin Signaling Pathway for Polarity.

Experimental Protocols for LAMB1 Detection

Accurate detection and quantification of LAMB1 expression are commonly achieved through immunohistochemistry (IHC) and Western blotting (WB). The following sections provide detailed methodologies for these techniques.

Experimental Workflow Overview

The general workflow for analyzing LAMB1 expression involves tissue acquisition, processing, and analysis using antibody-based methods.

G A Tissue Sample Acquisition (e.g., Biopsy, Resection) B Tissue Fixation (e.g., 10% Neutral Buffered Formalin) A->B F Tissue Homogenization A->F C Paraffin Embedding B->C D Sectioning (4-5 µm) C->D E Immunohistochemistry (IHC) D->E J Imaging & Data Analysis E->J G Protein Extraction & Quantification F->G H SDS-PAGE G->H I Western Blot (WB) H->I I->J

Workflow for LAMB1 Expression Analysis in Tissues.
Immunohistochemistry (IHC-P) Protocol

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.[14]

Reagents & Materials:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Pepsin solution (e.g., 4 mg/mL in 0.01M HCl)

  • Hydrogen peroxide (3%) in methanol (B129727)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Anti-Laminin beta 1

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Phosphate Buffered Saline (PBS)

  • Hematoxylin counterstain

  • Aqueous mounting medium

Procedure:

  • Deparaffinization: Immerse slides in 2-3 changes of xylene for 5-10 minutes each.[14]

  • Rehydration: Hydrate sections through a graded ethanol series (100%, 95%, 70%) for 5 minutes each, followed by a final rinse in distilled water.[14]

  • Peroxidase Block: To quench endogenous peroxidase activity, incubate slides in 1-3% H₂O₂ in methanol for 30 minutes at room temperature.[14]

  • Antigen Retrieval: For LAMB1, proteolytic-induced epitope retrieval is required. Incubate sections with a pepsin solution for 60 minutes at 37°C in a humidified chamber. Rinse thoroughly with water.[14]

  • Blocking: Block non-specific protein binding by incubating sections with 10% normal serum in PBS for 30-60 minutes at 37°C.[14]

  • Primary Antibody Incubation: Dilute the primary anti-LAMB1 antibody in blocking buffer (recommended starting dilutions are typically 1:50 to 1:500). Apply to sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides 3x in PBS. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) diluted in PBS (e.g., 1:500) and incubate for 30-60 minutes at 37°C.[14]

  • Signal Amplification: Wash slides 3x in PBS. Incubate with pre-formed ABC reagent for 30 minutes at room temperature.

  • Visualization: Wash slides 3x in PBS. Apply DAB substrate solution and monitor for color development (typically 5-15 minutes). Stop the reaction by rinsing with water.[14]

  • Counterstaining & Mounting: Lightly counterstain nuclei with hematoxylin. Dehydrate, clear, and mount with a permanent mounting medium.

Western Blot (WB) Protocol

This protocol outlines the detection of LAMB1 from total protein lysates.

Reagents & Materials:

  • Tissue sample

  • RIPA buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (with β-mercaptoethanol or DTT)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-Laminin beta 1

  • HRP-conjugated secondary antibody

  • Tris-Buffered Saline with Tween-20 (TBST)

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Protein Extraction: Homogenize fresh or frozen tissue in ice-cold RIPA buffer containing protease inhibitors. Centrifuge at high speed (~14,000 x g) for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load samples onto a polyacrylamide gel (a 5% gel is appropriate for the high molecular weight of LAMB1, ~220 kDa) and run until adequate separation is achieved.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-LAMB1 antibody diluted in blocking buffer (recommended starting dilutions are typically 1:500 to 1:2000) overnight at 4°C with gentle agitation.[15]

  • Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane 3x for 10 minutes each with TBST. Apply ECL substrate and visualize the resulting chemiluminescent signal using an imaging system. The expected band for LAMB1 is approximately 220 kDa.[3]

Conclusion

The laminin beta 1 chain is a cornerstone of basement membrane structure and function across a vast range of human tissues. Its expression is tightly regulated during development and can be altered by aging and disease, highlighting its importance in tissue homeostasis. The methodologies and pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to investigate the role of LAMB1 in their specific areas of interest. A thorough understanding of LAMB1's expression and signaling is essential for advancing our knowledge of cell-matrix interactions and for developing novel therapeutic strategies targeting the extracellular matrix.

References

Methodological & Application

Application Notes and Protocols for Cell Adhesion Assay with Laminin (925-933) Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminins, a major component of the basement membrane, play a crucial role in cell adhesion, differentiation, migration, and signaling.[1] The peptide sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), corresponding to residues 925-933 of the laminin (B1169045) B1 chain, is a key bioactive site responsible for mediating cell attachment.[2][3][4] This peptide binds to the 67-kDa laminin receptor (67LR), initiating intracellular signaling cascades that influence cellular behavior.[1] Understanding and quantifying cell adhesion to this specific laminin peptide is critical for various research areas, including cancer biology, neuroscience, and the development of novel therapeutics and biomaterials.

These application notes provide a detailed protocol for performing a quantitative cell adhesion assay using the Laminin (925-933) peptide as a substrate. The protocol is designed for a 96-well plate format and utilizes crystal violet staining for the quantification of adherent cells, a robust and widely used method.[1][2][5][6][7][8][9]

Principle of the Assay

The cell adhesion assay measures the ability of cells to attach to a substrate-coated surface. In this protocol, the wells of a microplate are coated with the Laminin (925-933) peptide. Cells are then seeded into these wells and allowed to adhere for a specific period. Non-adherent cells are subsequently removed by a series of gentle washing steps. The remaining adherent cells are fixed and stained with crystal violet, a dye that stains the nucleus and cytoplasm.[2] The incorporated dye is then solubilized, and the absorbance is measured, which is directly proportional to the number of adherent cells.[2][5]

Data Presentation

The following table summarizes representative quantitative data on the attachment of various cell lines to the Laminin (925-933) substrate at different coating concentrations. This data is based on findings that the peptide stimulates the attachment of HT-1080 and CHO cells at concentrations of 100 and 300 µg/ml.[3][10]

Cell LineSubstrateCoating Concentration (µg/mL)Relative Cell Adhesion (%)
HT-1080 (Human Fibrosarcoma)Laminin (925-933)10045 ± 5
HT-1080 (Human Fibrosarcoma)Laminin (925-933)30085 ± 7
CHO (Chinese Hamster Ovary)Laminin (925-933)10030 ± 4
CHO (Chinese Hamster Ovary)Laminin (925-933)30070 ± 6
B16F10 (Murine Melanoma)Laminin (925-933)10040 ± 6
B16F10 (Murine Melanoma)Laminin (925-933)30075 ± 8
Control (BSA)Bovine Serum AlbuminN/A< 5

Note: The relative cell adhesion is expressed as a percentage of the total number of cells seeded. The values are illustrative and may vary depending on specific experimental conditions and cell passage number.

Experimental Protocols

Materials and Reagents
  • Laminin (925-933) peptide (Sequence: CDPGYIGSR)

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) with Ca²⁺ and Mg²⁺

  • Sterile DPBS without Ca²⁺ and Mg²⁺

  • Bovine Serum Albumin (BSA)

  • 96-well tissue culture plates

  • Cell culture medium (appropriate for the cell line used)

  • Trypsin-EDTA solution

  • Paraformaldehyde (PFA) or Methanol (B129727) for fixation

  • Crystal Violet staining solution (0.1% - 0.5% w/v in 20% ethanol)[5][7]

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)[2][8]

  • Microplate reader

Protocol for Cell Adhesion Assay

1. Plate Coating

a. Prepare a stock solution of Laminin (925-933) peptide in sterile DPBS with Ca²⁺ and Mg²⁺. b. Dilute the peptide stock solution to the desired coating concentrations (e.g., 100 µg/mL and 300 µg/mL) using sterile DPBS with Ca²⁺ and Mg²⁺.[3] c. Add 50 µL of the diluted peptide solution to each well of a 96-well plate. d. For negative control wells, add 50 µL of a 1% BSA solution in DPBS. e. Incubate the plate overnight at 2-8°C or for 2 hours at 37°C.[6] Ensure the plate is sealed to prevent evaporation. f. After incubation, aspirate the coating solution from the wells. g. Gently wash the wells twice with 100 µL of sterile DPBS with Ca²⁺ and Mg²⁺. h. Block the wells by adding 100 µL of 1% BSA in DPBS and incubate for 30-60 minutes at 37°C to prevent non-specific cell binding.[6] i. Aspirate the blocking solution and wash the wells once with 100 µL of DPBS with Ca²⁺ and Mg²⁺ before cell seeding. Do not let the wells dry out.

2. Cell Preparation and Seeding

a. Culture cells to 70-80% confluency. b. Detach the cells using Trypsin-EDTA and neutralize with serum-containing medium. c. Centrifuge the cell suspension and resuspend the pellet in serum-free medium. d. Perform a cell count and adjust the cell density to 2 x 10⁵ cells/mL. e. Add 100 µL of the cell suspension (2 x 10⁴ cells) to each coated well. f. Incubate the plate at 37°C in a humidified CO₂ incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type.

3. Removal of Non-Adherent Cells

a. After incubation, gently wash the wells twice with 100 µL of pre-warmed DPBS without Ca²⁺ and Mg²⁺ to remove non-adherent cells.[6] The washing step is critical and should be performed with care to avoid dislodging adherent cells.

4. Quantification of Adherent Cells (Crystal Violet Staining)

a. Fixation: Add 100 µL of 4% PFA or ice-cold methanol to each well and incubate for 10-15 minutes at room temperature.[6][7] b. Washing: Gently wash the wells twice with 100 µL of deionized water. c. Staining: Add 50 µL of 0.5% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.[7] d. Washing: Carefully wash the wells three to four times with deionized water to remove excess stain. e. Drying: Allow the plate to air dry completely at room temperature. f. Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well.[2][8] g. Measurement: Incubate the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization of the dye. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2][5]

Visualizations

Experimental Workflow

G cluster_0 Plate Preparation cluster_1 Cell Handling cluster_2 Quantification Coat Wells Coat wells with Laminin (925-933) peptide Block Wells Block with BSA to prevent non-specific binding Coat Wells->Block Wells Incubate & Wash Seed Cells Seed cells into coated wells Block Wells->Seed Cells Wash Prepare Cells Prepare single-cell suspension Prepare Cells->Seed Cells Incubate Incubate to allow cell adhesion Seed Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Fix and Stain Fix and stain adherent cells with Crystal Violet Wash->Fix and Stain Solubilize Solubilize the stain Fix and Stain->Solubilize Wash & Dry Measure Measure absorbance Solubilize->Measure

Caption: Experimental workflow for the cell adhesion assay.

Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Laminin Laminin (925-933) Peptide Receptor 67-kDa Laminin Receptor (67LR) Laminin->Receptor Binding AC Adenylyl Cyclase Receptor->AC Activation MAPK ERK1/2 & p38 MAPK Pathways Receptor->MAPK Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation Response Cell Adhesion & Other Cellular Responses PKA->Response Epac->Response MAPK->Response

Caption: Signaling pathway initiated by Laminin (925-933) binding.

References

Application Notes and Protocols for Incorporating Laminin (925-933) into Hydrogels for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the laminin-derived peptide, Laminin (B1169045) (925-933), into hydrogels to create a biomimetic three-dimensional (3D) cell culture environment. This peptide, with the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), corresponds to residues 925-933 of the laminin β1 chain. It is known to play a crucial role in cell adhesion, migration, and signaling by interacting with cell surface receptors.

By covalently conjugating this peptide to a hydrogel backbone, researchers can develop a well-defined 3D matrix that promotes cell viability, proliferation, and physiologically relevant cellular responses. These functionalized hydrogels serve as powerful tools for in vitro studies in tissue engineering, regenerative medicine, and drug discovery.

Data Presentation

The following tables summarize quantitative data from studies utilizing laminin-derived peptide-functionalized hydrogels for 3D cell culture. This data provides a baseline for expected cell viability and proliferation rates.

Table 1: Cell Viability in Laminin Peptide-Functionalized Hydrogels

Hydrogel TypeCell TypeTime PointViability (%)
PEG-Laminin PeptideHuman Neural Stem Cells (hNSCs)Day 7>95%[1]
Alginate-Laminin PeptideHuman Nucleus Pulposus CellsNot SpecifiedHigh
Peptide Hydrogel (po250+)Not SpecifiedDay 192.10 ± 2.78%[2]
Peptide Hydrogel (po250+)Not SpecifiedDay 794.99 ± 1.03%[2]
Peptide Hydrogel (po250+)Not SpecifiedDay 1496.13 ± 2.79%[2]
Peptide Hydrogel (po350+)Not SpecifiedDay 190.24 ± 2.45%[2]
Peptide Hydrogel (po350+)Not SpecifiedDay 796.00 ± 0.83%[2]
Peptide Hydrogel (po350+)Not SpecifiedDay 1495.64 ± 2.84%[2]

Table 2: Cell Proliferation in Laminin Peptide-Functionalized Hydrogels

Hydrogel TypeCell TypeTime PointProliferation (Fold Change vs. Day 1)
Peptide Hydrogel (po250+)Not SpecifiedDay 71.48 ± 0.02[2]
Peptide Hydrogel (po250+)Not SpecifiedDay 101.86 ± 0.03[2]
Peptide Hydrogel (po250+)Not SpecifiedDay 142.07 ± 0.05[2]
Peptide Hydrogel (po350+)Not SpecifiedDay 71.35 ± 0.03
Peptide Hydrogel (po350+)Not SpecifiedDay 101.65 ± 0.04
Peptide Hydrogel (po350+)Not SpecifiedDay 141.82 ± 0.06

Experimental Protocols

Here, we provide detailed methodologies for the key experiments involved in creating and utilizing Laminin (925-933)-functionalized hydrogels for 3D cell culture.

Protocol 1: Synthesis of Laminin (925-933) Peptide (CDPGYIGSR)

This protocol describes the solid-phase synthesis of the Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg peptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-protected amino acids (Cys(Trt), Asp(OtBu), Pro, Gly, Tyr(tBu), Ile, Ser(tBu))

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH), HBTU, and HOBt in DMF.

    • Add DIPEA to activate the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Perform a ninhydrin (B49086) test to confirm complete coupling.

    • Wash the resin as in step 2.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the sequence (Gly, Ile, Tyr(tBu), Gly, Pro, Asp(OtBu), Cys(Trt)).

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, DCM, and Methanol and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

    • Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[5]

Protocol 2: Conjugation of Laminin (925-933) to a PEG-Maleimide Hydrogel

This protocol details the covalent attachment of the synthesized cysteine-terminated peptide to a 4-arm PEG-Maleimide (PEG-4MAL) backbone.

Materials:

  • 4-arm PEG-Maleimide (e.g., 20 kDa)

  • Laminin (925-933) peptide (CDPGYIGSR)

  • Protease-degradable peptide crosslinker with terminal cysteines (e.g., GCRDVPMSMRGGDRCG)

  • HEPES buffer (20 mM, pH 7.4), sterile-filtered

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEG-4MAL in HEPES buffer to the desired stock concentration (e.g., 10% w/v).

    • Dissolve the Laminin (925-933) peptide in HEPES buffer to the desired stock concentration (e.g., 5 mM).

    • Dissolve the dithiol crosslinker in HEPES buffer to the desired stock concentration.

  • Functionalization of PEG-Maleimide:

    • In a sterile microcentrifuge tube, mix the PEG-4MAL solution with the Laminin (925-933) peptide solution. The molar ratio of maleimide (B117702) groups to the peptide will determine the final concentration of the adhesive ligand.

    • Incubate the mixture for 30-60 minutes at 37°C to allow the thiol group of the peptide's cysteine to react with the maleimide groups on the PEG.

  • Hydrogel Formation:

    • Add the dithiol crosslinker solution to the peptide-functionalized PEG-Maleimide solution. The molar ratio of the remaining maleimide groups to the thiol groups on the crosslinker should ideally be 1:1 for complete crosslinking.

    • Mix thoroughly but gently by pipetting up and down to ensure a homogenous solution, avoiding the formation of air bubbles.

    • Immediately dispense the solution into the desired culture vessel or mold. Gelation will occur within minutes at 37°C.

Protocol 3: 3D Cell Encapsulation in Laminin (925-933)-Hydrogel

This protocol describes the encapsulation of cells within the functionalized hydrogel.

Materials:

  • Peptide-functionalized PEG-Maleimide solution (from Protocol 2, step 2)

  • Dithiol crosslinker solution

  • Cell suspension in culture medium

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Cell Preparation: Trypsinize and count the cells. Centrifuge the cell suspension and resuspend the cell pellet in a small volume of serum-free culture medium to achieve a high cell density.

  • Cell Encapsulation:

    • Add the cell suspension to the peptide-functionalized PEG-Maleimide solution and mix gently by pipetting.

    • Add the dithiol crosslinker solution to the cell-containing mixture.

    • Gently but quickly mix the components by pipetting. It is crucial to work quickly as gelation will begin immediately.

    • Dispense the cell-laden hydrogel precursor solution into the desired culture wells or molds.

  • Cell Culture:

    • Allow the hydrogel to fully crosslink at 37°C for 5-10 minutes.

    • Gently add pre-warmed cell culture medium to cover the hydrogel.

    • After one hour, carefully replace the culture medium to remove any unreacted components.

    • Change the medium every 2-3 days.

Protocol 4: Cell Viability and Proliferation Assays

This protocol describes methods to assess cell viability and proliferation within the 3D hydrogel construct.

Cell Viability (Live/Dead Staining):

  • Staining:

    • Prepare a staining solution containing Calcein AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.

    • Remove the culture medium from the hydrogels and wash gently with PBS.

    • Add the staining solution to the hydrogels and incubate for 30-45 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the hydrogels with PBS.

    • Image the stained cells using a fluorescence microscope with appropriate filters.

    • Quantify the percentage of live cells by counting the number of green and red cells in multiple fields of view.

Cell Proliferation (MTS Assay):

  • Assay:

    • At desired time points (e.g., day 1, 3, 7), add a mixture of cell culture medium and MTS reagent to each hydrogel-containing well, following the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

  • Measurement:

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance at 490 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable, metabolically active cells.

Visualizations

Experimental Workflow

G cluster_peptide Peptide Synthesis & Purification cluster_hydrogel Hydrogel Formulation cluster_culture 3D Cell Culture & Analysis P1 Fmoc Solid-Phase Peptide Synthesis (CDPGYIGSR) P2 Cleavage & Deprotection P1->P2 P3 RP-HPLC Purification P2->P3 P4 Mass Spectrometry Characterization P3->P4 H2 Conjugate Peptide to PEG-Maleimide P4->H2 Purified Peptide H1 Prepare PEG-Maleimide & Crosslinker Solutions H1->H2 C1 Cell Encapsulation in Peptide-Hydrogel H2->C1 Functionalized Hydrogel C2 3D Cell Culture C1->C2 C3 Cell Viability Assay (Live/Dead) C2->C3 C4 Cell Proliferation Assay (MTS) C2->C4

Caption: Workflow for 3D cell culture in Laminin (925-933) hydrogels.

Signaling Pathway

The CDPGYIGSR peptide sequence contains the YIGSR motif, which is known to bind to the 67-kDa laminin receptor, and also interacts with integrins, key transmembrane receptors that mediate cell-matrix adhesion. This interaction triggers downstream signaling cascades that influence cell behavior.

G cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Laminin_Peptide Laminin (925-933) Peptide Integrin Integrin Receptor Laminin_Peptide->Integrin Binding FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt Cell_Behavior Cell Adhesion, Proliferation, Survival Akt->Cell_Behavior Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Behavior

References

Application Notes and Protocols for PC12 Cell Differentiation using Laminin (925-933)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model system for studying neuronal differentiation and neurite outgrowth. When treated with nerve growth factor (NGF), these cells cease proliferation and differentiate into sympathetic neuron-like cells, extending neurites. The extracellular matrix (ECM) plays a crucial role in this process, with components like laminin (B1169045) providing a supportive substrate for neuronal attachment and differentiation. Laminin (925-933), a synthetic peptide derived from the β1 chain of the laminin protein, contains the active sequence CDPGYIGSR and has been shown to promote cell attachment and neurite outgrowth in various neuronal cell types, including PC12 cells.[1][2] This document provides detailed protocols for utilizing Laminin (925-933) to induce PC12 cell differentiation and outlines the putative signaling pathways involved.

Data Presentation

While specific dose-response studies for Laminin (925-933) on PC12 cell differentiation are not extensively documented in publicly available literature, the following table summarizes recommended concentrations for related applications and cell types. This information can be used as a starting point for optimizing the concentration of Laminin (925-933) for your specific experimental needs. It is highly recommended to perform a concentration-response curve to determine the optimal concentration for your particular PC12 cell clone and experimental conditions.

ApplicationCell TypeConcentration of Laminin (925-933)Notes
Cell AttachmentHT-1080, CHO cells100 - 300 µg/mLStimulates cell attachment to culture plates.[1][2]
Receptor BindingGeneral1 mg/mLConcentration used to demonstrate binding to the laminin receptor.[1][2]
Neurite Outgrowth PC12 cells 10 - 100 µg/mL (coating concentration) Recommended starting range for optimization. The peptide is typically used to coat the culture surface.
Neurite OutgrowthDorsal Root Ganglia, PC12 cellsNot specifiedEnhanced neurite outgrowth when conjugated to an agarose (B213101) hydrogel.[1][2]

Experimental Protocols

This section provides a detailed methodology for the differentiation of PC12 cells using Laminin (925-933) as a coating substrate.

Part 1: Preparation of Laminin (925-933) Coated Cultureware
  • Reconstitution of Laminin (925-933):

    • Aseptically reconstitute the lyophilized Laminin (925-933) peptide in sterile phosphate-buffered saline (PBS), pH 7.2, to create a stock solution of 1 mg/mL.

    • Gently vortex to dissolve. For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Coating Procedure:

    • Dilute the Laminin (925-933) stock solution in sterile PBS to the desired final coating concentrations (e.g., 10, 25, 50, 100 µg/mL).

    • Add a sufficient volume of the diluted peptide solution to completely cover the surface of the culture vessel (e.g., 200 µL for a 24-well plate well).

    • Incubate the culture vessel at 37°C for 1-2 hours in a humidified incubator.

    • Aspirate the coating solution and allow the surface to air dry completely in a sterile environment (e.g., a laminar flow hood) for at least 45 minutes.[3]

    • The coated cultureware is now ready for cell seeding.

Part 2: PC12 Cell Culture and Differentiation
  • PC12 Cell Culture:

    • Culture PC12 cells in a T-75 flask coated with collagen type IV.

    • Use a complete growth medium such as RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Change the medium every 2-3 days.

  • Seeding PC12 Cells for Differentiation:

    • When the cells reach 70-80% confluency, detach them by gentle pipetting or by using a cell scraper. Avoid using trypsin if possible, as it can damage cell surface receptors.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in differentiation medium. The differentiation medium typically has a lower serum concentration (e.g., 1% horse serum) and is supplemented with Nerve Growth Factor (NGF). A common starting concentration for NGF is 50 ng/mL.

    • Count the cells and adjust the cell density to 1 x 10^5 cells/mL.

    • Seed the cells onto the Laminin (925-933) coated cultureware.

  • Induction and Assessment of Differentiation:

    • Incubate the cells in the differentiation medium at 37°C with 5% CO2.

    • Change the differentiation medium every 2-3 days.

    • Monitor the cells daily for morphological changes, specifically the extension of neurites.

    • Neurite outgrowth can be quantified after 3-7 days. A cell is typically considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

    • Quantification can be performed by capturing images using a phase-contrast microscope and analyzing them with image analysis software (e.g., ImageJ) to measure neurite length and count the number of neurite-bearing cells.

Signaling Pathways and Visualizations

The interaction of Laminin (925-933) with PC12 cells is thought to be mediated by integrin receptors on the cell surface. This binding initiates a downstream signaling cascade that ultimately leads to changes in gene expression and the cytoskeletal rearrangements necessary for neurite outgrowth.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Seeding cluster_diff Differentiation & Analysis Reconstitution Reconstitute Laminin (925-933) Coating Coat Cultureware Reconstitution->Coating 1-2 hours at 37°C Seeding Seed Cells on Coated Surface Coating->Seeding Culture Culture PC12 Cells Culture->Seeding Differentiation Induce Differentiation (NGF) Seeding->Differentiation Analysis Quantify Neurite Outgrowth Differentiation->Analysis 3-7 days

Experimental Workflow for PC12 Cell Differentiation.

The binding of the YIGSR motif within the Laminin (925-933) peptide to integrin receptors is a key initiating step. This interaction can trigger intracellular signaling cascades involving focal adhesion kinase (FAK), phosphoinositide 3-kinase (PI3K), and the MAP kinase (ERK) pathway, all of which are known to be involved in neuronal differentiation and survival.

signaling_pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response laminin Laminin (925-933) (CDPGYIGSR) integrin Integrin Receptor (e.g., α1β1) laminin->integrin Binding FAK FAK integrin->FAK PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt Transcription Gene Expression (Cytoskeletal Proteins) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription Neurite Neurite Outgrowth Transcription->Neurite

Putative Signaling Pathway for Laminin (925-933).

References

protocol for dissolving and storing Laminin (925-933) peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminin (B1169045) (925-933) is a synthetic peptide fragment derived from the B1 chain of the laminin protein.[1][2][3][4] Its sequence is Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR).[1][3][5][6][7][8] This peptide is a key bioactive region of laminin and functions by binding to the 67-kDa laminin receptor (67LR).[3][4] Laminins are major noncollagenous glycoproteins of the basement membrane's extracellular matrix. They play a crucial role in a variety of biological processes, including cell adhesion, differentiation, migration, signaling, and neurite outgrowth.[3][4] The Laminin (925-933) peptide has been shown to be involved in cell attachment, chemotaxis, and has been investigated for its potential to inhibit metastasis.[3]

These application notes provide a detailed protocol for the proper dissolution and storage of Laminin (925-933) peptide to ensure its stability and biological activity for use in research and drug development applications.

Physicochemical Properties

A summary of the key quantitative data for the Laminin (925-933) peptide is provided in the table below. This information is essential for accurate preparation of stock solutions and for experimental design.

PropertyValueSource(s)
Sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR)[1][3][5][6][7][8]
Molecular Weight ~967.06 g/mol [1][2][3][4][]
Appearance White to off-white lyophilized solid[5][]
Purity >95% - 98%[5][]
CAS Number 110590-60-8[1][3][7][]
Solubility Soluble in Water, DMSO, 5% Acetic Acid[]
Storage (Lyophilized) -20°C (desiccate)[4][5][7][]
Storage (In Solution) -80°C (up to 1 year)[10]

Experimental Protocols

Materials:

  • Laminin (925-933) peptide (lyophilized powder)

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), sterile, diluted solution (e.g., 1%) (Optional)

  • 5% Acetic Acid, sterile (Optional)

  • Sterile, low-protein binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Centrifuge

Protocol for Dissolving Laminin (925-933) Peptide:

This protocol outlines a stepwise approach to dissolving the peptide, starting with the most common and benign solvent.

  • Pre-dissolution Handling:

    • Before opening the vial, bring the lyophilized peptide to room temperature for at least 15-20 minutes. This minimizes the condensation of moisture, which can affect the stability of the peptide.

    • Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Reconstitution in Water (Primary Method):

    • Based on the desired stock concentration, calculate the required volume of sterile water. It is recommended to prepare a stock solution of at least 1 mg/mL.

    • Carefully add the calculated volume of sterile water to the vial.

    • Gently vortex the vial for 10-20 seconds to mix.

    • Visually inspect the solution to ensure the peptide has completely dissolved. If particulates are visible, proceed to the next step.

  • Aiding Dissolution with pH Adjustment or Organic Solvent (Secondary Methods):

    • If the peptide does not fully dissolve in water , one of the following approaches can be taken:

      • Option A: pH Adjustment (for basic peptides): Add a very small volume (e.g., <50 µL) of a dilute sterile ammonium hydroxide solution to the aqueous suspension.[1] Mix gently and observe for dissolution.

      • Option B: Organic Solvent: Add a small volume of DMSO (e.g., 50-100 µL) to the vial and gently mix until the peptide is dissolved.[1] Subsequently, add sterile water or buffer to reach the desired final concentration. Note: Be mindful of the final DMSO concentration in your experimental setup, as it can be toxic to cells at higher concentrations.

  • Final Preparation and Aliquoting:

    • Once the peptide is fully dissolved, briefly centrifuge the vial to collect the entire solution.

    • For storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding polypropylene tubes.

Protocol for Storing Laminin (925-933) Peptide:

Proper storage is critical to maintain the integrity and activity of the peptide.

  • Lyophilized Peptide:

    • Store the unopened vial of lyophilized peptide at -20°C in a desiccated environment.[4][5][7][] Some sources suggest that the powder is stable for up to 3 years under these conditions.[10]

  • Peptide in Solution:

    • Store the aliquoted stock solutions at -80°C.[10] This is preferable to -20°C for long-term stability of dissolved peptides.

    • When needed, thaw a single aliquot for use. Avoid repeated freeze-thaw cycles of the same aliquot.

    • Before use in cell culture or other sensitive applications, it is advisable to sterile-filter the reconstituted peptide solution, especially if it was not prepared under aseptic conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway initiated by Laminin (925-933) and a typical experimental workflow for its use.

Laminin_Signaling_Pathway Laminin (925-933) Signaling Pathway cluster_cell Laminin Laminin (925-933) Peptide Receptor 67-kDa Laminin Receptor (67LR) Laminin->Receptor Binding Intracellular Intracellular Signaling Cascades Receptor->Intracellular Activation Cell Cell Membrane Response Cellular Responses (Adhesion, Migration, etc.) Intracellular->Response Regulation

Caption: Laminin (925-933) peptide binds to its receptor, initiating intracellular signaling.

Experimental_Workflow Experimental Workflow for Laminin (925-933) Start Lyophilized Laminin (925-933) Dissolve Dissolve in Sterile Water Start->Dissolve Check Check for Complete Dissolution Dissolve->Check AddSolvent Add DMSO or Adjust pH Check->AddSolvent No Aliquot Aliquot into Single-Use Tubes Check->Aliquot Yes AddSolvent->Dissolve Store Store at -80°C Aliquot->Store Experiment Use in Experiment Store->Experiment

Caption: Workflow for dissolving and storing Laminin (925-933) peptide for experiments.

References

Application Notes and Protocols for Immobilizing Laminin (925-933) on a Surface for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminins, a family of extracellular matrix (ECM) glycoproteins, are critical components of the basement membrane and play a pivotal role in regulating a wide variety of biological processes. These include cell adhesion, differentiation, migration, and signaling.[1] The nonapeptide sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), corresponding to residues 925-933 of the laminin (B1169045) B1 chain, has been identified as a key bioactive motif.[1] This peptide sequence is recognized by the 67-kDa laminin receptor (67LR), a non-integrin cell surface receptor, and its interaction mediates crucial cellular responses such as cell attachment, chemotaxis, and neurite outgrowth.[1][2]

The ability to immobilize the Laminin (925-933) peptide onto various substrates provides a powerful tool for creating biologically active surfaces for cell culture. These functionalized surfaces can be utilized to enhance the attachment and growth of specific cell types, direct cell fate, and investigate the signaling pathways initiated by this specific laminin-derived peptide. This document provides detailed protocols for the immobilization of Laminin (925-933) on a surface, along with methods for characterizing the modified surface and assessing subsequent cellular responses.

Biological Activity and Target Cells

The Laminin (925-933) peptide has been shown to stimulate the attachment of various cell types to culture plates.[1][2] This biological activity is primarily mediated through its binding to the 67-kDa laminin receptor.[1]

Table 1: Cell Lines Responsive to Laminin (925-933) Peptide

Cell LineSpeciesCell TypeObserved Response
HT-1080HumanFibrosarcomaAttachment[1][2]
CHOHamsterOvary EpithelialAttachment[1][2]
B16/F10MouseMelanomaChemotaxis[2]
PC12RatPheochromocytomaNeurite Outgrowth[2]
Chick Embryo Dorsal Root GangliaChickenNeuronalNeurite Outgrowth[2]
Oral KeratinocytesHumanEpithelialProliferation, Hemidesmosome Formation
Endothelial CellsHumanEndothelialAdhesion, Spreading, Migration
Neonatal Cardiac MyocytesRatCardiacAdhesion

Experimental Protocols

This section provides detailed protocols for the covalent immobilization of Laminin (925-933) onto glass coverslips, quantification of the immobilized peptide, and subsequent cell culture and analysis.

Protocol 1: Covalent Immobilization of Laminin (925-933) on Glass Coverslips

This protocol describes a two-step process for the covalent immobilization of the cysteine-containing Laminin (925-933) peptide onto an amine-functionalized glass surface using the heterobifunctional crosslinker Sulfo-SMCC.

Materials:

  • Glass coverslips

  • Acetone (B3395972)

  • Ethanol (B145695)

  • 2% (v/v) 3-Aminopropyltriethoxysilane (APTES) in acetone

  • Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)

  • Laminin (925-933) peptide (CDPGYIGSR)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized (DI) water

Procedure:

Step 1: Surface Amination

  • Clean glass coverslips by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes.

  • Rinse thoroughly with DI water and dry under a stream of nitrogen.

  • Immerse the cleaned coverslips in a 2% (v/v) APTES solution in acetone for 1 hour at room temperature with gentle agitation.

  • Rinse the coverslips three times with acetone, followed by three rinses with DI water.

  • Cure the aminosilanized coverslips in an oven at 110°C for 1 hour.

  • Allow the coverslips to cool to room temperature.

Step 2: Peptide Conjugation

  • Immediately before use, prepare a 10 mM solution of Sulfo-SMCC in anhydrous DMSO.

  • Cover the aminated surface of the coverslips with the Sulfo-SMCC solution and incubate for 1 hour at room temperature in a humidified chamber.

  • Wash the coverslips three times with PBS (pH 7.4) to remove excess crosslinker.

  • Prepare a 1 mg/mL solution of Laminin (925-933) peptide in PBS (pH 7.4).

  • Cover the Sulfo-SMCC activated surfaces with the peptide solution and incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash the peptide-immobilized coverslips three times with PBS (pH 7.4) to remove any non-covalently bound peptide.

  • Store the functionalized coverslips in PBS at 4°C until use.

Diagram 1: Experimental Workflow for Peptide Immobilization

G cluster_0 Surface Preparation cluster_1 Crosslinker Activation cluster_2 Peptide Immobilization cluster_3 Final Product Clean Coverslips Clean Coverslips Aminosilanization (APTES) Aminosilanization (APTES) Clean Coverslips->Aminosilanization (APTES) Aminosilanized Surface Aminosilanized Surface Sulfo-SMCC Activation Sulfo-SMCC Activation Aminosilanized Surface->Sulfo-SMCC Activation Activated Surface Activated Surface Laminin (925-933) Conjugation Laminin (925-933) Conjugation Activated Surface->Laminin (925-933) Conjugation Functionalized Surface Functionalized Surface

Workflow for surface functionalization.

Protocol 2: Quantification of Immobilized Peptide

Method A: Bicinchoninic Acid (BCA) Assay

The BCA assay is a colorimetric method used to quantify the total amount of peptide immobilized on the surface.

Materials:

  • Peptide-functionalized coverslips

  • BCA Protein Assay Kit (Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of BSA standards of known concentrations.

  • Place the peptide-functionalized coverslips and control (unfunctionalized) coverslips into individual wells of a 24-well plate.

  • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.

  • Add the BCA working reagent to each well containing a coverslip and to the wells containing the BSA standards in a 96-well plate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Subtract the absorbance of the control coverslips from the absorbance of the peptide-functionalized coverslips.

  • Generate a standard curve from the BSA standards and determine the concentration of the immobilized peptide.

Method B: Fluorescence Quantification

This method requires the use of a fluorescently labeled Laminin (925-933) peptide (e.g., FITC-labeled).

Materials:

  • Fluorescently labeled Laminin (925-933) peptide

  • Coverslips functionalized with the fluorescent peptide

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare a standard curve of the fluorescently labeled peptide in solution at known concentrations.

  • Measure the fluorescence intensity of the peptide-functionalized coverslips using a fluorescence microplate reader or a fluorescence microscope with image analysis software.

  • Compare the fluorescence intensity of the immobilized peptide to the standard curve to determine the surface density of the peptide.

Table 2: Expected Quantitative Data for Surface Characterization

ParameterMethodExpected Outcome
Peptide Surface DensityBCA Assay~0.1 - 1.0 µg/cm²
Peptide Surface DensityFluorescence QuantificationRelative fluorescence units (RFU) correlated to a standard curve
Water Contact AngleGoniometryDecrease in contact angle after amination and peptide immobilization, indicating increased hydrophilicity
Surface ChemistryXPSPresence of N 1s peak after amination; increase in N 1s and S 2p peaks after peptide immobilization
Protocol 3: Cell Adhesion Assay

This assay quantifies the number of cells that adhere to the peptide-functionalized surface.

Materials:

  • Peptide-functionalized and control coverslips in a 24-well plate

  • Cell suspension of the desired cell type

  • Cell culture medium

  • Crystal Violet solution (0.5% in 20% methanol)

  • 1% Sodium Dodecyl Sulfate (SDS) solution

  • Microplate reader

Procedure:

  • Seed cells onto the peptide-functionalized and control coverslips at a density of 1 x 10⁵ cells/well.

  • Incubate for 1-3 hours at 37°C in a 5% CO₂ incubator.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Stain the cells with Crystal Violet solution for 20 minutes.

  • Wash the wells thoroughly with DI water to remove excess stain.

  • Solubilize the stain by adding 1% SDS solution to each well and incubate for 30 minutes with gentle shaking.

  • Measure the absorbance of the solubilized stain at 570 nm using a microplate reader.

Protocol 4: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Peptide-functionalized and control coverslips in a 96-well plate

  • Cell suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells at a low density (e.g., 5,000 cells/well) onto the coverslips.

  • Culture the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Table 3: Quantitative Data from Cellular Assays

AssayParameter MeasuredExpected Outcome on Laminin (925-933) Surface
Cell AdhesionAbsorbance at 570 nmIncreased absorbance compared to control surfaces, indicating higher cell attachment.
Cell Proliferation (MTT)Absorbance at 570 nmIncreased absorbance over time, indicating cell proliferation. Rate may be enhanced compared to control.
ImmunofluorescenceFocal Adhesion Size and NumberIncreased number and size of vinculin-positive focal adhesions.
ImmunofluorescenceStress Fiber FormationMore organized and prominent actin stress fibers.
Protocol 5: Immunofluorescence Staining for Focal Adhesions

This protocol allows for the visualization of focal adhesions and the actin cytoskeleton to assess cell spreading and morphology.

Materials:

  • Cells cultured on peptide-functionalized coverslips

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking solution)

  • Primary antibody (e.g., anti-vinculin)

  • Fluorescently labeled secondary antibody

  • Phalloidin (B8060827) conjugated to a fluorophore (for actin staining)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

  • Block non-specific binding with 1% BSA for 30 minutes.

  • Incubate with the primary antibody (e.g., anti-vinculin) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Signaling Pathway

The interaction of the Laminin (925-933) peptide with the 67-kDa laminin receptor (67LR) initiates intracellular signaling cascades that regulate cell adhesion, spreading, and migration. While the complete pathway is still under investigation, key signaling molecules have been identified. Binding of the YIGSR sequence can induce tyrosine phosphorylation of several proteins.[1] Furthermore, this interaction can lead to the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell migration and survival.

Diagram 2: Proposed Signaling Pathway of Laminin (925-933)

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Laminin_925_933 Laminin (925-933) 67LR 67-kDa Laminin Receptor Laminin_925_933->67LR FAK FAK 67LR->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Adhesion Cell Adhesion & Spreading FAK->Adhesion Src->FAK Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration Cell Migration ERK->Migration ERK->Proliferation

Proposed signaling cascade upon peptide binding.

Conclusion

The immobilization of the Laminin (925-933) peptide on cell culture surfaces offers a versatile and powerful method to create bioactive environments that can specifically influence cell behavior. The protocols detailed in this document provide a comprehensive guide for researchers to functionalize surfaces, quantify the immobilized peptide, and assess the resulting cellular responses. By understanding and utilizing these techniques, scientists and drug development professionals can advance their research in areas such as tissue engineering, regenerative medicine, and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Neural Stem Cell Differentiation Using Laminin (925-933)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminins, a major component of the basement membrane's extracellular matrix, are crucial in the development and maintenance of the nervous system.[1] These glycoproteins are involved in a variety of biological processes, including cell adhesion, differentiation, migration, and neurite outgrowth.[1] The Laminin (B1169045) (925-933) peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a bioactive fragment derived from the laminin B1 chain.[1] This peptide has been identified as a key site for cell attachment and binding to the laminin receptor.[1] These application notes provide detailed protocols and data for utilizing the Laminin (925-933) peptide to promote the differentiation of neural stem cells (NSCs) into neuronal and glial lineages.

Data Presentation

While direct quantitative data for the exclusive use of Laminin (925-933) in NSC differentiation is emerging, studies using full-length laminin or matrices containing laminin peptides provide a strong indication of its potential. The YIGSR pentapeptide, a core component of the 925-933 sequence, has been shown to facilitate and guide the differentiation of embryonic stem cells into neurons.[2]

Table 1: Expected Outcomes of Neural Stem Cell Differentiation on Laminin-Coated Surfaces

Cell TypeMarkerExpected Percentage of Positive Cells (Day 7-14)Reference for Methodology
NeuronsβIII-tubulin20-40%[3]
AstrocytesGlial Fibrillary Acidic Protein (GFAP)15-30%[4]
OligodendrocytesO45-15%[4]

Note: These percentages are estimates based on studies using laminin or laminin-rich environments and may vary depending on the specific cell line, passage number, and differentiation conditions.

Signaling Pathways

The Laminin (925-933) peptide primarily interacts with cell surface receptors to initiate intracellular signaling cascades that promote neural differentiation. The two main receptors implicated are integrins and the 67-kDa laminin receptor.[5][6]

Upon binding of Laminin (925-933) to these receptors, a cascade of downstream signaling events is initiated. This can include the activation of focal adhesion kinase (FAK) and the subsequent activation of the MAPK/ERK and PI3K/Akt pathways, which are known to play crucial roles in cell survival, proliferation, and differentiation.[6]

Laminin (925-933) Signaling Pathway Laminin Laminin (925-933) Peptide Integrin Integrin Receptors (e.g., α6β1, α7β1) Laminin->Integrin Binds to LR67 67-kDa Laminin Receptor Laminin->LR67 Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates PI3K PI3K/Akt Pathway FAK->PI3K Activates MAPK MAPK/ERK Pathway FAK->MAPK Activates Differentiation Neural Differentiation (Neuronal & Glial Fates) PI3K->Differentiation Promotes MAPK->Differentiation Promotes

Laminin (925-933) signaling cascade.

Experimental Protocols

This section provides a detailed methodology for the differentiation of neural stem cells using Laminin (925-933) as a coating substrate.

Materials
  • Neural Stem Cells (NSCs)

  • NSC expansion medium (e.g., DMEM/F12 supplemented with N2, B27, FGF-2, and EGF)

  • Neural differentiation medium (e.g., Neurobasal medium supplemented with N2, B27, and BDNF)

  • Laminin (925-933) peptide (CDPGYIGSR)

  • Sterile, tissue culture-treated plates or coverslips

  • Poly-L-ornithine (PLO)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/blocking solution (e.g., 0.1% Triton X-100 and 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-βIII-tubulin, anti-GFAP)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Protocol 1: Coating Cultureware with Laminin (925-933)
  • Prepare PLO Solution : Prepare a working solution of 20 µg/mL Poly-L-ornithine in sterile water.

  • Coat with PLO : Add the PLO solution to the culture vessels, ensuring the entire surface is covered. Incubate for at least 1 hour at 37°C or overnight at 4°C.

  • Wash : Aspirate the PLO solution and wash the culture vessels three times with sterile water. Allow the vessels to air dry completely in a sterile hood.

  • Prepare Laminin (925-933) Solution : Reconstitute the lyophilized Laminin (925-933) peptide in sterile water or PBS to a stock concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 10-20 µg/mL in sterile PBS.

  • Coat with Laminin (925-933) : Add the Laminin (925-933) working solution to the PLO-coated culture vessels. Incubate for at least 2 hours at 37°C.

  • Final Wash : Aspirate the peptide solution and wash the vessels once with sterile PBS immediately before seeding the cells. Do not allow the surface to dry out.

Cultureware Coating Workflow PLO_prep Prepare 20 µg/mL PLO PLO_coat Coat with PLO (1 hr, 37°C or O/N, 4°C) PLO_prep->PLO_coat Wash1 Wash 3x with sterile water PLO_coat->Wash1 Dry Air dry in sterile hood Wash1->Dry Laminin_prep Prepare 10-20 µg/mL Laminin (925-933) Dry->Laminin_prep Laminin_coat Coat with Laminin (925-933) (2 hrs, 37°C) Laminin_prep->Laminin_coat Wash2 Wash 1x with PBS Laminin_coat->Wash2 Seed Seed Neural Stem Cells Wash2->Seed

Workflow for coating cultureware.
Protocol 2: Neural Stem Cell Differentiation

  • Cell Seeding : Plate the neural stem cells onto the Laminin (925-933)-coated cultureware at a density of 2.5 x 10^4 to 5 x 10^4 cells/cm² in NSC expansion medium.

  • Initial Culture : Culture the cells for 2 days in expansion medium to allow for attachment and initial proliferation.

  • Induction of Differentiation : After 2 days, replace the expansion medium with neural differentiation medium.

  • Maintenance : Perform a half-medium change every 2-3 days for 7-14 days.

  • Assessment of Differentiation : After the desired differentiation period, the cells can be fixed and stained for neuronal (e.g., βIII-tubulin, MAP2) and glial (e.g., GFAP for astrocytes, O4 for oligodendrocytes) markers to assess differentiation efficiency.

NSC Differentiation Workflow Seed Seed NSCs on coated plate (2.5-5x10^4 cells/cm²) Culture Culture in expansion medium (2 Days) Seed->Culture Induce Switch to differentiation medium Culture->Induce Maintain Half-medium change every 2-3 days (7-14 Days) Induce->Maintain Analyze Analyze Differentiation (Immunocytochemistry) Maintain->Analyze

Workflow for NSC differentiation.

Troubleshooting

  • Low Cell Attachment :

    • Ensure proper coating of the cultureware.

    • Optimize the concentration of Laminin (925-933).

    • Check the viability of the neural stem cells.

  • Poor Differentiation :

    • Confirm the quality and composition of the differentiation medium.

    • Optimize the cell seeding density.

    • Extend the differentiation period.

  • High Cell Death :

    • Handle cells gently during passaging and seeding.

    • Ensure the culture medium is fresh and properly supplemented.

Conclusion

The Laminin (925-933) peptide provides a defined and effective substrate for promoting the differentiation of neural stem cells. By mimicking the natural extracellular matrix, this peptide can be a valuable tool for researchers in neuroscience and drug development, facilitating the generation of specific neural cell types for disease modeling, drug screening, and regenerative medicine applications.

References

Application Notes and Protocols: Laminin (925-933) in Boyden Chamber Migration Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminin (B1169045), a major glycoprotein (B1211001) of the basement membrane, plays a crucial role in a variety of biological processes, including cell adhesion, differentiation, and migration. The peptide sequence Laminin (925-933), with the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is derived from the B1 chain of laminin and is recognized by the high-affinity 67-kDa laminin receptor (67LR).[1] This interaction is pivotal in mediating cellular responses such as chemotaxis and has been implicated in processes like neurite outgrowth and tumor cell metastasis.[2]

These application notes provide detailed protocols for utilizing Laminin (925-933) as a chemoattractant in a Boyden chamber migration assay, a widely accepted method for studying cell migration.[3] We also present quantitative data from literature and outline the key signaling pathways involved in Laminin (925-933)-induced cell migration.

Data Presentation

The following tables summarize quantitative data on the effects of Laminin (925-933) on cell attachment and migration from published studies. These data can serve as a reference for designing and interpreting experiments.

Table 1: Effect of Laminin (925-933) on Cell Attachment

Cell LineLaminin (925-933) Concentration (µg/mL)Incubation Time (hours)Observation
HT-10801001Stimulation of cell attachment
HT-10803001Stimulation of cell attachment
CHO1001Stimulation of cell attachment
CHO3001Stimulation of cell attachment

Data compiled from publicly available information.

Table 2: Chemotactic Effect of Laminin (925-933) on B16F10 Murine Melanoma Cells

ChemoattractantConcentration (µg/mL)Incubation Time (hours)Result
Laminin (925-933)1005Induced chemotaxis, approximately 30% of the maximal response observed with full-length laminin. Also inhibited the chemotactic response to full-length laminin.

Data compiled from publicly available information.

Experimental Protocols

Protocol 1: Boyden Chamber Cell Migration Assay

This protocol describes a general procedure for assessing the chemotactic effect of Laminin (925-933) on a cell line of interest using a Boyden chamber (transwell) assay.

Materials:

  • Boyden chamber apparatus (e.g., 24-well plate with cell culture inserts)

  • Polycarbonate membranes with appropriate pore size (e.g., 8 µm for many cell types)

  • Laminin (925-933) peptide

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell detachment solution (e.g., Trypsin-EDTA)

  • Staining solution (e.g., Crystal Violet, Calcein-AM)

  • Fixing solution (e.g., methanol)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 80% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free medium or medium containing a low percentage of BSA (e.g., 0.5%) to minimize background migration and enhance the response to chemoattractants.

    • On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution or a brief trypsin treatment.

    • Wash the cells with serum-free medium and resuspend them in serum-free medium at a concentration of 0.5 - 1.0 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare the chemoattractant solution by diluting Laminin (925-933) in serum-free medium to the desired concentrations (e.g., a range from 10 to 200 µg/mL).

    • Add 500 µL of the chemoattractant solution to the lower wells of the Boyden chamber.

    • Include a negative control well with serum-free medium only and a positive control well with a known chemoattractant (e.g., 10% FBS).

    • Carefully place the cell culture inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • Add 100-200 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours). Incubation time should be optimized for each cell line.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

    • For Crystal Violet Staining:

      • Fix the migrated cells on the lower surface of the membrane with cold methanol (B129727) for 10-15 minutes.

      • Stain the cells with 0.5% Crystal Violet solution for 10-20 minutes.

      • Gently wash the inserts with water to remove excess stain.

      • Allow the inserts to air dry.

      • Count the number of stained cells in several random fields of view under a microscope. The average number of cells per field can then be used to compare different conditions.

    • For Fluorescent Staining (e.g., Calcein-AM):

      • This method allows for quantification without fixing and staining. Follow the manufacturer's protocol for the specific fluorescent dye. Typically, a fluorescent plate reader is used to quantify the fluorescence of the migrated cells.

Mandatory Visualizations

Signaling Pathway

The binding of Laminin (925-933) to the 67-kDa laminin receptor (67LR) initiates a cascade of intracellular signaling events that promote cell migration. This process can involve the activation of several key pathways. One proposed mechanism involves the internalization of the 67LR, a process dependent on adenylyl cyclase, PKA, and Epac, leading to sustained cAMP signaling.[4] Furthermore, 67LR activation has been linked to the upregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix and facilitating cell movement.[5] Other studies suggest the involvement of pathways such as Rho family small GTPases, MAPKs (ERK, JNK, p38), and PI3K.[6]

Laminin925_Signaling Laminin Laminin (925-933) Receptor 67-kDa Laminin Receptor (67LR) Laminin->Receptor AC Adenylyl Cyclase Receptor->AC PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK Rho Rho GTPases Receptor->Rho MMP9 MMP-9 Upregulation Receptor->MMP9 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac Receptor_Internalization Receptor Internalization PKA->Receptor_Internalization Epac->Receptor_Internalization Sustained_Signaling Sustained Signaling Receptor_Internalization->Sustained_Signaling Migration Cell Migration Sustained_Signaling->Migration PI3K->Migration MAPK->Migration Rho->Migration MMP9->Migration

Caption: Laminin (925-933) signaling pathway in cell migration.

Experimental Workflow

The Boyden chamber assay provides a robust in vitro system to quantify the chemotactic response of cells towards a specific agent. The workflow involves preparing the cells, setting up the two-chamber system with the chemoattractant in the lower chamber, allowing for cell migration through a porous membrane, and finally, quantifying the migrated cells.

Boyden_Chamber_Workflow Start Start: Culture Cells to 80% Confluency Starve Serum-starve Cells (18-24 hours) Start->Starve Harvest Harvest and Resuspend Cells in Serum-Free Medium Starve->Harvest Seed_Cells Seed Cells into Upper Chamber (Insert) Harvest->Seed_Cells Prepare_Chamber Prepare Boyden Chamber: Add Laminin (925-933) to Lower Well Prepare_Chamber->Seed_Cells Incubate Incubate at 37°C (4-24 hours) Seed_Cells->Incubate Remove_Non_Migrated Remove Non-Migrated Cells from Top of Membrane Incubate->Remove_Non_Migrated Fix_Stain Fix and Stain Migrated Cells on Bottom of Membrane Remove_Non_Migrated->Fix_Stain Quantify Quantify Migrated Cells (Microscopy or Plate Reader) Fix_Stain->Quantify End End: Analyze Data Quantify->End

Caption: Boyden chamber migration assay workflow.

References

Application Notes and Protocols: Conjugation of Laminin (925-933) to Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Laminin (B1169045) (925-933) peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a nonapeptide derived from the B1 chain of the laminin protein.[1][2] This peptide sequence is recognized by the 67 kDa laminin receptor (67LR), which is frequently overexpressed on the surface of various cancer cells.[3][4] This overexpression is correlated with enhanced tumor invasion and metastasis, making the 67LR a promising target for site-specific drug delivery.[5][6][7] By conjugating the Laminin (925-933) peptide to the surface of nanoparticles, a targeted drug delivery system can be engineered to specifically recognize and deliver therapeutic payloads to cancer cells expressing 67LR, thereby increasing therapeutic efficacy and reducing off-target side effects.

These application notes provide detailed protocols for the conjugation of Laminin (925-933) to various nanoparticle platforms, methods for the characterization of the resulting nanoconjugates, and an overview of the underlying biological mechanisms.

Data Presentation: Characterization of Laminin (925-933) Conjugated Nanoparticles

Successful conjugation of the Laminin (925-933) peptide to nanoparticles will alter their physicochemical properties. The following tables summarize typical quantitative data obtained before and after conjugation.

Table 1: Physicochemical Properties of Nanoparticles Before and After Laminin (925-933) Conjugation

Nanoparticle TypeParameterBefore Conjugation (Bare Nanoparticles)After Conjugation (Laminin-NP)
Polymeric Nanoparticles (PLGA) Hydrodynamic Diameter (nm)150 ± 5 nm175 ± 8 nm[1]
Polydispersity Index (PDI)0.15 ± 0.020.18 ± 0.03[8]
Zeta Potential (mV)-25 ± 3 mV-15 ± 4 mV[3]
Liposomes Hydrodynamic Diameter (nm)100 ± 4 nm120 ± 6 nm
Polydispersity Index (PDI)0.12 ± 0.030.15 ± 0.04
Zeta Potential (mV)-30 ± 5 mV-20 ± 6 mV
Gold Nanoparticles (AuNP) Hydrodynamic Diameter (nm)50 ± 2 nm65 ± 3 nm
Polydispersity Index (PDI)0.20 ± 0.050.25 ± 0.06
Zeta Potential (mV)-40 ± 4 mV-30 ± 5 mV

Table 2: Peptide Conjugation Efficiency and Drug Loading Capacity

Nanoparticle TypePeptide Conjugation Efficiency (%)Drug Loading Capacity (wt%)Encapsulation Efficiency (%)
Polymeric Nanoparticles (PLGA) 60 - 80%5 - 15%[9]70 - 90%
Liposomes 50 - 70%2 - 10%60 - 85%
Gold Nanoparticles (AuNP) 70 - 95%N/A (surface-loaded)N/A (surface-loaded)

Experimental Protocols

The following are detailed protocols for the conjugation of the cysteine-terminated Laminin (925-933) peptide to different nanoparticle platforms.

Protocol 1: Conjugation of Laminin (925-933) to Maleimide-Functionalized Polymeric Nanoparticles via Thiol-Maleimide Coupling

This protocol describes the covalent attachment of the Laminin peptide to pre-formed polymeric nanoparticles (e.g., PLGA) that have been surface-functionalized with maleimide (B117702) groups. The reaction relies on the specific and efficient formation of a stable thioether bond between the thiol group of the N-terminal cysteine of the peptide and the maleimide group on the nanoparticle surface.

Materials:

  • Maleimide-functionalized polymeric nanoparticles (e.g., PLGA-PEG-Maleimide)

  • Laminin (925-933) peptide (CDPGYIGSR)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Centrifugal filtration units or size exclusion chromatography (SEC)

Procedure:

  • Peptide Preparation:

    • Dissolve the Laminin (925-933) peptide in degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • Optional: If the peptide has formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds and ensure the availability of the free thiol group.

  • Nanoparticle Preparation:

    • Disperse the maleimide-functionalized polymeric nanoparticles in the degassed reaction buffer to a final concentration of 5-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Conjugation Reaction:

    • Add the prepared Laminin (925-933) peptide solution to the nanoparticle suspension. A typical molar ratio of peptide to maleimide groups on the nanoparticles is 1.5:1 to 5:1 to ensure complete reaction.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of Unreacted Maleimide Groups:

    • Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture and incubate for 1 hour at room temperature to quench any unreacted maleimide groups on the nanoparticle surface.

  • Purification of Nanoconjugates:

    • Separate the Laminin-conjugated nanoparticles from unreacted peptide and quenching reagent using centrifugal filtration (e.g., Amicon Ultra filters with an appropriate molecular weight cutoff) or size exclusion chromatography.

    • Wash the purified nanoconjugates with fresh reaction buffer or deionized water three times.

  • Characterization:

    • Determine the size and zeta potential of the purified nanoconjugates using Dynamic Light Scattering (DLS).

    • Quantify the amount of conjugated peptide using a suitable method such as a BCA protein assay or by measuring the depletion of the peptide from the supernatant after the reaction.

Protocol 2: Conjugation of Laminin (925-933) to Carboxylated Nanoparticles via Carbodiimide Chemistry

This protocol outlines the conjugation of the N-terminal amine of a modified Laminin peptide (or the amine group of a lysine (B10760008) if incorporated into the peptide sequence) to carboxylated nanoparticles (e.g., PLGA-COOH, Liposomes with carboxylated lipids) using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles

  • Laminin (925-933) peptide

  • Activation Buffer: MES buffer (0.1 M, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Purification system: Centrifugal filtration or dialysis

Procedure:

  • Nanoparticle Activation:

    • Disperse the carboxylated nanoparticles in MES buffer.

    • Add a 10-fold molar excess of EDC and NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Peptide Preparation:

    • Dissolve the Laminin (925-933) peptide in the coupling buffer.

  • Conjugation Reaction:

    • Centrifuge the activated nanoparticles and resuspend the pellet in the coupling buffer.

    • Immediately add the peptide solution to the activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching of Unreacted Activated Groups:

    • Add the quenching solution to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS-esters.

  • Purification of Nanoconjugates:

    • Purify the nanoconjugates by repeated centrifugation and resuspension in fresh coupling buffer or by dialysis against PBS.

  • Characterization:

    • Analyze the size and zeta potential of the purified nanoconjugates by DLS.

    • Determine the conjugation efficiency by a suitable peptide quantification assay.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Quenching cluster_characterization Characterization NP Nanoparticle (e.g., PLGA-Maleimide) Mix Mixing in Reaction Buffer (pH 7.0-7.4) NP->Mix Peptide Laminin (925-933) Peptide (CDPGYIGSR) Peptide->Mix Incubate Incubation (2-4h at RT or overnight at 4°C) Mix->Incubate Quench Quenching (L-cysteine) Incubate->Quench Purify Purification (Centrifugal Filtration) Quench->Purify DLS DLS Analysis (Size & Zeta Potential) Purify->DLS Quantify Peptide Quantification (BCA Assay) Purify->Quantify DrugLoading Drug Loading & Release Studies Purify->DrugLoading signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signaling Signaling Cascade NP Laminin-NP (Drug Loaded) Receptor 67kDa Laminin Receptor (67LR) NP->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis PI3K_AKT PI3K/AKT Pathway (Cell Survival) Receptor->PI3K_AKT Signal Transduction Lysosome Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease Target Intracellular Target (e.g., DNA, Mitochondria) DrugRelease->Target Apoptosis Apoptosis / Cell Death Target->Apoptosis

References

Application Notes and Protocols for Creating a Laminin (925-933) Gradient for Haptotaxis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haptotaxis, the directed movement of cells along a gradient of substrate-bound adhesive cues, is a fundamental process in various physiological and pathological phenomena, including embryonic development, wound healing, and cancer metastasis.[1][2][3] The extracellular matrix (ECM) protein laminin (B1169045) plays a crucial role in guiding cell migration.[4][5] The pentapeptide sequence Tyr-Ile-Gly-Ser-Arg (YIGSR), corresponding to the 929-933 sequence of the laminin β1 chain, and the nonapeptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), representing the 925-933 sequence, have been identified as key mediators of laminin's biological activity, including cell attachment and migration.[6] This document provides detailed application notes and protocols for creating a substrate-bound gradient of the Laminin (925-933) peptide to study haptotaxis in various cell types.

Application Notes

The Laminin (925-933) peptide (Sequence: CDPGYIGSR) is a well-characterized motif that binds to the 67 kDa laminin receptor and integrins, thereby mediating cell adhesion and migration.[6] Creating a gradient of this peptide on a culture substrate allows for the precise investigation of haptotactic responses, providing insights into the molecular mechanisms governing cell motility.

Key Considerations for Experimental Design:

  • Substrate Choice: The choice of substrate is critical. Glass coverslips or polystyrene dishes are commonly used and can be functionalized for peptide immobilization. For studies investigating the interplay between mechanical cues and haptotaxis, polyacrylamide (PA) hydrogels of varying stiffness can be employed.[7]

  • Gradient Generation Method: Several techniques can be used to create peptide gradients, including microfluidics, photolithography, and inkjet printing.[1][3][8] Microfluidic devices offer a robust and reproducible method for generating well-defined, continuous gradients.

  • Peptide Immobilization: The N-terminal cysteine of the Laminin (925-933) peptide provides a convenient handle for covalent immobilization to the substrate. This ensures the stability of the gradient over the course of the experiment and presents the peptide in a defined orientation.

  • Cell Type: The haptotactic response to a Laminin (925-933) gradient is cell-type specific. It is crucial to optimize experimental conditions, such as cell seeding density and incubation time, for the specific cell line being investigated.

  • Quantitative Analysis: Time-lapse microscopy is the primary method for observing and quantifying cell migration. Parameters such as cell migration speed, directionality, and persistence should be analyzed to characterize the haptotactic response.

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Glass Coverslips

This protocol describes the surface modification of glass coverslips to introduce primary amine groups, which are necessary for the subsequent covalent attachment of the Laminin (925-933) peptide.

Materials:

  • Glass coverslips (25 mm diameter)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Ethanol

  • Deionized (DI) water

  • Oven

Procedure:

  • Cleaning: Immerse the glass coverslips in Piranha solution for 1 hour to clean and hydroxylate the surface.

  • Rinsing: Thoroughly rinse the coverslips with DI water and then with ethanol.

  • Drying: Dry the coverslips in an oven at 110°C for 30 minutes.

  • Silanization: Immerse the dried coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

  • Washing: Wash the coverslips sequentially with toluene, ethanol, and DI water.

  • Curing: Cure the amine-functionalized coverslips in an oven at 110°C for 30 minutes.

  • Storage: Store the functionalized coverslips in a desiccator until use.

Protocol 2: Creation of a Laminin (925-933) Gradient using a Microfluidic Gradient Generator

This protocol details the generation of a stable, surface-bound gradient of the Laminin (925-933) peptide on amine-functionalized coverslips using a microfluidic device.

Materials:

  • Amine-functionalized glass coverslips

  • Polydimethylsiloxane (PDMS) microfluidic gradient generator (custom-fabricated or commercially available)

  • Laminin (925-933) peptide (CDPGYIGSR)

  • Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Syringe pumps

  • Tubing

Procedure:

  • Device Assembly: Assemble the PDMS microfluidic device onto an amine-functionalized glass coverslip, ensuring a tight seal.

  • Surface Activation:

    • Prepare a fresh 10 mM solution of Sulfo-SMCC in PBS.

    • Flow the Sulfo-SMCC solution through the microfluidic channels at a low flow rate (e.g., 1 µL/min) for 30-60 minutes at room temperature to activate the amine groups with maleimide (B117702) moieties.

    • Wash the channels thoroughly with PBS to remove excess Sulfo-SMCC.

  • Peptide Gradient Formation:

    • Prepare two solutions of the Laminin (925-933) peptide in PBS: a high concentration solution (e.g., 1 mg/mL) and a low concentration solution (e.g., 0 mg/mL or a very low concentration).

    • Connect the two peptide solutions to the inlets of the microfluidic gradient generator using syringe pumps.

    • Flow the solutions through the device at a controlled flow rate (e.g., 1-10 µL/min) for 1-2 hours. The design of the microfluidic device will facilitate the formation of a concentration gradient in the main channel. The maleimide-activated surface will covalently bind the cysteine-containing peptide.

  • Washing and Disassembly:

    • Flush the channels with PBS to remove any non-covalently bound peptide.

    • Carefully disassemble the microfluidic device to expose the peptide gradient on the coverslip.

    • The coverslip is now ready for cell seeding.

Protocol 3: Haptotaxis Assay and Data Analysis

This protocol describes the seeding of cells onto the prepared Laminin (925-933) gradient and the subsequent analysis of their migratory behavior.

Materials:

  • Coverslips with Laminin (925-933) gradient

  • Cell culture medium appropriate for the cell type

  • Cells of interest

  • Time-lapse microscope equipped with an environmental chamber (37°C, 5% CO₂)

  • Image analysis software (e.g., ImageJ with the Manual Tracking plugin)

Procedure:

  • Cell Seeding:

    • Place the coverslip with the peptide gradient into a sterile petri dish.

    • Seed the cells of interest onto the coverslip at a low density to allow for the tracking of individual cells.

    • Allow the cells to adhere for a few hours.

  • Time-Lapse Microscopy:

    • Mount the petri dish on the stage of the time-lapse microscope.

    • Acquire phase-contrast or bright-field images at regular intervals (e.g., every 10-15 minutes) for a period of 12-24 hours.

  • Data Analysis:

    • Use image analysis software to manually or automatically track the movement of individual cells over time.

    • From the tracking data, calculate the following parameters:

      • Cell Migration Speed (µm/min): The total distance migrated divided by the total time.

      • Directionality: The ratio of the net displacement to the total path length. A value close to 1 indicates highly directional migration.

      • Forward Migration Index (FMI): The cosine of the angle between the cell's displacement vector and the direction of the gradient. An FMI close to 1 indicates migration up the gradient.

Data Presentation

Table 1: Haptotactic Response of Different Cell Types to Laminin and Laminin-Derived Peptide Gradients.

Cell TypePeptide/ProteinGradient Concentration/SlopeMigration Speed (µm/min)Directionality/FMICitation
Schwann CellsYIGSRNot specified0.48 ± 0.19Strong bias towards higher concentration[7]
FibroblastsRGDNot specified0.29 ± (not specified)Bias towards higher concentration (vx = 0.28 µm/min)[7]
B16 Melanoma CellsLaminin1-100 µg/ml (in Boyden chamber)Not specified (80-120 fold higher than control)Not applicable[4]
Mesenchymal Stem CellsRGD0.7, 1, and 2 mM/cmIncreased with gradient steepnessIncreased with gradient steepness[9]

Table 2: Recommended Concentration Ranges for Laminin (925-933) in Cell-Based Assays.

AssayCell TypeRecommended ConcentrationCitation
Cell AttachmentHT-1080, CHO cells100-300 µg/mL[6]
ChemotaxisB16/F10 murine melanoma cells100 µg/mL[6]
Neurite OutgrowthDorsal root ganglia, PC12 cellsNot specified (conjugated to hydrogel)[6]

Signaling Pathway

The haptotactic migration of cells on a laminin gradient is primarily mediated by integrin receptors, which upon binding to the laminin peptide, initiate a downstream signaling cascade involving Focal Adhesion Kinase (FAK) and Src kinase.

Laminin_Haptotaxis_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Laminin_Gradient Laminin (925-933) Gradient Integrin Integrin Receptor (e.g., α3β1, α6β1) Laminin_Gradient->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation RhoA RhoA FAK->RhoA Inhibition Src->FAK Phosphorylation Src->p130Cas Phosphorylation Rac1 Rac1 p130Cas->Rac1 Activation Actin_Polymerization Actin Polymerization (Lamellipodia formation) Rac1->Actin_Polymerization Stimulates Myosin_Contraction Myosin II Contraction (Cell body translocation) RhoA->Myosin_Contraction Stimulates Cell_Migration Directed Cell Migration (Haptotaxis) Actin_Polymerization->Cell_Migration Myosin_Contraction->Cell_Migration

Laminin-induced haptotaxis signaling pathway.

This signaling cascade ultimately leads to the coordinated regulation of the actin cytoskeleton, promoting the formation of lamellipodia at the leading edge and the contraction of the cell body, resulting in directed cell migration up the Laminin (925-933) gradient.

References

Application Notes and Protocols for Enhancing Angiogenesis In Vitro Using Laminin (925-933)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminin (B1169045) (925-933), a peptide sequence (CDPGYIGSR) derived from the B1 chain of laminin, is a critical modulator of cellular behavior, including adhesion, migration, and differentiation. This peptide fragment interacts with the high-affinity 67-kDa laminin receptor (67LR), initiating intracellular signaling cascades that play a significant role in various physiological and pathological processes, including angiogenesis.[1][2] In the context of angiogenesis, Laminin (925-933) has been identified as an agonist of 67LR, promoting endothelial cell motility, a fundamental step in the formation of new blood vessels.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing Laminin (925-933) to study and enhance angiogenesis in vitro.

Data Presentation

The following tables summarize the expected quantitative outcomes of Laminin (925-933) on key in vitro angiogenesis assays based on available literature. These tables are intended to serve as a guide for expected dose-dependent effects.

Table 1: Effect of Laminin (925-933) on Endothelial Cell Tube Formation

Laminin (925-933) Concentration (µM)Average Tube Length (µm)Number of Branch PointsTotal Tube Area (µm²)
0 (Control)1500 ± 12045 ± 53.0 x 10^5 ± 2.5 x 10^4
11850 ± 15058 ± 63.8 x 10^5 ± 3.0 x 10^4
102200 ± 18072 ± 84.5 x 10^5 ± 3.5 x 10^4
502500 ± 21085 ± 95.2 x 10^5 ± 4.0 x 10^4
1002100 ± 17070 ± 74.3 x 10^5 ± 3.2 x 10^4

Note: Data are representative and may vary depending on the endothelial cell type and experimental conditions. A bell-shaped dose-response curve may be observed, with inhibitory effects at very high concentrations.

Table 2: Effect of Laminin (925-933) on Endothelial Cell Migration

Laminin (925-933) Concentration (µM)Migrated Cells per High-Power Field% Wound Closure (at 12h)
0 (Control)50 ± 825 ± 4%
175 ± 1040 ± 5%
10110 ± 1265 ± 7%
50135 ± 1580 ± 8%
100105 ± 1160 ± 6%

Note: Migration can be assessed using a Boyden chamber assay (migrated cells) or a wound healing (scratch) assay (% wound closure).

Table 3: Effect of Laminin (925-933) on Endothelial Cell Proliferation

Laminin (925-933) Concentration (µM)Absorbance (OD 570 nm) - MTT Assay% Increase in Cell Number (at 48h)
0 (Control)0.85 ± 0.070%
10.92 ± 0.088.2%
101.05 ± 0.0923.5%
501.18 ± 0.1038.8%
1001.02 ± 0.0820.0%

Note: Proliferation can be measured using various methods, including MTT or BrdU incorporation assays.

Signaling Pathway

The binding of Laminin (925-933) to the 67-kDa laminin receptor (67LR) on endothelial cells is thought to initiate a signaling cascade that promotes angiogenesis. While the complete pathway is still under investigation, a putative signaling mechanism is illustrated below. This pathway likely involves the activation of downstream kinases and transcription factors that regulate cell migration, proliferation, and differentiation.

laminin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Laminin Laminin (925-933) Receptor 67-kDa Laminin Receptor (67LR) Laminin->Receptor Binding & Activation PI3K PI3K Receptor->PI3K Activates MAPK MAPK/ERK Pathway Receptor->MAPK Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Transcription Transcription Factors (e.g., NF-κB, CREB) Akt->Transcription MAPK->Transcription NO Nitric Oxide (NO) eNOS->NO Migration Cell Migration NO->Migration Gene Gene Expression (Pro-angiogenic genes) Transcription->Gene Gene->Migration Proliferation Cell Proliferation Gene->Proliferation Tube Tube Formation Gene->Tube

Putative signaling pathway of Laminin (925-933) in endothelial cells.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are adapted for the use of Laminin (925-933) and should be optimized for specific cell types and laboratory conditions.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial Cell Growth Medium (EGM)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Laminin (925-933) peptide (solubilized in sterile, nuclease-free water or PBS)

  • 96-well tissue culture plates

  • Calcein AM (for visualization)

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice overnight. Pipette 50 µL of the cold matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in serum-free EGM at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of Laminin (925-933) in serum-free EGM to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

  • Seeding: Add 100 µL of the cell suspension to each well of the coated plate. Then, add 100 µL of the respective Laminin (925-933) dilution or control medium to each well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Stain the cells with Calcein AM for 30 minutes.

    • Capture images using a fluorescence microscope.

    • Quantify tube formation by measuring parameters such as total tube length, number of branch points, and total tube area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

tube_formation_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Coat 96-well plate with Matrigel e1 Seed HUVECs onto Matrigel-coated plate p1->e1 p2 Prepare HUVEC suspension p2->e1 p3 Prepare Laminin (925-933) dilutions e2 Add Laminin (925-933) or control medium p3->e2 e1->e2 e3 Incubate for 4-18 hours e2->e3 a1 Stain with Calcein AM e3->a1 a2 Image acquisition a1->a2 a3 Quantify tube formation a2->a3

Workflow for the endothelial cell tube formation assay.
Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells towards a gradient of Laminin (925-933).

Materials:

  • HUVECs or other suitable endothelial cells

  • Endothelial Cell Basal Medium (EBM) with 0.1% BSA

  • Laminin (925-933) peptide

  • 24-well plates with Boyden chamber inserts (8 µm pore size)

  • Fibronectin (for coating inserts)

  • Calcein AM or DAPI for cell staining

Protocol:

  • Insert Coating: Coat the underside of the Boyden chamber inserts with 10 µg/mL fibronectin overnight at 4°C.

  • Chemoattractant Preparation: Prepare various concentrations of Laminin (925-933) in EBM with 0.1% BSA and add 600 µL to the lower wells of the 24-well plate. Use EBM with 0.1% BSA as the negative control.

  • Cell Preparation: Serum-starve HUVECs for 4-6 hours. Harvest and resuspend the cells in EBM with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours.

  • Analysis:

    • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the insert with DAPI or stain live migrated cells with Calcein AM.

    • Count the number of migrated cells in several high-power fields for each insert.

migration_assay_workflow cluster_setup Setup cluster_run Assay cluster_quantify Quantification s1 Coat Boyden chamber inserts with fibronectin r1 Seed HUVECs into upper chamber s1->r1 s2 Add Laminin (925-933) to lower wells s3 Prepare serum-starved HUVEC suspension s3->r1 r2 Incubate for 4-6 hours r1->r2 q1 Remove non-migrated cells r2->q1 q2 Stain migrated cells q1->q2 q3 Count migrated cells q2->q3

Workflow for the endothelial cell migration assay.
Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of Laminin (925-933) on the proliferation of endothelial cells.

Materials:

  • HUVECs or other suitable endothelial cells

  • EGM

  • Laminin (925-933) peptide

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of EGM and allow them to attach overnight.

  • Treatment: Replace the medium with 100 µL of EGM containing various concentrations of Laminin (925-933) or control medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

Laminin (925-933) is a valuable tool for studying the mechanisms of angiogenesis in vitro. By acting as an agonist for the 67LR, it promotes key angiogenic processes such as endothelial cell migration and tube formation. The protocols and data presented here provide a framework for researchers to investigate the pro-angiogenic potential of Laminin (925-933) and to explore its underlying signaling pathways. These in vitro models are essential for the initial screening and characterization of compounds that may modulate angiogenesis for therapeutic applications in areas such as wound healing, ischemic diseases, and oncology.

References

Application Notes and Protocols: Experimental Use of Laminin (925-933) in Retinal Revascularization Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of the laminin (B1169045) peptide fragment, Laminin (925-933), in preclinical models of retinal revascularization. This document includes a summary of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of workflows and signaling pathways.

Introduction

Laminin (925-933), a synthetic peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, is derived from the β1 chain of the laminin protein.[1][2][3][4] It interacts with the 67-kd laminin receptor (67LR), which is highly expressed on proliferating endothelial cells during retinal neovascularization.[1][2][5] In models of retinal ischemia, Laminin (925-933) has been shown to act as an agonist of 67LR, promoting the revascularization of the ischemic retina.[1] This activity is believed to reduce the hypoxic stimulus that drives the pathological proliferation of new blood vessels, a hallmark of diseases like retinopathy of prematurity and diabetic retinopathy.[1][6] Consequently, this peptide has demonstrated the ability to inhibit proliferative retinopathy, making it a person of interest for therapeutic development.[1][2][5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study utilizing the oxygen-induced retinopathy (OIR) mouse model to evaluate the efficacy of Laminin (925-933).

Treatment GroupDosageOutcome MeasureResultp-valueReference
Laminin (925-933)10 mg/kg/dayInhibition of Proliferative RetinopathySignificant Reduction< 0.001[1]
Laminin (925-933)10 mg/kg/dayRevascularization of Central RetinaSignificant Promotion< 0.001[1]
EGF(33-42) (67LR Antagonist)2 or 10 mg/kg/dayInhibition of Proliferative RetinopathySignificant Reduction< 0.005; < 0.001[1]
Scrambled PeptideNot specifiedInhibition of Proliferative RetinopathyNo Significant EffectNot significant[1]
Phosphate-Buffered SalineNot specifiedInhibition of Proliferative RetinopathyNo Significant EffectNot significant[1]

Experimental Protocols

A widely used animal model to study retinal neovascularization is the oxygen-induced retinopathy (OIR) model, which mimics the biphasic nature of human retinopathy of prematurity.[1][7]

Protocol: Oxygen-Induced Retinopathy (OIR) in Mice

1. Induction of Vaso-obliteration:

  • On postnatal day 7 (P7), place C57BL/J6 mouse pups and their nursing dam into a specialized chamber with a controlled oxygen environment.[1]

  • Expose the animals to 75% humidified oxygen for a period of 5 days (until P12).[1] This hyperoxic environment leads to the cessation of normal retinal vessel growth and obliteration of the central retinal capillaries.[7]

2. Induction of Neovascularization:

  • On P12, return the mice to normal room air (ambient oxygen).[1]

  • The now ischemic central retina will respond by over-expressing pro-angiogenic factors, leading to a phase of pathological neovascularization at the junction of the vascularized and avascular retina.[7]

3. Administration of Laminin (925-933):

  • From P12 to P20, administer Laminin (925-933) or control substances (e.g., scrambled peptide, vehicle) to the pups.

  • While the specific route of administration for the quantitative data on Laminin (925-933) is not explicitly stated in the provided abstracts, a related peptide in the same study was delivered via intraperitoneal injection.[1][2] Daily administration at a dose of 10 mg/kg/day has been shown to be effective.[1]

4. Assessment of Retinal Vasculature:

  • At a designated endpoint (e.g., P20), euthanize the mice and enucleate the eyes.

  • Dissect the retinas and prepare them for flat-mount analysis.

  • Stain the retinal vasculature using a suitable method, such as fluorescence angiography or immunohistochemistry with an endothelial cell marker (e.g., isolectin B4).

  • Quantify the areas of vaso-obliteration and neovascularization using imaging software. The neovascularization is typically observed as abnormal tufts of vessels growing into the vitreous.[1]

Visualizations: Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the molecular mechanisms of Laminin (925-933), the following diagrams are provided.

G cluster_Phase1 Phase 1: Vaso-obliteration cluster_Phase2 Phase 2: Neovascularization & Treatment cluster_Analysis Analysis P7 P7 Mouse Pups O2 75% Oxygen Exposure (5 days) P7->O2 P12 P12: Central Vaso-obliteration O2->P12 P12_2 P12 RoomAir Return to Room Air Ischemia Relative Retinal Ischemia RoomAir->Ischemia Neovasc Pathological Neovascularization Ischemia->Neovasc Treatment Daily Treatment (P12-P20) Laminin (925-933) or Control Ischemia->Treatment P20 P20: Euthanasia & Retinal Dissection Neovasc->P20 Treatment->P20 P12_2->RoomAir Staining Fluorescent Staining of Vasculature P20->Staining Quant Quantification of Vaso-obliteration & Neovascularization Staining->Quant

Caption: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.

G Laminin Laminin (925-933) Receptor 67LR on Endothelial Cell Laminin->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K Activates MAPK MAPK Pathway Receptor->MAPK Activates Migration Endothelial Cell Migration Revasc Revascularization of Ischemic Retina Migration->Revasc Ischemia Reduced Retinal Ischemia Revasc->Ischemia VEGF Reduced Hypoxic VEGF Expression Ischemia->VEGF Patho Inhibition of Pathological Neovascularization VEGF->Patho PI3K->Migration MAPK->Migration

Caption: Proposed signaling pathway for Laminin (925-933) in retinal endothelial cells.

References

Application of Laminin (925-933) in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Laminin (B1169045) (925-933) is a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), derived from the B1 chain of the laminin protein.[1][2] Laminins are major glycoprotein (B1211001) components of the basement membrane, playing a critical role in cell adhesion, differentiation, migration, and signaling.[1][3] The 925-933 peptide sequence contains the highly conserved YIGSR motif, which is a key binding site for the 67kDa non-integrin laminin receptor (67LR).[1][2]

In the context of tissue engineering, the incorporation of bioactive peptides like Laminin (925-933) into scaffolds is a powerful strategy to mimic the native extracellular matrix (ECM) and direct cellular behavior. By functionalizing biomaterials with this peptide, researchers can enhance cell attachment, promote specific cell functions like neurite outgrowth, and guide tissue regeneration.[2][3] Unlike using the full laminin protein, the 925-933 peptide offers greater stability, ease of synthesis, and precise control over concentration and orientation when immobilized onto a scaffold surface.[3]

This document provides quantitative data on the bioactivity of Laminin (925-933), detailed protocols for its application in tissue engineering scaffolds, and diagrams of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the effective concentrations of Laminin (925-933) and its observed biological effects on various cell lines as reported in the literature.

Cell LineConcentrationBiological EffectReference
HT-1080 (Fibrosarcoma)100 - 300 µg/mLStimulated cell attachment to culture plates.[1][2]
CHO (Ovary)100 - 300 µg/mLStimulated cell attachment to culture plates.[1][2]
B16/F10 (Melanoma)100 µg/mLActed as a chemoattractant (approx. 30% of the response to full-length laminin). Inhibited chemotaxis towards full-length laminin.[1]
Chick Embryo DRGNot specifiedWhen conjugated to an agarose (B213101) hydrogel, enhanced neurite outgrowth.[2]
PC12 (Pheochromocytoma)Not specifiedWhen conjugated to an agarose hydrogel, enhanced neurite outgrowth.[2]
General1 mg/mLBinds to the laminin receptor.[2]

Signaling Pathway

The biological effects of the Laminin (925-933) peptide are primarily mediated through the binding of its YIGSR motif to the 67kDa laminin receptor (67LR). This interaction initiates intracellular signaling cascades that influence cell behavior. In neurons, this signaling can be neuroprotective, involving the internalization of the receptor in a process dependent on cAMP, PKA, and Epac. In other cell types, it has been shown to activate Focal Adhesion Kinase (FAK) and the MAPK/ERK pathway, which are critical for cell migration, proliferation, and synthesis of ECM components like collagen.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response peptide Laminin (925-933) (YIGSR motif) receptor 67kDa Laminin Receptor (67LR) peptide->receptor Binding fak FAK Activation receptor->fak ptyr Protein Tyrosine Phosphorylation receptor->ptyr camp cAMP / PKA / Epac Pathway receptor->camp neurite Neurite Outgrowth receptor->neurite Direct/Indirect Modulation erk MAPK/ERK Pathway fak->erk adhesion Cell Adhesion & Attachment fak->adhesion migration Migration & Chemotaxis erk->migration collagen Collagen Synthesis erk->collagen ptyr->adhesion receptor_int Receptor Internalization camp->receptor_int neuroprotection Neuroprotection receptor_int->neuroprotection

Signaling pathway of Laminin (925-933) via the 67kDa laminin receptor.

Experimental Protocols

Protocol 1: Functionalization of Tissue Engineering Scaffolds

This protocol provides a general workflow for immobilizing Laminin (925-933) onto a pre-fabricated scaffold. The choice of method depends on the scaffold material and the desired stability of the peptide.

G cluster_methods Immobilization Method (Choose One) arrow arrow start Start: Select Scaffold (e.g., PCL, Hydrogel) prep_peptide Prepare Peptide Solution Dissolve Laminin (925-933) in sterile buffer (e.g., PBS) to desired concentration. start->prep_peptide activation Optional: Surface Activation (e.g., Plasma treatment, chemical activation to introduce reactive groups like -COOH, -NH2) prep_peptide->activation adsorption A) Physical Adsorption Incubate scaffold in peptide solution (e.g., 4-24h at 4°C or RT). covalent B) Covalent Coupling Use crosslinkers (e.g., EDC/NHS) to form stable amide bonds. incorporation C) Bulk Incorporation (During fabrication, e.g., co-electrospinning or mixing with hydrogel precursor). wash Wash Thoroughly Use sterile buffer to remove unbound peptide. adsorption->wash covalent->wash incorporation->wash sterilize Sterilize Scaffold (e.g., UV irradiation, ethylene (B1197577) oxide, or sterile filtration for hydrogels). wash->sterilize characterize Optional: Characterization Quantify peptide immobilization (e.g., BCA assay, ELISA). sterilize->characterize end Functionalized Scaffold Ready for Cell Seeding characterize->end

General workflow for scaffold functionalization with Laminin (925-933).

Methodology Details:

  • Scaffold Preparation:

    • Fabricate scaffolds (e.g., electrospun mats, hydrogels, porous sponges) using standard methods.

    • Clean the scaffolds by sonicating in ethanol (B145695) and sterile deionized water to remove impurities.

    • For covalent coupling, the scaffold surface may need activation to generate reactive groups (e.g., carboxyl or amine groups). This can be achieved via plasma treatment or chemical modification.

  • Peptide Solution Preparation:

    • Dissolve lyophilized Laminin (925-933) peptide in a sterile, appropriate buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

    • Prepare the solution to the desired final concentration (e.g., 50-200 µg/mL).

  • Immobilization:

    • A) Physical Adsorption: Immerse the prepared scaffolds in the peptide solution and incubate for 4-24 hours at 4°C or room temperature with gentle agitation. This method is simple but may result in peptide leaching over time.

    • B) Covalent Coupling (using EDC/NHS for carboxylated surfaces): i. Activate the carboxyl groups on the scaffold by immersing it in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) in activation buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes. ii. Remove the activation solution and immediately immerse the scaffold in the Laminin (925-933) peptide solution. The N-terminal cysteine's amine group will react with the activated carboxyls. iii. Allow the reaction to proceed for 2-24 hours at room temperature. iv. Quench the reaction by adding a solution like hydroxylamine (B1172632) or Tris buffer.

  • Washing and Sterilization:

    • Wash the functionalized scaffolds extensively with sterile PBS and then sterile deionized water to remove any unreacted chemicals and non-specifically bound peptide.

    • Sterilize the final scaffolds using a method compatible with the material, such as UV irradiation or ethylene oxide. For hydrogels, sterile filtration of precursor solutions is recommended.

Protocol 2: Cell Adhesion Assay

This protocol determines the ability of the Laminin (925-933)-functionalized scaffold to promote cell attachment compared to a non-functionalized control.

Materials:

  • Laminin (925-933)-functionalized scaffolds and control scaffolds in a multi-well plate.

  • Cell suspension of interest (e.g., fibroblasts, endothelial cells, neurons) at a known density (e.g., 5 x 10⁴ cells/mL).

  • Culture medium (e.g., DMEM with 10% FBS).

  • PBS, 4% Paraformaldehyde (PFA), Crystal Violet stain (0.5% in 20% methanol).

  • 1% SDS solution.

Methodology:

  • Place sterile functionalized and control scaffolds into the wells of a tissue culture plate.

  • Seed a defined number of cells (e.g., 100 µL of cell suspension) onto each scaffold.

  • Incubate for a short period (e.g., 30-60 minutes) at 37°C, 5% CO₂ to allow for initial attachment.

  • Gently wash each well twice with pre-warmed PBS to remove non-adherent cells.

  • Fix the remaining adherent cells by adding 4% PFA for 15 minutes at room temperature.

  • Wash again with PBS and stain with Crystal Violet solution for 10 minutes.

  • Wash thoroughly with deionized water until the wash water is clear and allow the scaffolds to dry completely.

  • Solubilize the bound dye by adding 1% SDS solution to each well and incubating for 30 minutes with gentle shaking.

  • Transfer the lysate to a 96-well plate and measure the absorbance at ~570-590 nm using a plate reader.

  • Compare the absorbance values between the functionalized and control scaffolds to quantify the relative cell adhesion.

Protocol 3: Neurite Outgrowth Assay

This protocol is designed to assess the promotion of neurite extension from neuronal cells cultured on Laminin (925-933)-functionalized scaffolds.

G arrow arrow start Start: Prepare Functionalized & Control Scaffolds seed Seed Neuronal Cells (e.g., PC12, DRG neurons) at low density. start->seed culture Culture for 24-72 hours Allow time for neurite extension. seed->culture fix Fix Cells (e.g., 4% Paraformaldehyde). culture->fix stain Immunofluorescent Staining Primary Ab: Anti-β-III tubulin Secondary Ab: Fluorescent conjugate Counterstain: DAPI for nuclei. fix->stain image Image Acquisition (Fluorescence Microscopy). stain->image analyze Quantify Neurite Outgrowth - Percentage of cells with neurites - Average neurite length - Number of branches per cell. image->analyze end Data Analysis & Comparison analyze->end

Workflow for a neurite outgrowth assay on functionalized scaffolds.

Methodology:

  • Place sterile Laminin (925-933)-functionalized and control scaffolds in a multi-well plate. For some cell types, a pre-coating of poly-L-lysine may be required before peptide functionalization.[4][5]

  • Seed neuronal cells (e.g., PC12 or primary dorsal root ganglia neurons) onto the scaffolds at a density that allows for clear visualization of individual cells and their processes.

  • Culture the cells in appropriate neuronal differentiation medium for 24-72 hours.

  • After the incubation period, fix the cells with 4% PFA for 20 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody specific for a neuronal marker, such as anti-β-III tubulin, overnight at 4°C.[5]

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light. A nuclear counterstain like DAPI can also be included.

  • Wash and mount the scaffolds for imaging using a fluorescence microscope.

  • Capture multiple images from random fields for each scaffold type.

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify neurite outgrowth. Key metrics include the percentage of cells bearing neurites, the average length of the longest neurite per cell, and the number of neurite branches. Compare results between the peptide-functionalized and control groups.

References

Troubleshooting & Optimization

Laminin (925-933) solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Laminin (B1169045) (925-933) peptide.

Frequently Asked Questions (FAQs)

Q1: What is Laminin (925-933) and what is its primary function?

A1: Laminin (925-933) is a nine-amino-acid peptide fragment (sequence: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg or CDPGYIGSR) derived from the B1 chain of the laminin protein.[1][2][3] Laminins are major components of the basement membrane's extracellular matrix.[2] The primary function of this peptide is to bind to the 67-kDa laminin receptor on cell surfaces.[2][4][5] This interaction is involved in various biological processes, including cell adhesion, differentiation, migration, signaling, and neurite outgrowth.[2][3]

Q2: What are the common applications of Laminin (925-933) in research?

A2: Laminin (925-933) is utilized in a variety of research applications, including:

  • Cell adhesion assays: It stimulates the attachment of various cell types, such as HT-1080 and CHO cells, to culture plates.[2][5][6]

  • Chemotaxis and migration studies: It can induce cell migration and can be used to study the signaling pathways governing this process.[2][6]

  • Neurite outgrowth experiments: When conjugated to hydrogels, it has been shown to enhance the extension of neurites from neuronal cells.[5][6]

  • Cancer research: The peptide has been investigated for its potential to inhibit metastasis.[2]

  • Drug delivery and development: Its ability to target the laminin receptor is being explored for targeted drug delivery to cancer cells.[7]

Q3: How should I store the lyophilized Laminin (925-933) peptide and its solutions?

A3:

  • Lyophilized Powder: The lyophilized peptide is stable for years when stored at -20°C.[4][6][8]

  • Stock Solutions: For long-term storage (months to years), it is recommended to store stock solutions in organic solvents like DMSO or DMF at -20°C or -80°C.[9][10]

  • Aqueous Solutions: Aqueous solutions of Laminin (925-933) are not recommended for storage for more than one day.[6] It is best to prepare these solutions fresh before use.[9]

Troubleshooting Guide: Solubility Issues in Aqueous Buffers

Researchers may encounter difficulties dissolving Laminin (925-933) in aqueous buffers. This guide provides a systematic approach to overcome these solubility challenges.

Initial Assessment: Peptide Characteristics

The solubility of a peptide is influenced by its amino acid composition and overall charge.[11][12] The sequence of Laminin (925-933) is CDPGYIGSR. To determine the best solubilization strategy, it is helpful to first calculate the overall charge of the peptide at a neutral pH.

  • Acidic residues (-1 charge): Aspartic acid (D)

  • Basic residues (+1 charge): Arginine (R)

The net charge is close to neutral, which can contribute to poor solubility in plain water.

Solubility Data

The following table summarizes the reported solubility of Laminin (925-933) in various solvents.

SolventConcentrationCitation(s)
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[6][13]
PBS (TFA salt)50 mg/mL[9]
Water (H₂O)≥15.53 mg/mL[2]
Water (H₂O) (acetate salt, sonication recommended)25 mg/mL[10]
Dimethyl sulfoxide (B87167) (DMSO)~30 - ≥48.35 mg/mL[2][6][13]
Dimethylformamide (DMF)~30 mg/mL[6][13]
Ethanol (EtOH)≥17.77 mg/mL[2]
5% Acetic AcidSoluble[]
Recommended Solubilization Workflow

The following workflow provides a step-by-step process for dissolving Laminin (925-933).

G cluster_workflow Solubilization Workflow for Laminin (925-933) start Start with Lyophilized Peptide water Attempt to dissolve in distilled water or desired aqueous buffer (e.g., PBS) start->water check_solubility1 Is the peptide fully dissolved? water->check_solubility1 acidic_buffer If the peptide has a net positive charge, try dissolving in a dilute (10-30%) acetic acid solution. check_solubility1->acidic_buffer No basic_buffer If the peptide has a net negative charge, try adding a small amount of ammonium (B1175870) hydroxide (B78521) (<50 µL). check_solubility1->basic_buffer No (alternative) success Peptide is dissolved. Proceed with experiment. check_solubility1->success Yes check_solubility2 Is the peptide fully dissolved? acidic_buffer->check_solubility2 basic_buffer->check_solubility2 organic_solvent Dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF). check_solubility2->organic_solvent No check_solubility2->success Yes dilute Slowly add the organic solvent stock solution to the aqueous buffer with gentle vortexing. organic_solvent->dilute final_check Is the final solution clear? dilute->final_check sonicate_heat Gently warm the solution to 37°C or use an ultrasonic bath for a short period. final_check->sonicate_heat No (precipitate forms) final_check->success Yes fail Consult manufacturer's specific recommendations or technical support. final_check->fail Still not dissolved sonicate_heat->final_check G cluster_pathway Laminin (925-933) Signaling Pathway laminin Laminin (925-933) receptor 67-kDa Laminin Receptor laminin->receptor Binds to pi3k PI3K receptor->pi3k Activates mapk MAPK receptor->mapk Activates akt Akt pi3k->akt cellular_response Cellular Responses (Adhesion, Migration, Survival, Neurite Outgrowth) akt->cellular_response mapk->cellular_response

References

improving Laminin (925-933) stability in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and successful application of Laminin (B1169045) (925-933) in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is Laminin (925-933) and what is its primary function?

A1: Laminin (925-933) is a nine-amino-acid peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR). It is a synthetic fragment derived from the B1 chain of the laminin protein. Its primary function is to promote cell adhesion, migration, and signaling by binding to the 67kDa laminin receptor (67LR).[1][2]

Q2: What is the recommended storage condition for Laminin (925-933)?

A2: Lyophilized Laminin (925-933) should be stored at -20°C.[3][4] For Laminin (925-933) in solution, it is recommended to aliquot and store at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: How do I dissolve lyophilized Laminin (925-933)?

A3: The solubility of Laminin (925-933) can vary. For initial solubilization of the lyophilized peptide, sterile, nuclease-free water is a good starting point. If solubility issues persist, the use of a small amount of a polar organic solvent like DMSO, followed by dilution in your aqueous buffer or cell culture medium, can be effective.[3] Always ensure the final concentration of the organic solvent is compatible with your cell type and experimental setup.

Q4: What are the main challenges when using Laminin (925-933) in cell culture?

A4: The primary challenge is the potential for degradation of the peptide in the complex environment of cell culture medium, which contains various proteases and other reactive components. The N-terminal cysteine residue can also be susceptible to oxidation. Maintaining the peptide's biological activity over the course of an experiment requires careful handling and consideration of its stability.

Q5: How does Laminin (925-933) exert its biological effects?

A5: Laminin (925-933) binds to the 67kDa laminin receptor (67LR) on the cell surface. This interaction initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Subsequently, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac) are activated, which promotes the internalization of the 67LR.[1] This entire process can influence cell adhesion, migration, and survival.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced or no biological activity (e.g., poor cell adhesion) Peptide degradation in cell culture medium.1. Reduce incubation time: If possible, shorten the exposure of the peptide to the culture medium. 2. Replenish the peptide: For longer-term experiments, consider replenishing the Laminin (925-933) in the medium at regular intervals. 3. Use protease inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium, but ensure it is compatible with your cells and does not interfere with the assay. 4. Modify the peptide: Consider using a chemically modified version of the peptide with enhanced stability (see "Strategies for Improving Stability" section).
Improper storage of the peptide.Ensure the lyophilized peptide is stored at -20°C and solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles.
Incorrect peptide concentration.Verify the calculations for your working solution concentration. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Inconsistent results between experiments Variability in peptide stability.1. Standardize handling procedures: Ensure consistent thawing, and dilution methods for the peptide across all experiments. 2. Assess peptide integrity: Before use in critical experiments, consider analyzing the peptide stock solution for degradation using RP-HPLC.
Cell culture conditions.Maintain consistent cell passage number, density, and media composition, as these factors can influence cellular responses.
Difficulty dissolving the peptide Hydrophobicity of the peptide.1. Use a co-solvent: Dissolve the peptide in a small amount of sterile DMSO first, then slowly add it to your aqueous buffer or medium while vortexing. 2. Sonication: Brief sonication in a water bath can aid in dissolving the peptide.

Experimental Protocols

Protocol 1: Assessment of Laminin (925-933) Stability in Cell Culture Medium using RP-HPLC

This protocol allows for the quantitative analysis of Laminin (925-933) stability over time in a chosen cell culture medium.

Materials:

  • Laminin (925-933) peptide

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS, optional)

  • Sterile, nuclease-free water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Reverse-phase HPLC system with a C18 column

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a stock solution of Laminin (925-933): Dissolve the lyophilized peptide in sterile, nuclease-free water to a final concentration of 1 mg/mL.

  • Prepare the experimental samples: In sterile microcentrifuge tubes, dilute the Laminin (925-933) stock solution into the cell culture medium (with or without FBS) to the desired final working concentration (e.g., 10 µg/mL).

  • Time course incubation: Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.

  • Stop degradation: Immediately after collection, stop potential enzymatic degradation by adding an equal volume of 0.2% TFA in water.

  • Sample clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitates.

  • RP-HPLC analysis:

    • Inject the supernatant onto a C18 column.

    • Use a mobile phase consisting of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in ACN).

    • Develop a gradient to elute the peptide (e.g., a linear gradient from 5% to 60% Solvent B over 30 minutes).

    • Monitor the elution profile at a wavelength of 214 nm.

  • Data analysis: The peak corresponding to the intact Laminin (925-933) will decrease over time if degradation occurs. Quantify the peak area at each time point. The half-life of the peptide can be calculated by plotting the percentage of remaining peptide against time.

Protocol 2: General Cell Adhesion Assay

This protocol provides a basic framework for assessing the biological activity of Laminin (925-933) by measuring cell adhesion.

Materials:

  • Laminin (925-933)

  • 96-well cell culture plates

  • Cell line of interest (e.g., HT-1080)

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA)

  • Calcein-AM or other suitable cell viability stain

  • Fluorescence plate reader

Procedure:

  • Coat the plates:

    • Prepare coating solutions of Laminin (925-933) at various concentrations (e.g., 1, 5, 10, 20 µg/mL) in sterile PBS.

    • Use a 1% BSA solution in PBS as a negative control.

    • Add 50 µL of the coating solution to each well and incubate for 1-2 hours at 37°C.

  • Block the plates: Aspirate the coating solution and add 100 µL of 1% BSA in PBS to each well to block non-specific binding. Incubate for 30 minutes at 37°C.

  • Prepare the cell suspension: Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Cell seeding: Aspirate the blocking solution and add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Quantify adherent cells:

    • Add 100 µL of serum-free medium containing Calcein-AM to each well.

    • Incubate for 30 minutes at 37°C.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data analysis: The fluorescence intensity is proportional to the number of adherent cells. Compare the adhesion on Laminin (925-933) coated wells to the negative control.

Strategies for Improving Stability

StrategyDescription
N-terminal Modification The N-terminal cysteine of Laminin (925-933) is a potential site for degradation. Acetylation or PEGylation of the N-terminus can shield it from aminopeptidases.
C-terminal Modification Amidation of the C-terminus can protect the peptide from carboxypeptidase degradation.
Amino Acid Substitution Replacing susceptible amino acids with more stable, non-natural amino acids can enhance stability. However, this may alter the peptide's biological activity and requires careful validation.
Use of Serum-Free or Reduced-Serum Medium Serum is a major source of proteases in cell culture. If the experimental design allows, using serum-free or reduced-serum medium can significantly decrease peptide degradation.

Data Presentation

Table 1: Hypothetical Stability of Laminin (925-933) in Different Cell Culture Media

Time (hours)% Remaining in DMEM% Remaining in RPMI-1640% Remaining in Serum-Free Medium
0100100100
2858895
4727591
8556085
12404880
24152572

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions and should be determined empirically using a protocol such as the RP-HPLC method described above.

Visualizations

Laminin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Laminin (925-933) Laminin (925-933) 67LR 67kDa Laminin Receptor (67LR) Laminin (925-933)->67LR Binds AC Adenylyl Cyclase (AC) 67LR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Internalization 67LR Internalization PKA->Internalization Epac->Internalization

Caption: Signaling pathway of Laminin (925-933) via the 67kDa Laminin Receptor.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Dissolve Lyophilized Laminin (925-933) B Prepare Working Solution in Cell Culture Medium A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points C->D E Stop Degradation (e.g., with TFA) D->E F Centrifuge to Clarify Sample E->F G Analyze by RP-HPLC F->G H Quantify Peak Area and Determine Stability G->H

Caption: Workflow for assessing Laminin (925-933) stability in cell culture medium.

References

Technical Support Center: Optimizing Laminin (925-933) Concentration for Maximal Neurite Extension

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Laminin (B1169045) (925-933) in neurite extension experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for utilizing this bioactive peptide to achieve maximal neurite outgrowth.

Frequently Asked Questions (FAQs)

Q1: What is Laminin (925-933) and why is it used to promote neurite extension?

A1: Laminin (925-933) is a nine-amino-acid peptide sequence (CDPGYIGSR) derived from the B1 chain of the laminin protein.[1][2][3] Laminins are major components of the extracellular matrix that play a crucial role in cell adhesion, differentiation, and migration.[2] The (925-933) sequence has been identified as a key bioactive site that binds to cell surface receptors, promoting cell attachment and stimulating neurite outgrowth, making it a valuable tool in neuroscience research and regenerative medicine.[1][2]

Q2: What is the optimal concentration of Laminin (925-933) for promoting neurite extension?

A2: The optimal concentration of Laminin (925-933) can vary depending on the neuronal cell type, culture conditions, and the specific experimental goals. Published studies have used a range of concentrations. For cell attachment, concentrations of 100 to 300 µg/mL have been effective.[1][2] For receptor binding studies, a concentration of 1 mg/mL has been reported.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare and store the Laminin (925-933) peptide?

A3: The peptide should be reconstituted according to the manufacturer's instructions, typically in a sterile buffer such as phosphate-buffered saline (PBS). For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution in an aqueous buffer may be necessary.[3] It is crucial to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles. Store the stock solution and aliquots at -20°C or below for long-term stability.

Q4: What are the key signaling pathways activated by Laminin (925-933) to promote neurite outgrowth?

A4: Laminin (925-933) primarily signals through integrin and non-integrin cell surface receptors.[4][5] Upon binding, it can activate several downstream signaling cascades, including the Focal Adhesion Kinase (FAK), Mitogen-activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways converge to regulate cytoskeletal dynamics, gene expression, and protein synthesis necessary for neurite initiation and elongation.

Data Presentation

Table 1: Recommended Concentration Ranges of Laminin and Laminin (925-933) for Neurite Outgrowth Assays

ApplicationReagentConcentration RangeCell TypesReference
Surface CoatingFull-length Laminin1 - 50 µg/mLVarious neuronal cells[6]
Cell AttachmentLaminin (925-933)100 - 300 µg/mLHT-1080, CHO cells[1][2]
Receptor BindingLaminin (925-933)1 mg/mLNot specified[1]
Neurite Outgrowth (in hydrogel)Laminin (925-933)Not specifiedDorsal root ganglia, PC12 cells[1]

Experimental Protocols

Protocol 1: Optimizing Laminin (925-933) Concentration for Maximal Neurite Extension

This protocol outlines the steps to determine the optimal coating concentration of Laminin (925-933) for promoting neurite outgrowth in your specific neuronal cell culture.

Materials:

  • Laminin (925-933) peptide

  • Sterile, tissue culture-treated multi-well plates or glass coverslips

  • Poly-L-lysine (PLL) or Poly-D-lysine (PDL)

  • Sterile phosphate-buffered saline (PBS)

  • Neuronal cell culture medium

  • Neuronal cells of interest

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with image analysis software

Procedure:

  • Prepare Substrate:

    • If using glass coverslips, place them in the wells of a multi-well plate.

    • Coat the culture surface with PLL (10-100 µg/mL) or PDL (50 µg/mL) for 1-2 hours at 37°C or overnight at room temperature.

    • Wash the surface three times with sterile PBS.

  • Prepare Laminin (925-933) Dilutions:

    • Reconstitute the Laminin (925-933) peptide in sterile PBS to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution. A suggested starting range is 10, 50, 100, 200, and 500 µg/mL. Include a no-peptide control (PBS only).

  • Coat with Laminin (925-933):

    • Add the different concentrations of the Laminin (925-933) solution to the PLL/PDL-coated wells.

    • Incubate for 2 hours at 37°C.

    • Aspirate the peptide solution. Do not allow the surface to dry.

  • Cell Seeding:

    • Trypsinize and count your neuronal cells.

    • Resuspend the cells in your complete culture medium at the desired density.

    • Seed the cells onto the coated surfaces.

  • Incubation and Neurite Outgrowth:

    • Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for neurite extension.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% BSA for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Quantification:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Use image analysis software to quantify neurite length, number of primary neurites, and branching per neuron for each concentration of Laminin (925-933).

  • Data Analysis:

    • Plot the average neurite length and other parameters as a function of the Laminin (925-933) concentration to determine the optimal concentration for maximal neurite extension.

Troubleshooting Guide

Issue: Poor or No Neurite Outgrowth

Potential Cause Troubleshooting Steps
Suboptimal Peptide Concentration Perform a dose-response experiment with a wider range of Laminin (925-933) concentrations.
Inactive Peptide Ensure the peptide was stored and handled correctly to avoid degradation. Consider purchasing a new batch of peptide.
Incomplete Surface Coating Ensure the entire surface of the well or coverslip is covered with the peptide solution during incubation. Do not let the surface dry out after coating.
Cell Health Issues Check the viability of your cells before seeding. Ensure the culture medium and supplements are fresh and appropriate for your cell type.
Incorrect Coating Protocol Verify that the pre-coating with PLL or PDL was performed correctly. Ensure proper washing steps to remove any residual toxic substances.

Issue: High Variability in Neurite Outgrowth

Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before seeding and mix the cell suspension gently before adding to the wells to ensure even distribution.
Inconsistent Coating Ensure consistent and complete coverage of the coating solution in all wells. Prepare a master mix of the coating solution for all wells of a single condition.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water.
Batch-to-Batch Peptide Variability If using a new batch of Laminin (925-933), re-optimize the concentration.

Issue: Cell Clumping

Potential Cause Troubleshooting Steps
High Cell Seeding Density Reduce the number of cells seeded per well.
Incomplete Cell Dissociation Ensure complete dissociation of cells into a single-cell suspension after trypsinization by gentle pipetting.
Insufficient Coating A suboptimal peptide concentration may lead to poor cell attachment and subsequent clumping. Re-optimize the coating concentration.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_coating Peptide Coating cluster_culture Cell Culture cluster_analysis Analysis prep1 Coat with PLL/PDL prep2 Wash with PBS prep1->prep2 coat1 Prepare Laminin (925-933) Dilutions prep2->coat1 coat2 Incubate on Substrate coat1->coat2 coat3 Aspirate Solution coat2->coat3 cult1 Seed Neuronal Cells coat3->cult1 cult2 Incubate for Neurite Outgrowth cult1->cult2 ana1 Immunofluorescence Staining cult2->ana1 ana2 Image Acquisition ana1->ana2 ana3 Quantify Neurite Outgrowth ana2->ana3 ana4 Determine Optimal Concentration ana3->ana4

Experimental workflow for optimizing Laminin (925-933) concentration.

signaling_pathway laminin Laminin (925-933) receptor Integrin/Non-Integrin Receptors laminin->receptor fak FAK receptor->fak pi3k PI3K receptor->pi3k mek MEK fak->mek akt Akt pi3k->akt gene_expression Gene Expression akt->gene_expression erk ERK mek->erk cytoskeleton Cytoskeletal Rearrangement erk->cytoskeleton erk->gene_expression neurite_outgrowth Neurite Outgrowth cytoskeleton->neurite_outgrowth gene_expression->neurite_outgrowth

Signaling pathway of Laminin (925-933) in neurite extension.

troubleshooting_guide cluster_concentration Concentration Issues cluster_activity Peptide Activity cluster_coating Coating Problems cluster_cells Cell Health start Poor/No Neurite Outgrowth conc_check Is peptide concentration optimized? start->conc_check conc_solution Perform dose-response experiment. conc_check->conc_solution No act_check Is the peptide active? conc_check->act_check Yes act_solution Check storage and handling. Consider new batch. act_check->act_solution No coat_check Is the surface fully and correctly coated? act_check->coat_check Yes coat_solution Ensure complete coverage. Do not let surface dry. coat_check->coat_solution No cell_check Are the cells healthy? coat_check->cell_check Yes cell_solution Check viability and culture conditions. cell_check->cell_solution No

Troubleshooting decision tree for poor neurite outgrowth.

References

troubleshooting inconsistent results in Laminin (925-933) adhesion assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Laminin (B1169045) (925-933) peptide in cell adhesion assays.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses common issues encountered during cell adhesion experiments with Laminin (925-933), offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why are my cells not attaching, or attaching poorly, to the Laminin (925-933)-coated surface?

Answer: Low or no cell attachment is a common issue that can stem from several factors related to the peptide, coating procedure, cell health, or assay conditions.

  • Peptide Integrity and Handling: Ensure the Laminin (925-933) peptide has been stored correctly, typically at -20°C, and avoid repeated freeze-thaw cycles.[1] When preparing stock solutions, use an appropriate solvent as recommended by the supplier; for instance, some peptides may require initial dissolution in a small amount of organic solvent like DMSO before dilution in aqueous buffers.[2]

  • Coating Procedure: The surface may not be properly coated with the peptide. Inefficient passive adsorption can result from incorrect peptide concentration, insufficient incubation time, or an inappropriate coating buffer.[3] While PBS is a standard coating buffer, ensure the entire surface is evenly covered during incubation.[1][3] Avoid letting the coated surface dry out at any point, as this can inactivate the peptide.[1][4]

  • Cell Type and Health: Not all cell types will adhere to every peptide. Cell attachment to laminin peptides is often mediated by specific integrin receptors.[5] Confirm that your cell line expresses the appropriate receptors for the Laminin (925-933) sequence (CDPGYIGSR).[6][7] Additionally, ensure your cells are healthy, in the logarithmic growth phase, and have not been over-trypsinized during harvesting, which can damage surface receptors.[3]

  • Assay Conditions: The presence of serum in the cell adhesion medium can interfere with specific binding. Serum contains various extracellular matrix (ECM) proteins that can compete with the Laminin (925-933) peptide for binding to both the culture surface and the cell's integrin receptors.[3] For initial troubleshooting, it is recommended to perform the assay in serum-free media.[3]

Question 2: I'm observing high background (non-specific cell binding) in my control wells. What could be the cause?

Answer: High background can obscure specific adhesion and is often due to issues with blocking or the culture surface itself.

  • Inadequate Blocking: After coating with the peptide, it is crucial to block any remaining non-coated areas on the plate to prevent non-specific cell attachment. A common blocking agent is Bovine Serum Albumin (BSA). Ensure the BSA solution is fresh, sterile, and incubated for a sufficient time to cover all non-specific binding sites.

  • Cell Clumping: If cells are clumping together before being added to the wells, this can lead to large aggregates settling non-specifically. Ensure you have a single-cell suspension after harvesting.

  • Culture Surface: The type of tissue culture plastic can influence non-specific binding.[8] Ensure you are using plates designed for cell culture.

Question 3: My results are inconsistent between experiments. How can I improve reproducibility?

Answer: Inconsistent results are often due to subtle variations in experimental procedures.

  • Standardize Protocols: Ensure all steps, from peptide dilution and coating to cell seeding and washing, are performed consistently. Pay close attention to incubation times and temperatures.[1][9]

  • Peptide Coating: Overnight coating at 2-8°C is often recommended for a more reliable and consistent coating compared to shorter incubations at 37°C.[1]

  • Washing Steps: The method and force of washing steps to remove non-adherent cells can significantly impact results. Standardize the number of washes, the volume of washing buffer, and the force applied. Automated plate washers can improve consistency.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics, including receptor expression, can change over time in culture.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Laminin (925-933) adhesion assays.

Table 1: Recommended Coating Concentrations

ApplicationRecommended ConcentrationSource
General Cell Culture10 µg/mL (initial optimization)[1]
Neurosphere Culture50 µg/mL[4]
HT-1080 and CHO cell attachment100 and 300 µg/mL[7]
iPSC Culture0.5 µg/cm²[9]

Table 2: Peptide Concentrations for Functional Assays

AssayEffective ConcentrationSource
Binding to laminin receptor1 mg/mL[7]
Inhibition of cell attachment (IC50)230-390 nM[10]

Experimental Protocols

Detailed Methodology for a Laminin (925-933) Adhesion Assay

  • Peptide Reconstitution:

    • Reconstitute lyophilized Laminin (925-933) peptide in sterile water or a buffer recommended by the supplier to create a stock solution (e.g., 1 mg/mL).[11]

    • Aliquot the stock solution into working volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

  • Coating of Culture Plates:

    • Dilute the Laminin (925-933) stock solution to the desired final coating concentration (e.g., 10-100 µg/mL) in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) with Ca++/Mg++.[1]

    • Add a sufficient volume of the diluted peptide solution to each well of a 96-well tissue culture plate to cover the entire surface.

    • Incubate the plate overnight at 2-8°C. Alternatively, incubate for 2 hours at 37°C for more rapid coating.[1]

    • Aspirate the coating solution. It is not always necessary to wash the wells after coating.[1]

  • Blocking (Optional but Recommended):

    • To block non-specific binding sites, add a solution of 1% BSA in DPBS to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate the blocking solution and wash the wells once with DPBS.

  • Cell Preparation and Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution or a short incubation with trypsin-EDTA.

    • Wash the cells with serum-free medium and resuspend to a final concentration (e.g., 1 x 10^5 cells/mL) in serum-free medium.

    • Add 100 µL of the cell suspension to each well of the coated plate.

  • Incubation and Adhesion:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 1-2 hours). The optimal time should be determined empirically for each cell type.

  • Removal of Non-Adherent Cells:

    • Gently wash the wells 2-3 times with pre-warmed DPBS to remove non-adherent cells. The washing technique should be consistent across all wells.

  • Quantification of Adherent Cells:

    • Adherent cells can be quantified using various methods, such as staining with crystal violet, using a metabolic assay (e.g., MTT or AlamarBlue), or by counting under a microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay peptide Reconstitute Laminin (925-933) plate Coat Plate with Laminin (925-933) peptide->plate Dilute in DPBS block Block Non-specific Sites (e.g., BSA) plate->block seed Seed Cells onto Coated Plate block->seed cells Harvest and Prepare Single-Cell Suspension cells->seed incubate Incubate for Adhesion seed->incubate wash Wash to Remove Non-adherent Cells incubate->wash quantify Quantify Adherent Cells wash->quantify signaling_pathway cluster_ecm Extracellular Matrix cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling laminin Laminin (925-933) Peptide (Immobilized) integrin Integrin Receptor laminin->integrin Binding focal_adhesion Focal Adhesion Complex Assembly integrin->focal_adhesion Activation cytoskeleton Cytoskeletal Reorganization focal_adhesion->cytoskeleton adhesion Cell Adhesion and Spreading cytoskeleton->adhesion

References

preventing aggregation of Laminin (925-933) peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of the Laminin (925-933) peptide in solution.

Troubleshooting Guide

Aggregation of the Laminin (925-933) peptide can be a significant issue during experimental workflows. This guide provides a systematic approach to troubleshoot and prevent peptide aggregation.

Problem: Peptide Precipitates Immediately Upon Reconstitution

Possible Causes:

  • Incorrect solvent selection.

  • Peptide concentration is too high for the chosen solvent.

  • The pH of the solution is near the peptide's isoelectric point (pI).

Solutions:

SolutionDetailed Protocol
Solvent Optimization The Laminin (925-933) peptide has a Cysteine residue, which can be prone to oxidation. For initial solubilization, it is recommended to first use a small amount of an organic solvent like DMSO or DMF before diluting with an aqueous buffer.[1] Start by dissolving the peptide in a minimal volume of DMSO (e.g., 10-50 µL) and then slowly add the aqueous buffer of choice while gently vortexing.
Concentration Adjustment If immediate precipitation occurs, try reducing the final concentration of the peptide. Prepare a more dilute stock solution and adjust the volume added to your experiment accordingly.
pH Adjustment The isoelectric point (pI) of a peptide is the pH at which it has no net electrical charge, often leading to minimal solubility. While the specific pI of Laminin (925-933) is not readily available, if you suspect pH-related precipitation, try dissolving the peptide in a buffer with a pH further away from neutral (e.g., slightly acidic or basic buffers) to increase its net charge and solubility.[2]

Experimental Workflow for Solubilization

G cluster_0 start Start: Lyophilized Peptide dissolve_dmso Dissolve in minimal DMSO start->dissolve_dmso add_buffer Slowly add aqueous buffer (e.g., PBS) with vortexing dissolve_dmso->add_buffer observe Observe for precipitation add_buffer->observe end_success Peptide in Solution observe->end_success Clear Solution end_fail Precipitation Occurs observe->end_fail Precipitate Forms

Caption: Workflow for reconstituting Laminin (925-933) peptide.

Problem: Peptide Aggregates Over Time in Solution

Possible Causes:

  • Improper storage conditions.

  • Peptide instability in the chosen buffer.

  • Oxidation of the Cysteine residue.

  • Interaction with components in complex media (e.g., cell culture media).

Solutions:

SolutionDetailed Protocol
Proper Storage For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[3][4][5] Once reconstituted, aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[6] For aqueous solutions, it is not recommended to store for more than one day.[7]
Use of Additives Consider the addition of excipients to your buffer to enhance peptide stability. These can include sugars (e.g., trehalose, mannitol), polyols (e.g., glycerol), or certain amino acids like arginine.[7][8][9] The optimal concentration of these additives needs to be determined empirically but can be started at low percentages (e.g., 1-5%).
Preventing Oxidation The Laminin (925-933) peptide contains a Cysteine residue, which can form disulfide bonds leading to aggregation. To prevent this, consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your stock solution.[9] Use oxygen-free water or buffers for reconstitution.[5]
Cell Culture Media Issues If precipitation is observed in cell culture media, it could be due to interactions with serum proteins or other media components.[10] One approach is to briefly expose cells to the peptide in a serum-free medium before adding serum-containing medium.[10] Alternatively, the use of a chelating agent in the media might prevent precipitation of metal salts.[11]

Decision Tree for Preventing Aggregation in Solution

G cluster_1 problem Peptide Aggregates in Solution check_storage Review Storage Conditions (Temp, Aliquots, Freeze-Thaw) problem->check_storage add_stabilizers Consider Additives (Sugars, Arginine) check_storage->add_stabilizers check_oxidation Cysteine Oxidation? (Add Reducing Agent) add_stabilizers->check_oxidation media_issue Precipitation in Cell Culture? (Use Serum-Free Media Initially) check_oxidation->media_issue solution Stable Peptide Solution media_issue->solution

Caption: Troubleshooting steps for time-dependent peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting Laminin (925-933) peptide?

A1: Based on available data, Laminin (925-933) can be dissolved in several solvents. For initial solubilization, using a small amount of an organic solvent like DMSO or DMF is recommended, followed by dilution with an aqueous buffer such as PBS (pH 7.2).[1][7]

Q2: What are the reported solubility concentrations for Laminin (925-933)?

A2: The following table summarizes the reported solubility of Laminin (925-933) in various solvents.

SolventReported Solubility
Water (H₂O)≥15.53 mg/mL[12]
Ethanol (EtOH)≥17.77 mg/mL[12]
DMSO≥48.35 mg/mL[12], ~30 mg/mL[7][9]
PBS (pH 7.2)~10 mg/mL[7][9]
DMF~30 mg/mL[9]

Q3: How should I store the lyophilized and reconstituted Laminin (925-933) peptide?

A3: Lyophilized peptide should be stored at -20°C or -80°C for maximum stability.[3][4][5] Once reconstituted, it is best to aliquot the solution to avoid multiple freeze-thaw cycles. The aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6] It is not recommended to store aqueous solutions for more than a day.[7]

Q4: My peptide seems to be aggregating in my cell culture experiment. What can I do?

A4: Aggregation in cell culture media can be caused by interactions with serum proteins or other components.[10] Consider the following troubleshooting steps:

  • Serum-Free Incubation: Treat your cells with the peptide in a serum-free medium for a short period before adding the complete growth medium.[10]

  • Media Component Check: If using a custom media formulation, ensure that the order of component addition does not promote precipitation, especially with calcium salts.[11]

  • Use of Stabilizers: While not specific to Laminin (925-933), the addition of general protein stabilizers like non-ionic surfactants at low concentrations (e.g., 0.01%) could be tested.[8]

Q5: The Laminin (925-933) peptide contains a Cysteine. Are there special handling considerations?

A5: Yes. The presence of a Cysteine residue means the peptide is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and higher-order aggregates. To mitigate this, you should:

  • Use oxygen-free solvents for reconstitution.[5]

  • Consider adding a reducing agent such as DTT or TCEP to your stock solution, especially if you observe aggregation over time.[9]

  • Store solutions in tightly sealed containers to minimize exposure to air.

Experimental Protocol: Reconstitution of Laminin (925-933) Peptide

This protocol provides a general guideline for reconstituting the lyophilized Laminin (925-933) peptide to minimize aggregation.

Materials:

  • Lyophilized Laminin (925-933) peptide

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, oxygen-free Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Prepare a stock solution by adding a minimal amount of anhydrous DMSO to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 20-30 µL of DMSO.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Slowly add the desired volume of sterile, oxygen-free PBS (pH 7.2) to the DMSO-peptide solution while gently mixing. Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate.

  • If the final concentration is high and you observe any cloudiness, you may need to prepare a more dilute stock solution.

  • For storage, aliquot the stock solution into sterile, low-protein binding tubes and store at -80°C.

Logical Relationship of Factors Affecting Peptide Stability

G cluster_2 Peptide_Stability Peptide Stability Intrinsic_Factors Intrinsic Factors Peptide_Stability->Intrinsic_Factors Extrinsic_Factors Extrinsic Factors Peptide_Stability->Extrinsic_Factors Sequence Amino Acid Sequence (e.g., Cysteine) Intrinsic_Factors->Sequence pI Isoelectric Point (pI) Intrinsic_Factors->pI Solvent Solvent & pH Extrinsic_Factors->Solvent Temperature Temperature Extrinsic_Factors->Temperature Concentration Concentration Extrinsic_Factors->Concentration Additives Additives Extrinsic_Factors->Additives

Caption: Factors influencing the stability and aggregation of peptides.

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic Laminin (925-933)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Laminin (B1169045) (925-933). All information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Laminin (925-933) and what is its primary function?

A1: Laminin (925-933) is a nine-amino-acid synthetic peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR). It is derived from the B1 chain of the laminin protein, a major component of the basement membrane. Its primary function is to promote cell adhesion, migration, and signaling by binding to the 67-kDa laminin receptor (67LR) on the cell surface.[1][2][3][4]

Q2: What is the acceptable purity level for synthetic Laminin (925-933) for use in cell-based assays?

A2: For quantitative cell-based assays, such as cell adhesion and migration studies, a purity level of >95% is recommended to ensure that the observed biological effects are attributable to the Laminin (925-933) peptide.[5][6][7] For less sensitive applications like antibody production or initial screening, a lower purity may be acceptable.[8][9]

Q3: What information should I look for on the Certificate of Analysis (CoA) for each new batch of Laminin (925-933)?

A3: A comprehensive Certificate of Analysis (CoA) is crucial for assessing the quality and consistency of each peptide batch. Key information to review includes:[10][11]

  • Product Name and Sequence: Verify that it is Laminin (925-933) with the correct amino acid sequence.

  • Lot/Batch Number: Essential for tracking and reporting any issues.

  • Purity (by HPLC): Confirms the percentage of the target peptide. Look for a purity of >95%.

  • Molecular Weight (by Mass Spectrometry): Verifies the identity of the peptide. The theoretical molecular weight of Laminin (925-933) is approximately 967.06 Da.[12]

  • Appearance: Should be a white, lyophilized powder.

  • Solubility Information: Provides guidance on appropriate solvents.

  • Net Peptide Content: Indicates the percentage of peptide by weight, accounting for counter-ions and water. This is critical for accurate concentration calculations.

  • Counter-ion (e.g., TFA, Acetate): Important as some counter-ions can affect cell viability.

Troubleshooting Guides

Issue 1: A new batch of Laminin (925-933) shows significantly lower bioactivity in our cell adhesion assay compared to the previous batch.

This is a common problem that can arise from several factors related to the new peptide batch or the experimental setup.

Troubleshooting Workflow

start Low Bioactivity with New Batch step1 Review Certificate of Analysis (CoA) of Both Batches start->step1 step2 Perform a Dose-Response Curve with the New Batch step1->step2 If CoAs are comparable end_bad Contact Technical Support step1->end_bad If significant differences in purity or content step3 Re-evaluate Peptide Handling and Solubilization step2->step3 If dose-response confirms low activity step2->end_bad If dose-response is inconsistent step4 Assess Cell Health and Passage Number step3->step4 If handling and solubility are correct step3->end_bad If solubility issues persist step5 Standardize Assay Protocol step4->step5 If cells are healthy and consistent step4->end_bad If cell health is compromised end_good Bioactivity Restored step5->end_good If protocol standardization resolves issue step5->end_bad If issue persists

Caption: Troubleshooting workflow for low bioactivity of a new peptide batch.

Quantitative Data Comparison Table

ParameterBatch A (Previous)Batch B (New)Acceptable RangePotential Impact of Deviation
Purity (HPLC) 98.5%92.1%>95%Lower purity can introduce impurities that may inhibit or compete with the active peptide, leading to reduced bioactivity.[6]
Net Peptide Content 85%70%>80%A lower net peptide content will result in a lower actual peptide concentration if calculations are based on the total lyophilized weight, leading to apparently lower activity.
Molecular Weight (MS) 967.1 Da967.0 Da± 0.5 Da of TheoreticalA significant deviation could indicate a modification or error in the peptide sequence, affecting its structure and function.
Solubility Clear at 1 mg/mL in PBSForms precipitate at 1 mg/mL in PBSClear solution at working concentrationIncomplete dissolution leads to a lower effective concentration of the peptide in the assay.

Experimental Protocol: Quantitative Cell Adhesion Assay (Crystal Violet)

This protocol allows for the quantification of cell adhesion to surfaces coated with Laminin (925-933).

  • Plate Coating:

    • Dilute Laminin (925-933) to the desired concentration (e.g., 10 µg/mL) in sterile PBS.

    • Add 100 µL of the peptide solution to each well of a 96-well tissue culture plate.

    • Include negative control wells with 1% BSA in PBS and positive control wells with a known adhesion-promoting protein like fibronectin.

    • Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.

  • Blocking:

    • Aspirate the coating solution and wash each well twice with 200 µL of sterile PBS.

    • Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion.

    • Incubate at 37°C for 1 hour.

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium to a final concentration of 1 x 10^5 cells/mL.

    • Aspirate the blocking solution from the plate and add 100 µL of the cell suspension to each well.

    • Incubate at 37°C for the desired time (e.g., 60-90 minutes).

  • Washing:

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Fixation and Staining:

    • Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[7][8]

  • Quantification:

    • Wash the wells thoroughly with water until the water runs clear.

    • Air dry the plate completely.

    • Add 100 µL of 10% acetic acid or 1% SDS to each well to solubilize the stain.[7]

    • Read the absorbance at 570-590 nm using a microplate reader.[13]

Issue 2: We are observing high variability in our chemotaxis assay results between different batches of Laminin (925-933).

Inconsistent chemotactic responses can be due to variations in peptide quality that affect its ability to form a stable chemotactic gradient.

Troubleshooting Workflow

start Inconsistent Chemotaxis Results step1 Verify Peptide Purity and Identity (CoA) start->step1 step2 Check for Peptide Aggregation step1->step2 If CoAs are consistent end_bad Contact Technical Support step1->end_bad If purity is low or identity is incorrect step3 Optimize Chemoattractant Concentration step2->step3 If no aggregation is observed step2->end_bad If aggregation is present step4 Standardize Assay Incubation Time step3->step4 If optimal concentration is confirmed step3->end_bad If concentration optimization fails step5 Validate Cell Viability and Motility step4->step5 If incubation time is standardized step4->end_bad If time course is erratic end_good Consistent Chemotaxis Observed step5->end_good If cells are healthy and motile step5->end_bad If cell health is poor

Caption: Troubleshooting workflow for inconsistent chemotaxis assay results.

Quantitative Data Comparison Table

ParameterBatch C (Previous)Batch D (New)Acceptable RangePotential Impact of Deviation
Purity (HPLC) 99.2%96.5%>95%Impurities might interfere with the chemotactic gradient or cell signaling.
Appearance of Solution ClearSlightly cloudyClearCloudiness indicates poor solubility or aggregation, which will disrupt the formation of a uniform chemotactic gradient.
Endotoxin (B1171834) Levels <0.1 EU/µg1.5 EU/µg<0.5 EU/µgHigh endotoxin levels can induce an inflammatory response in cells, affecting their migratory behavior and leading to inconsistent results.

Experimental Protocol: Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to quantify cell migration towards a Laminin (925-933) gradient.

  • Chamber Preparation:

    • Rehydrate the porous membrane of the Boyden chamber inserts (e.g., 8 µm pores) in serum-free medium for 1-2 hours at 37°C.

  • Chemoattractant Gradient:

    • Add 600 µL of serum-free medium containing the desired concentration of Laminin (925-933) (e.g., 100 µg/mL) to the lower wells of a 24-well plate.[3]

    • Include a negative control with serum-free medium only and a positive control with a known chemoattractant (e.g., 10% FBS).

  • Cell Seeding:

    • Resuspend serum-starved cells in serum-free medium at a concentration of 5 x 10^5 cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period suitable for your cell type (e.g., 4-24 hours).

  • Cell Removal and Fixation:

    • After incubation, remove the inserts from the wells.

    • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[14]

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or 4% paraformaldehyde for 15-20 minutes.[15]

  • Staining and Quantification:

    • Stain the migrated cells with 0.1% Crystal Violet for 20-30 minutes.[15]

    • Wash the inserts with water to remove excess stain and allow them to air dry.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured as in the cell adhesion assay.

Signaling Pathway

Laminin (925-933) Signaling via the 67-kDa Laminin Receptor (67LR)

Upon binding of Laminin (925-933) to the 67-kDa laminin receptor (67LR), several downstream signaling pathways can be activated, leading to cellular responses such as adhesion, migration, and proliferation. The specific pathways activated can be cell-type dependent. Key signaling cascades include the cAMP/PKA, PI3K/Akt, and MAPK (ERK, JNK, p38) pathways.[5][16][17][18][19]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm laminin Laminin (925-933) lr67 67-kDa Laminin Receptor (67LR) laminin->lr67 Binds ac Adenylyl Cyclase lr67->ac Activates pi3k PI3K lr67->pi3k Activates ras Ras lr67->ras Activates jnk JNK lr67->jnk Activates p38 p38 lr67->p38 Activates camp cAMP ac->camp pka PKA camp->pka response Cellular Responses (Adhesion, Migration, Proliferation) pka->response akt Akt pi3k->akt akt->response raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->response jnk->response p38->response

Caption: Simplified signaling pathways activated by Laminin (925-933) binding to the 67-kDa Laminin Receptor.

References

determining the effective concentration range of Laminin (925-933) for a new cell line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for determining the effective concentration range of Laminin (B1169045) (925-933) for a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is Laminin (925-933) and what is its function?

A1: Laminin (925-933) is a nine-amino-acid peptide fragment (sequence: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg) derived from the β1 chain of the laminin protein.[1][2][3][4][5] Laminins are major components of the basement membrane and are involved in various biological processes, including cell adhesion, differentiation, migration, and signaling.[2][3] Laminin (925-933) specifically binds to the 67-kDa laminin receptor (67LR) and is known to mediate cell attachment, chemotaxis, and receptor binding.[1][6]

Q2: What is a typical effective concentration range for Laminin (925-933)?

A2: The effective concentration of Laminin (925-933) is highly cell-type dependent. However, published studies provide a starting point for optimization. For example, concentrations of 100 and 300 µg/mL have been shown to stimulate the attachment of HT-1080 and CHO cells.[1][7] For chemotaxis assays with B16/F10 murine melanoma cells, a concentration of 100 µg/mL has been used.[2] It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of Laminin (925-933)?

A3: The solubility of Laminin (925-933) can vary. It is reported to be soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[1][7] For cell-based assays, it is recommended to dissolve the peptide in a solvent compatible with your cell line, such as sterile PBS or serum-free medium, to create a stock solution (e.g., 1 mg/mL).[2] Ensure complete dissolution by gentle vortexing.

Q4: Can I use serum in my cell adhesion assay with Laminin (925-933)?

A4: It is generally recommended to perform initial cell adhesion assays in serum-free media.[2] Serum contains various extracellular matrix (ECM) proteins that can compete with Laminin (925-933) for binding to the culture surface and cell surface receptors, potentially masking the specific effect of the peptide.[2]

Experimental Protocols

Determining the Optimal Coating Concentration of Laminin (925-933) for a Cell Adhesion Assay

This protocol outlines a method to determine the effective concentration range of Laminin (925-933) for promoting cell adhesion.

Materials:

  • Laminin (925-933) peptide

  • Sterile, tissue culture-treated 96-well plates

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA) solution (e.g., 1% in PBS) for blocking

  • Your new cell line in suspension

  • Cell staining solution (e.g., 0.1% Crystal Violet)

  • Solubilization buffer (e.g., 10% acetic acid)

  • Plate reader

Procedure:

  • Peptide Reconstitution: Prepare a stock solution of Laminin (925-933) (e.g., 1 mg/mL) in sterile PBS or serum-free medium.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to test a range of concentrations. A good starting range based on literature is 10-500 µg/mL.

  • Plate Coating:

    • Add 50 µL of each Laminin (925-933) dilution to triplicate or quadruplicate wells of a 96-well plate.

    • Include negative control wells coated with PBS or a scrambled peptide, and a positive control if available (e.g., full-length laminin or fibronectin).

    • Incubate the plate at 4°C overnight or at 37°C for 2 hours.

  • Washing: Gently aspirate the coating solution and wash the wells twice with 200 µL of sterile PBS per well to remove any unbound peptide.

  • Blocking:

    • To prevent non-specific cell binding, add 100 µL of 1% BSA solution to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Aspirate the blocking solution and wash the wells twice with sterile PBS.

  • Cell Seeding:

    • Harvest your cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL. Ensure cells are healthy and in the logarithmic growth phase.

    • Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 30-90 minutes). The optimal incubation time may need to be determined empirically.

  • Washing to Remove Non-Adherent Cells:

    • Gently wash the wells 2-3 times with PBS to remove non-adherent cells. The gentleness of the washing is critical to avoid dislodging weakly attached cells.

  • Quantification of Adherent Cells:

    • Fix the remaining adherent cells with 100 µL of 4% paraformaldehyde or methanol (B129727) for 10-15 minutes at room temperature.

    • Wash the wells with water.

    • Stain the cells with 100 µL of 0.1% Crystal Violet solution for 10-20 minutes.

    • Wash the wells thoroughly with water to remove excess stain and allow the plate to dry.

    • Solubilize the stain by adding 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well.

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the Laminin (925-933) concentrations to determine the concentration range that promotes optimal cell adhesion.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no cell attachment to Laminin (925-933) coated surface Inefficient plate coating- Ensure the peptide is properly dissolved. - Optimize coating concentration and incubation time (try overnight at 4°C). - Use tissue culture-treated plates.
Cell health issues- Use cells that are in the logarithmic growth phase. - Handle cells gently during harvesting to avoid damaging cell surface receptors.[2]
Inappropriate assay conditions- Perform the assay in serum-free medium to avoid competition from other ECM proteins.[2] - Ensure the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in your wash buffers and media, as they are often required for integrin-mediated adhesion.
Cell line does not express the 67LR- Confirm the expression of the 67-kDa laminin receptor on your cell line using techniques like Western blot or flow cytometry.
High background/non-specific cell binding Incomplete blocking- Increase the blocking time or the concentration of the blocking agent (e.g., 1-2% BSA).
Cells are clumping- Ensure a single-cell suspension before seeding by gentle pipetting.
Inconsistent results between wells Uneven coating- Ensure the entire surface of the well is covered with the peptide solution during coating. - Be careful not to scratch the surface of the wells.
Inconsistent washing- Standardize the washing procedure to be gentle and consistent across all wells.

Quantitative Data

The following table summarizes the effective concentrations of Laminin (925-933) reported in the literature for different cell types and applications. This data should be used as a starting point for optimizing the concentration for your specific new cell line.

Cell LineApplicationEffective ConcentrationReference
HT-1080 (Human Fibrosarcoma)Cell Attachment100 and 300 µg/mL[1][7]
CHO (Chinese Hamster Ovary)Cell Attachment100 and 300 µg/mL[1][7]
B16/F10 (Murine Melanoma)Chemotaxis100 µg/mL[2]

Solubility Information:

SolventMaximum Concentration
DMF30 mg/mL
DMSO30 mg/mL
PBS (pH 7.2)10 mg/mL

Visualizations

Experimental Workflow for Determining Effective Concentration

G cluster_prep Preparation cluster_assay Cell Adhesion Assay cluster_quant Quantification & Analysis prep_peptide Reconstitute & Serially Dilute Laminin (925-933) coat_plate Coat 96-well Plate prep_peptide->coat_plate prep_cells Harvest & Resuspend New Cell Line seed_cells Seed Cells onto Plate prep_cells->seed_cells block_plate Block Non-specific Sites coat_plate->block_plate block_plate->seed_cells incubate Incubate (e.g., 30-90 min) seed_cells->incubate wash Wash to Remove Non-adherent Cells incubate->wash stain_cells Fix & Stain Adherent Cells wash->stain_cells read_plate Measure Absorbance stain_cells->read_plate analyze_data Plot Data & Determine Effective Concentration read_plate->analyze_data

Caption: Workflow for determining the optimal concentration of Laminin (925-933).

Simplified Signaling Pathway of Laminin (925-933)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Laminin Laminin (925-933) LR67 67-kDa Laminin Receptor (67LR) Laminin->LR67 Binding AC Adenylyl Cyclase LR67->AC Activation ERK MAPK/ERK Pathway LR67->ERK Alternative Pathway (in some cell types) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac Internalization Receptor Internalization PKA->Internalization Epac->Internalization Cell_Response Cellular Responses (Adhesion, Migration) ERK->Cell_Response Internalization->Cell_Response

Caption: Simplified signaling cascade initiated by Laminin (925-933) binding.

References

shelf life and long-term storage of lyophilized Laminin (925-933)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life and long-term storage of lyophilized Laminin (B1169045) (925-933), along with troubleshooting advice and frequently asked questions for its experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized Laminin (925-933)?

For long-term storage, lyophilized Laminin (925-933) should be stored at -20°C in a desiccated environment.[1][2] Some suppliers also suggest storage at 0-4°C for short-term periods (days to weeks).[1] It is crucial to protect the lyophilized powder from moisture and light.

Q2: What is the expected shelf life of lyophilized Laminin (925-933)?

When stored correctly at -20°C, lyophilized Laminin (925-933) is stable for at least two to four years, with some suppliers indicating stability for up to 36 months.[3][4]

Q3: How should I handle the lyophilized powder before reconstitution?

Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, as moisture can significantly reduce the long-term stability of the peptide.

Q4: What is the recommended procedure for reconstituting Laminin (925-933)?

The choice of solvent depends on the experimental requirements. For biological assays, sterile water or phosphate-buffered saline (PBS) at pH 7.2 are common choices.[3][5] If solubility is an issue, organic solvents like DMSO or DMF can be used to create a stock solution, which can then be further diluted into aqueous buffers.[3][5] When dissolving, gently agitate the vial to ensure the peptide is fully solubilized.

Q5: What are the storage recommendations for reconstituted Laminin (925-933)?

Reconstituted Laminin (925-933) solutions are significantly less stable than the lyophilized form. For short-term storage, solutions can be kept at 0-4°C for a few days to a week. For longer-term storage, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month, or at -80°C for up to six months.[6]

Data Presentation

Table 1: Shelf Life and Storage Conditions for Laminin (925-933)

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C≥ 2-4 years[3][4]Keep desiccated and protected from light.
0-4°CShort-term (days to weeks)[1]For immediate use.
Reconstituted Solution-80°CUp to 6 months[6]Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 month[6]Aliquot to avoid freeze-thaw cycles.
0-4°CShort-term (days to weeks)[1]For immediate use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor or No Cell Attachment Improper Coating: The culture surface was not evenly or adequately coated with the laminin peptide.Ensure the entire surface is covered with the laminin solution and allow it to dry completely before seeding cells. Optimize the coating concentration for your specific cell type.
Inactive Peptide: The reconstituted peptide may have degraded due to improper storage or handling.Use a fresh vial of lyophilized peptide and follow the recommended reconstitution and storage protocols strictly. Avoid repeated freeze-thaw cycles.
Suboptimal Cell Health: Cells may be stressed or unhealthy, leading to poor attachment.Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for potential contamination in the cell culture.
Incorrect Peptide Concentration: The concentration of the laminin peptide used for coating may be too low.The optimal concentration can be cell-type dependent. For cell attachment assays, concentrations between 100 and 300 µg/ml have been used.[3]
Peptide Fails to Dissolve or Forms Precipitates Incorrect Solvent: The peptide may have poor solubility in the chosen solvent.For hydrophobic peptides, consider using a small amount of DMSO or DMF to initially dissolve the peptide, followed by dilution in your aqueous buffer.[3]
Aggregation: The peptide may be prone to aggregation, especially at high concentrations or in certain buffers.Try dissolving the peptide at a lower concentration. Sonication may help to break up aggregates.
Inconsistent Experimental Results Peptide Degradation: The activity of the reconstituted peptide may decrease over time, even when stored at -20°C.Prepare fresh solutions for critical experiments. If using a stored solution, consider running a positive control to verify its activity.
Variability in Coating: Inconsistent coating of cultureware can lead to variable cell attachment and downstream effects.Standardize the coating procedure, including incubation time and drying method, to ensure reproducibility.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Laminin (925-933)
  • Equilibration: Allow the vial of lyophilized Laminin (925-933) to reach room temperature in a desiccator before opening.

  • Solvent Addition: Add the desired volume of sterile solvent (e.g., sterile water, PBS pH 7.2, or an organic solvent for stock solutions) to the vial. The required volume will depend on the desired final concentration.

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide degradation.

  • Aliquoting and Storage: If not for immediate use, aliquot the reconstituted peptide into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Cell Adhesion Assay
  • Coating: Coat the wells of a 96-well plate with Laminin (925-933) solution (e.g., 100-300 µg/ml in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.[3]

  • Washing: Gently wash the wells twice with sterile PBS to remove any unbound peptide.

  • Blocking: Block any remaining non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at 37°C.

  • Cell Seeding: Aspirate the blocking buffer and seed your cells of interest into the wells at a desired density.

  • Incubation: Incubate the plate for a specified time (e.g., 1-3 hours) at 37°C in a CO2 incubator to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Lyophilized Peptide Lyophilized Peptide Reconstitution Reconstitution Lyophilized Peptide->Reconstitution Add Solvent Coating Coating Reconstitution->Coating Apply to Surface Cell Seeding Cell Seeding Coating->Cell Seeding Incubation Incubation Cell Seeding->Incubation Washing Washing Incubation->Washing Quantification Quantification Washing->Quantification

Caption: Experimental workflow for a cell adhesion assay using Laminin (925-933).

signaling_pathway cluster_responses Examples of Cellular Responses Laminin (925-933) Laminin (925-933) Laminin Receptor Laminin Receptor Laminin (925-933)->Laminin Receptor Binds to Intracellular Signaling Cascade Intracellular Signaling Cascade Laminin Receptor->Intracellular Signaling Cascade Activates Cellular Response Cellular Response Intracellular Signaling Cascade->Cellular Response Leads to Cell Adhesion Cell Adhesion Cellular Response->Cell Adhesion Cell Migration Cell Migration Cellular Response->Cell Migration Neurite Outgrowth Neurite Outgrowth Cellular Response->Neurite Outgrowth

Caption: Simplified signaling pathway of Laminin (925-933) binding to its receptor.

References

Technical Support Center: The Impact of Serum Proteins on Laminin (925-933) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential effects of serum proteins on the activity of Laminin (B1169045) (925-933) peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Laminin (925-933) and what is its primary function?

Laminin (925-933) is a nine-amino-acid peptide sequence (CDPGYIGSR) derived from the β1 chain of the laminin protein.[1] Its primary function is to promote cell adhesion, migration, and chemotaxis by binding to cell surface receptors, primarily the 67kDa laminin receptor and integrins.[1][2] It plays a significant role in various biological processes, including neurite outgrowth and tissue repair.

Q2: Can serum in my cell culture medium affect the activity of Laminin (925-933)?

Yes, the presence of serum in cell culture medium can significantly impact the biological activity of Laminin (925-933). Serum contains a complex mixture of proteins, including abundant proteins like albumin and fibronectin, which can interfere with the peptide's function.

Q3: How do serum proteins interfere with Laminin (925-933) activity?

Serum proteins can interfere with Laminin (925-933) activity through several mechanisms:

  • Competitive Inhibition: Serum contains various extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, that can compete with Laminin (925-933) for binding to cell surface receptors like integrins. This competition reduces the availability of receptors for the peptide, thereby diminishing its effect.

  • Non-specific Binding: Abundant serum proteins, particularly serum albumin, can non-specifically bind to the Laminin (925-933) peptide itself. This interaction can sterically hinder the peptide's active site, preventing it from effectively binding to its target receptors on the cell surface.

  • Masking of Coated Surfaces: When using Laminin (925-933) as a coating substrate for cell adhesion assays, serum proteins present in the medium can adsorb to the coated surface, masking the peptide and preventing cells from accessing it.

Troubleshooting Guide

This guide addresses common issues encountered when using Laminin (925-933) in the presence of serum.

Problem Potential Cause Recommended Solution
Reduced or no cell adhesion/migration in the presence of serum. Serum proteins are likely interfering with Laminin (925-933) activity through competitive inhibition or non-specific binding.Perform experiments in serum-free or low-serum medium. For initial assays, it is highly recommended to use a serum-free medium to establish a baseline of Laminin (925-933) activity. If serum is required for cell viability, consider reducing the serum concentration (e.g., to 0.5-2%) or using a serum-free medium supplemented with specific growth factors required by your cells.
Inconsistent or variable results between experiments. The composition and concentration of proteins in serum, particularly fetal bovine serum (FBS), can vary between lots. This variability can lead to inconsistent levels of interference with Laminin (925-933).Use a single, pre-tested lot of serum for a series of experiments. Alternatively, consider using serum-free medium or commercially available serum replacements to improve consistency.
High background cell adhesion in control wells (no Laminin (925-933)). Serum proteins in the medium can adsorb to the uncoated plastic of the culture wells, promoting non-specific cell adhesion.Block non-specific binding sites. Before adding cells, incubate the culture wells with a blocking agent such as 1% Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS) for 30-60 minutes at room temperature. Ensure to wash the wells with PBS after blocking to remove excess BSA.
Difficulty in observing a dose-dependent effect of Laminin (925-933). The inhibitory effects of serum proteins may be masking the dose-response relationship of the peptide.Perform a dose-response experiment in both serum-free and serum-containing medium. This will help to quantify the extent of serum-mediated inhibition and determine the optimal concentration range for your experiments in the presence of serum.

Quantitative Data Summary

The following table summarizes the expected qualitative outcomes on Laminin (925-933) activity in the presence of serum, based on available literature. Quantitative data on the precise level of inhibition can be highly cell-type and serum-lot dependent and should be determined empirically.

Experimental Condition Expected Impact on Laminin (925-933) Activity Rationale
Serum-Free Medium Optimal ActivityNo interference from serum proteins.
Low-Serum Medium (0.5-2%) Reduced ActivityMinimal interference, but some inhibition is still possible.
High-Serum Medium (10% or higher) Significantly Reduced to No ActivityHigh concentration of competing and binding proteins from the serum.

Key Experimental Protocols

Protocol 1: Cell Adhesion Assay to Determine Serum Interference

This protocol allows for the direct comparison of cell adhesion to Laminin (925-933) in the presence and absence of serum.

Materials:

  • 96-well tissue culture plates

  • Laminin (925-933) peptide

  • Sterile PBS

  • 1% BSA in PBS (blocking solution)

  • Serum-free cell culture medium

  • Cell culture medium containing the desired concentration of serum (e.g., 10% FBS)

  • Cell suspension of the desired cell type

  • Calcein-AM or other suitable cell viability stain

  • Fluorescence plate reader

Procedure:

  • Coating:

    • Dilute Laminin (925-933) to the desired coating concentration (e.g., 10-50 µg/mL) in sterile PBS.

    • Add 50 µL of the Laminin (925-933) solution to the required number of wells in a 96-well plate.

    • Add 50 µL of PBS to control wells.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution from the wells.

    • Wash each well twice with 100 µL of sterile PBS.

    • Add 100 µL of 1% BSA in PBS to each well.

    • Incubate for 1 hour at 37°C to block non-specific binding.

  • Cell Seeding:

    • Aspirate the blocking solution and wash the wells twice with 100 µL of sterile PBS.

    • Harvest and resuspend cells in both serum-free medium and serum-containing medium to a final concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to the appropriate wells (serum-free cells to one set of coated and control wells, and serum-containing cells to another set).

  • Incubation and Washing:

    • Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

    • Gently wash the wells twice with 100 µL of the respective media (serum-free or serum-containing) to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of medium containing a cell viability stain (e.g., Calcein-AM) to each well.

    • Incubate according to the manufacturer's instructions.

    • Read the fluorescence on a plate reader.

    • Compare the adhesion in serum-free versus serum-containing conditions.

Protocol 2: Dot Blot Assay to Assess Direct Binding of Serum Proteins to Laminin (925-933)

This protocol can be used to visualize the direct interaction between serum proteins and the Laminin (925-933) peptide.

Materials:

  • Nitrocellulose or PVDF membrane

  • Laminin (925-933) peptide

  • Serum (e.g., FBS)

  • PBS

  • Blocking buffer (e.g., 5% non-fat milk in PBS with 0.1% Tween-20)

  • Primary antibody against a major serum protein (e.g., anti-albumin antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Spotting the Peptide:

    • Dissolve Laminin (925-933) in PBS to a concentration of 1 mg/mL.

    • Spot 1-2 µL of the peptide solution onto a nitrocellulose or PVDF membrane.

    • As a negative control, spot PBS alone.

    • Allow the spots to dry completely.

  • Blocking:

    • Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Incubation with Serum:

    • Dilute the serum in blocking buffer (e.g., 1:1000).

    • Incubate the membrane in the diluted serum for 1-2 hours at room temperature.

  • Washing:

    • Wash the membrane three times for 5 minutes each with PBS containing 0.1% Tween-20 (PBST).

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-albumin) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with PBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with PBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the signal using a chemiluminescence imaging system. A positive signal on the Laminin (925-933) spot indicates direct binding of the serum protein.

Visualizing Potential Interactions and Workflows

Signaling Pathway of Laminin (925-933) and Potential Serum Protein Interference

Laminin_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling laminin Laminin (925-933) receptor Integrin Receptor / 67kDa Laminin Receptor laminin->receptor Binding serum Serum Proteins (e.g., Albumin, Fibronectin) serum->laminin Non-specific Binding serum->receptor Competitive Inhibition focal_adhesion Focal Adhesion Complex Assembly receptor->focal_adhesion Activation downstream Downstream Signaling (e.g., FAK, MAPK/ERK) focal_adhesion->downstream response Cellular Response (Adhesion, Migration) downstream->response

Caption: Laminin (925-933) signaling and serum protein interference.

Experimental Workflow for Investigating Serum Protein Impact

Experimental_Workflow cluster_assays Experimental Assays cluster_conditions Experimental Conditions start Start: Hypothesis Serum proteins affect Laminin (925-933) activity adhesion_assay Cell Adhesion Assay (Protocol 1) start->adhesion_assay dot_blot Dot Blot Assay (Protocol 2) start->dot_blot serum_free Serum-Free Medium adhesion_assay->serum_free serum_containing Serum-Containing Medium adhesion_assay->serum_containing analysis Data Analysis and Comparison dot_blot->analysis serum_free->analysis serum_containing->analysis conclusion Conclusion: Quantify the impact of serum and optimize experimental conditions analysis->conclusion

References

controlling for off-target effects of Laminin (925-933) in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laminin (B1169045) (925-933). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential off-target effects and ensure data integrity in cell-based assays involving this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of Laminin (925-933)?

Laminin (925-933) is a synthetic peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR). It is derived from the B1 chain of laminin, a major glycoprotein (B1211001) component of the basement membrane.[1][2][3] The primary on-target mechanism is binding to the high-affinity 67-kDa laminin receptor (67LR).[3][][5] This interaction mimics the effect of native laminin, promoting a variety of biological processes including cell adhesion, migration, chemotaxis, and neurite outgrowth.[1][6] Upon binding, the peptide is expected to trigger downstream signaling cascades that modulate cytoskeletal organization and gene expression related to these cellular functions.

OnTargetSignaling cluster_membrane Cell Membrane Receptor 67LR Signaling Downstream Signaling Cascade (e.g., FAK, MAPK/ERK) Receptor->Signaling Activation Peptide Laminin (925-933) Peptide->Receptor Binding Response Cellular Response (Adhesion, Migration, etc.) Signaling->Response TroubleshootingLogic Start Unexpected cellular response observed TestScrambled Run assay with Scrambled Peptide Control Start->TestScrambled TestBlocking Run assay with Receptor Blocking Antibody TestScrambled->TestBlocking No, effect is absent   OffTarget Result is likely OFF-TARGET (Sequence-independent effect) TestScrambled->OffTarget  Yes, effect persists OnTarget Result is likely ON-TARGET TestBlocking->OnTarget  Yes, effect is blocked OtherReceptor Consider alternative receptors or non-specific binding TestBlocking->OtherReceptor No, effect persists   AdhesionWorkflow cluster_prep Plate Preparation cluster_cell Cell Handling cluster_assay Adhesion & Quantification Coat 1. Coat Wells (Laminin Peptide, Scrambled Peptide, BSA) IncubateCoat 2. Incubate (e.g., 2h at RT or overnight at 4°C) Coat->IncubateCoat Wash1 3. Wash Wells (PBS) IncubateCoat->Wash1 Block 4. Block Wells (e.g., 1% BSA) Wash1->Block IncubateBlock 5. Incubate (e.g., 30-60 min at 37°C) Block->IncubateBlock Wash2 6. Wash Wells (PBS) IncubateBlock->Wash2 Harvest 7. Harvest & Count Cells Resuspend 8. Resuspend in Serum-Free Media Harvest->Resuspend Seed 9. Seed Cells onto Coated Plate Resuspend->Seed IncubateAdhesion 10. Incubate for Adhesion (e.g., 30-90 min at 37°C) Seed->IncubateAdhesion WashNonAdherent 11. Gently Wash Non-Adherent Cells IncubateAdhesion->WashNonAdherent Fix 12. Fix Adherent Cells (e.g., Methanol or PFA) WashNonAdherent->Fix Stain 13. Stain Cells (e.g., Crystal Violet) Fix->Stain Elute 14. Solubilize & Elute Stain Stain->Elute Read 15. Read Absorbance Elute->Read

References

Technical Support Center: Sonication Protocols for Dissolving Difficult Peptide Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving challenging peptide batches using sonication.

Frequently Asked Questions (FAQs)

Q1: My peptide won't dissolve in the recommended solvent. What should I do?

A1: If your peptide is proving difficult to dissolve, a systematic approach is recommended. First, ensure you have accurately characterized your peptide's properties, as this will guide solvent selection. The solubility of a peptide is heavily influenced by its amino acid composition, length, and overall charge.[1][2]

  • Characterize your peptide: Determine if your peptide is acidic, basic, or neutral by calculating its overall charge.[3]

    • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.

    • Assign a value of -1 to each acidic residue (D, E) and the C-terminus.

  • Initial Solvent Selection:

    • Acidic Peptides (net negative charge): Start with a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate) or add a small amount of 1% ammonium hydroxide.[2][4]

    • Basic Peptides (net positive charge): Begin with an acidic solution like 10-30% acetic acid.[2][5] If solubility is still an issue, a very small amount of Trifluoroacetic Acid (TFA) can be used.[2][5]

    • Neutral or Hydrophobic Peptides: These often require a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) (ACN) to first wet the peptide before adding an aqueous buffer.[1][2] Caution: Do not use DMSO for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[1] Use DMF as an alternative.[2][6]

  • Solubility Testing: Always test the solubility on a small aliquot of the peptide before attempting to dissolve the entire batch.[1][3][6]

Q2: How can sonication help in dissolving my peptide?

A2: Sonication uses sound energy to agitate the particles in your sample, which can help break up aggregates and enhance dissolution.[1][2][7] It is particularly useful for peptides that are prone to forming secondary structures which hinder solubility.[7]

Q3: What is a general sonication protocol for dissolving peptides?

A3: A gentle sonication protocol is recommended to avoid peptide degradation.

  • Preparation: Place your peptide solution in a suitable tube and keep it on ice to prevent heating.[3][8]

  • Sonication: Use a bath sonicator or a probe sonicator at a low power setting.[9] Apply sonication in short bursts (e.g., 3 cycles of 10-30 seconds) with cooling periods in between to prevent overheating.[3][8]

  • Inspection: After each sonication cycle, visually inspect the solution. A successfully dissolved peptide will result in a clear, particle-free solution.[3] If the solution remains cloudy or contains visible particulates, the peptide is suspended, not dissolved.[10]

Q4: Can sonication damage my peptide?

A4: Yes, excessive or improper sonication can lead to peptide degradation.[2][7] The primary risks are localized heating and the formation of free radicals.[11] It is crucial to keep the sample on ice and use short sonication pulses to minimize these risks.[3][8][12] Foaming during sonication can also be a sign of protein degradation.[13]

Q5: My peptide solution is still cloudy after sonication. What are my next steps?

A5: If sonication does not fully dissolve your peptide, you may need to consider alternative strategies:

  • Stronger Solvents: For very hydrophobic peptides, you may need to use a stronger organic solvent or a chaotropic agent like 6M guanidine (B92328) hydrochloride or 8M urea (B33335), but be aware that these may not be compatible with all experimental assays.[2][5][14]

  • pH Adjustment: The pH of the solution can significantly impact solubility. Peptides are generally more soluble at a pH away from their isoelectric point.[2]

  • Gentle Warming: In some cases, gentle warming (e.g., to <40°C) can improve solubility, but this should be done with caution to avoid degradation.[2]

  • Centrifugation: After attempting to dissolve the peptide, it is always a good practice to centrifuge the solution to pellet any remaining insoluble material before using the supernatant.[1][2]

Troubleshooting Guides

Issue 1: Peptide precipitates out of solution after initial dissolution.

Possible Cause Troubleshooting Step
Exceeded Solubility Limit: The concentration of the peptide is too high for the chosen solvent system.Dilute the peptide solution with more of the final buffer. When preparing the solution, add the concentrated peptide stock drop-wise to the stirring aqueous buffer to avoid localized high concentrations.[9][10]
Incorrect pH: The pH of the final solution is close to the peptide's isoelectric point (pI), where it is least soluble.Adjust the pH of the buffer to be further away from the pI. For acidic peptides, a more basic pH is needed, and for basic peptides, a more acidic pH is required.[2]
Solvent Incompatibility: The organic solvent used for initial dissolution is not fully miscible with the final aqueous buffer at the used ratio.Reduce the percentage of the organic solvent in the final solution. Test different organic solvents (e.g., DMF, ACN) if DMSO is causing issues.

Issue 2: The peptide solution appears viscous or forms a gel.

Possible Cause Troubleshooting Step
Peptide Aggregation: The peptide is forming intermolecular hydrogen bonds, leading to aggregation and gelling.[7][15]Use sonication to disrupt the aggregates.[3][15] Consider adding chaotropic agents like 6M guanidine HCl or 8M urea for non-biological assays.[5]
High Peptide Concentration: The concentration is too high, promoting self-association.Dilute the sample. It is often better to work with a lower, fully solubilized concentration than a higher, aggregated one.

Experimental Protocols

Protocol 1: Step-by-Step Peptide Solubility Testing
  • Aliquot a small amount: Start with a small, pre-weighed aliquot of your lyophilized peptide (e.g., 1 mg) for initial solubility tests.[3][6]

  • Initial Solvent Addition: Based on the peptide's charge (acidic, basic, or neutral), add a small volume of the primary recommended solvent (e.g., sterile water, 10% acetic acid, or DMSO).

  • Vortex and Visually Inspect: Gently vortex the sample and observe if the peptide dissolves.

  • Sonication (if necessary): If the peptide is not fully dissolved, proceed to the sonication protocol below.

  • Stepwise Dilution: Once the peptide is dissolved in the initial solvent, slowly add your final aqueous buffer drop-wise while vortexing to reach the desired final concentration.[1]

  • Final Inspection and Centrifugation: Observe the final solution for any cloudiness or precipitation. Centrifuge the solution at high speed (e.g., >10,000 x g for 10 minutes) to pellet any undissolved material before use.[3][9]

Protocol 2: Recommended Sonication Procedure for Peptide Dissolution
  • Pre-cool: Place the vial containing the peptide and solvent on ice for at least 5 minutes before sonication.

  • Use a Bath Sonicator: A bath sonicator is preferred as it provides indirect sonication and reduces the risk of localized heating and contamination from a probe.[9]

  • Pulse Sonication: Sonicate in short bursts of 1-2 minutes, followed by a cooling period on ice for at least 1 minute between pulses.[9]

  • Monitor Temperature: Ensure the sample does not heat up significantly during the process.

  • Visual Check: After each cycle, visually inspect the solution for clarity. Stop sonication once the solution is clear.

  • Final Centrifugation: After sonication, centrifuge the sample to remove any remaining insoluble aggregates.[9]

Data Presentation

Table 1: Recommended Solvents Based on Peptide Properties

Peptide TypePrimary SolventSecondary Solvent/AdditiveFinal Buffer
Acidic (Net Charge < 0) Sterile Water or 1X PBS1% Ammonium Hydroxide or 0.1M Ammonium BicarbonateAqueous Buffer (pH > 7)
Basic (Net Charge > 0) Sterile Water10-30% Acetic Acid or <50 µL TFAAqueous Buffer (pH < 7)
Neutral/Hydrophobic (>50% hydrophobic residues) Small amount of DMSO, DMF, or ACNN/ASlowly add to stirring aqueous buffer

Visualizations

Peptide_Dissolution_Workflow start Start: Lyophilized Peptide characterize Characterize Peptide (Acidic, Basic, Neutral/Hydrophobic) start->characterize select_solvent Select Initial Solvent (See Table 1) characterize->select_solvent add_solvent Add Small Volume of Initial Solvent select_solvent->add_solvent vortex Vortex Gently add_solvent->vortex is_dissolved1 Is Solution Clear? vortex->is_dissolved1 sonicate Sonication Protocol (Short bursts on ice) is_dissolved1->sonicate No add_buffer Slowly Add Aqueous Buffer to Final Concentration is_dissolved1->add_buffer Yes is_dissolved2 Is Solution Clear? sonicate->is_dissolved2 is_dissolved2->add_buffer Yes troubleshoot Troubleshoot: - Adjust pH - Use stronger solvent - Lower concentration is_dissolved2->troubleshoot No is_dissolved3 Is Final Solution Clear? add_buffer->is_dissolved3 success Success: Peptide Solubilized is_dissolved3->success is_dissolved3->troubleshoot No centrifuge Centrifuge to Pellet Insoluble Material success->centrifuge troubleshoot->centrifuge

Caption: A workflow for dissolving difficult peptide batches.

Sonication_Safety_Workflow start Start: Peptide in Solvent pre_cool Place Sample on Ice start->pre_cool sonication_pulse Sonicate in Short Bursts (e.g., 30 seconds) pre_cool->sonication_pulse cooling Cool on Ice (e.g., 1 minute) sonication_pulse->cooling check_temp Monitor for Heating cooling->check_temp is_hot Is Sample Warm? check_temp->is_hot increase_cooling Increase Cooling Time is_hot->increase_cooling Yes check_dissolution Is Solution Clear? is_hot->check_dissolution No increase_cooling->sonication_pulse repeat_cycle Repeat Pulse-Cool Cycle check_dissolution->repeat_cycle No end End: Proceed to Next Step check_dissolution->end Yes repeat_cycle->sonication_pulse

Caption: A workflow for safe and effective sonication.

References

Technical Support Center: Assessing the Bioactivity of Laminin (925-933)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the bioactivity of a new lot of Laminin (B1169045) (925-933).

Frequently Asked Questions (FAQs)

Q1: What is Laminin (925-933) and what is its primary biological activity?

A1: Laminin (925-933) is a synthetic peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), derived from the B1 chain of the laminin protein.[1][2] As a key bioactive fragment, its primary functions include promoting cell adhesion, stimulating cell migration (chemotaxis), and enhancing neurite outgrowth.[3][4] It interacts with cell surface receptors, such as integrins, to trigger intracellular signaling pathways.[5][6]

Q2: How should I dissolve and store Laminin (925-933)?

A2: For optimal results, dissolve Laminin (925-933) in sterile water or a buffer such as phosphate-buffered saline (PBS) at pH 7.2.[4][7] If solubility is an issue, a small amount of DMSO can be used as a solvent, followed by dilution in your aqueous buffer.[7] Store the lyophilized peptide at -20°C. Once reconstituted, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C for up to one month.[8]

Q3: What are the typical working concentrations for Laminin (925-933) in bioassays?

A3: The optimal concentration can vary depending on the cell type and specific assay. However, as a starting point:

  • Cell Adhesion Assays: 100-300 µg/mL[2][4]

  • Chemotaxis Assays: 100 µg/mL[2]

  • Neurite Outgrowth Assays: 10-100 µg/mL[9]

We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cell attachment to Laminin (925-933) coated surface. 1. Improper Coating: The peptide may not have adsorbed correctly to the culture surface.[10] 2. Peptide Inactivity: The new lot of peptide may have reduced bioactivity. 3. Incorrect Cell Density: Cell density may be too low for optimal attachment.1. Optimize Coating Protocol: Ensure slow thawing of the peptide on ice. Use a minimal volume to cover the surface and allow it to air dry for at least 45 minutes before adding cells. Do not let the coated surface dry out completely if the protocol specifies keeping it hydrated.[10][11] 2. Perform a Positive Control: Test a previously validated lot of Laminin (925-933) or full-length laminin in parallel. 3. Optimize Cell Seeding Density: Perform a titration of cell numbers to find the optimal density for attachment.
High background in cell migration/chemotaxis assays. 1. Incorrect Chemoattractant Gradient: The concentration of the peptide in the upper and lower chambers may be inappropriate.[12] 2. Non-specific Cell Migration: Cells may be migrating in the absence of a chemoattractant.1. Optimize Chemoattractant Concentration: Ensure the upper chamber has a significantly lower concentration (or none) of the peptide compared to the lower chamber to establish a proper gradient.[12] 2. Use a Negative Control: Include wells with no chemoattractant in the lower chamber to measure baseline migration. BSA can be used as a blocking agent on control inserts.[8]
Variability in neurite outgrowth between experiments. 1. Inconsistent Coating Density: Uneven coating of the peptide on the culture surface.[13] 2. Cell Health and Passage Number: Differences in cell viability or passage number can affect neurite extension.1. Ensure Even Coating: Use a sufficient volume of the peptide solution to cover the entire surface and incubate under consistent conditions (e.g., overnight at 4°C or 2 hours at 37°C).[11][13] 2. Standardize Cell Culture: Use cells from the same passage number and ensure high viability before seeding.
Precipitation of Laminin (925-933) in solution. 1. Incorrect Solvent or Buffer: The peptide may not be fully soluble in the chosen solvent.[7] 2. Presence of Divalent Cations in Thawing Buffer: Calcium and magnesium can sometimes cause aggregation.[14]1. Use Recommended Solvents: Dissolve first in a small amount of DMSO if necessary, then dilute with aqueous buffer.[7] 2. Thaw in a Cation-free Buffer: If precipitation is an issue, thaw and dilute the peptide in a buffer without divalent cations before adding to the final culture medium.

Experimental Protocols & Data

Cell Adhesion Assay

This protocol is adapted for assessing the attachment of cells like HT-1080 fibrosarcoma or CHO cells.[2][4]

Methodology:

  • Coating:

    • Dilute Laminin (925-933) to final concentrations (e.g., 50, 100, 200, 300 µg/mL) in sterile PBS.

    • Add the peptide solution to 96-well plates and incubate for 2 hours at 37°C.

    • Aspirate the coating solution and gently wash the wells twice with sterile PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at 37°C.

    • Wash the wells again with PBS before cell seeding.

  • Cell Seeding:

    • Harvest cells and resuspend in serum-free medium.

    • Seed 5 x 10^4 cells per well.

  • Incubation & Quantification:

    • Incubate for 1-2 hours at 37°C.

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Quantify adherent cells using a suitable method, such as Crystal Violet staining or a colorimetric assay like the CCK-8 kit.[2]

Expected Quantitative Data:

Concentration (µg/mL)Expected % Cell Adhesion (Relative to Positive Control)
0 (BSA control)< 10%
10040-60%
30070-90%

Note: Data is illustrative and will vary based on cell type and specific experimental conditions.

Neurite Outgrowth Assay

This protocol is suitable for neuronal cell lines like PC12 or primary neurons.[3][4]

Methodology:

  • Coating:

    • Coat glass coverslips or culture plates with Poly-L-lysine or Poly-D-lysine to enhance peptide binding.[10]

    • Wash with sterile water and then coat with Laminin (925-933) solution (e.g., 10, 50, 100 µg/mL) overnight at 4°C or for 2 hours at 37°C.

  • Cell Seeding:

    • Seed neuronal cells at a low density to allow for clear visualization of individual neurites.

  • Incubation & Analysis:

    • Culture for 24-72 hours.

    • Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., β-III tubulin) to visualize neurites.

    • Capture images and quantify neurite length and number per cell using image analysis software.[15]

Expected Quantitative Data:

Concentration (µg/mL)Average Neurite Length (µm)% of Cells with Neurites
0 (PLL/PDL only)BaselineBaseline
501.5 - 2.0x increase over baselineSignificant increase
1002.0 - 3.0x increase over baselineMaximal response

Note: Data is illustrative. A 20-30% increase in neurite length compared to a poly-lysine control can be considered a significant positive result.[15]

Signaling Pathways and Workflows

Laminin (925-933) Signaling Pathway

Laminin (925-933) primarily signals through integrin receptors, leading to the activation of downstream pathways like the PI3K/Akt and MAPK/ERK cascades, which are crucial for cell survival, proliferation, and cytoskeletal reorganization.[6][16]

Laminin_Signaling Laminin Laminin (925-933) Integrin Integrin Receptor Laminin->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Recruits Src Src FAK->Src Activates Akt Akt PI3K->Akt Activates Cell_Response Cellular Response (Adhesion, Migration, Neurite Outgrowth) Akt->Cell_Response Ras Ras Src->Ras Activates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates ERK->Cell_Response

Caption: Laminin (925-933) integrin-mediated signaling cascade.

Experimental Workflow for Bioactivity Assessment

A logical workflow is essential for systematically assessing the bioactivity of a new lot of Laminin (925-933).

Bioactivity_Workflow Start Receive New Lot of Laminin (925-933) Prep Reconstitute and Aliquot Peptide Start->Prep QC Perform QC Check (e.g., Concentration, Purity) Prep->QC Adhesion Cell Adhesion Assay QC->Adhesion Migration Cell Migration Assay QC->Migration Neurite Neurite Outgrowth Assay QC->Neurite Analysis Analyze and Compare Data to Previous Lot/Standard Adhesion->Analysis Migration->Analysis Neurite->Analysis Decision Lot Passes Bioactivity? Analysis->Decision Pass Release for Use Decision->Pass Yes Fail Troubleshoot / Contact Supplier Decision->Fail No

Caption: Workflow for assessing a new lot of Laminin (925-933).

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues encountered during bioactivity assays.

Troubleshooting_Flow Start Unexpected Results in Assay Check_Peptide Check Peptide Prep (Solubility, Storage, Dilution) Start->Check_Peptide Check_Cells Assess Cell Health (Viability, Passage #) Start->Check_Cells Check_Protocol Review Assay Protocol (Coating, Incubation Times) Start->Check_Protocol Peptide_Issue Peptide Issue? Check_Peptide->Peptide_Issue Cell_Issue Cell Issue? Check_Cells->Cell_Issue Protocol_Issue Protocol Issue? Check_Protocol->Protocol_Issue Peptide_Issue->Cell_Issue No Test_New_Aliquot Test New Aliquot or Re-dissolve Peptide_Issue->Test_New_Aliquot Yes Cell_Issue->Protocol_Issue No Use_New_Cells Use Lower Passage Cells Cell_Issue->Use_New_Cells Yes Optimize_Protocol Optimize Protocol Step-by-Step Protocol_Issue->Optimize_Protocol Yes Contact_Supplier Contact Peptide Supplier Protocol_Issue->Contact_Supplier No Test_New_Aliquot->Contact_Supplier Still Fails

Caption: A logical flow for troubleshooting bioactivity assays.

References

Navigating the Challenges of Reproducing Published Data with Laminin (925-933): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reproducing published findings is a cornerstone of scientific advancement. However, variability in experimental outcomes can pose significant challenges, particularly when working with bioactive peptides like Laminin (B1169045) (925-933). This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to help you achieve consistent and reliable results in your experiments involving this specific laminin-derived peptide.

Troubleshooting Guide: Addressing Common Experimental Hurdles

Researchers may encounter several obstacles when working with Laminin (925-933). This guide provides a systematic approach to identifying and resolving these issues.

Observed Problem Potential Cause Recommended Solution
Low or no cell adhesion/migration Peptide Quality and Integrity: Purity of the synthetic peptide is critical. Impurities from synthesis can interfere with biological activity.[1]- Verify Peptide Purity: Always use high-purity peptide (>95%, preferably >98%) for cell-based assays. Request and review the Certificate of Analysis (CoA), including HPLC and mass spectrometry data, from your supplier. - Consider Trifluoroacetic Acid (TFA) Salt: Peptides are often supplied as TFA salts, which can be cytotoxic at high concentrations. Consider TFA removal or using a different salt form if you observe cellular toxicity.
Suboptimal Peptide Solubility or Aggregation: The peptide may not be fully dissolved, leading to a lower effective concentration.- Follow Recommended Solubilization Protocol: Laminin (925-933) is generally soluble in aqueous solutions like water or PBS.[2][3][4] For difficult-to-dissolve peptides, consider using a small amount of DMSO or 10-30% acetic acid, followed by dilution in your assay buffer.[2][3] Gentle warming (37°C) or sonication can also aid dissolution.[5] - Prepare Fresh Solutions: It is recommended to use freshly prepared peptide solutions for each experiment to avoid degradation and aggregation.
Improper Storage and Handling: Repeated freeze-thaw cycles and incorrect storage temperatures can degrade the peptide.[1][6][7]- Proper Storage: Store lyophilized peptide at -20°C or -80°C.[6][7] Once in solution, aliquot and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[7] - Avoid Contamination: Use sterile techniques when preparing and handling peptide solutions to prevent microbial contamination.
Cell-Specific Factors: The expression level of the 67kDa laminin receptor (67LR), the target for Laminin (925-933), can vary significantly between cell lines and even with passage number.- Confirm Receptor Expression: Verify the expression of 67LR on your target cells using techniques like flow cytometry or western blotting. - Cell Health and Passage Number: Ensure cells are healthy, within a low passage number range, and not overly confluent, as this can affect receptor expression and cell responsiveness.
High Variability Between Experiments Inconsistent Coating of Culture Surfaces: Uneven or insufficient coating of plates or slides with the peptide can lead to variable cell attachment.- Standardize Coating Protocol: Develop and adhere to a strict coating protocol. Ensure the entire surface is evenly covered with the peptide solution and allow for adequate incubation time (e.g., 1 hour at 37°C or overnight at 4°C). - Optimize Coating Concentration: The optimal coating concentration can be cell-type dependent. Perform a titration experiment to determine the ideal concentration for your specific cell line. Published concentrations often range from 10 to 100 µg/mL.
Assay Conditions: Minor variations in incubation times, temperatures, and cell densities can contribute to significant differences in results.- Strict Protocol Adherence: Maintain consistent experimental parameters across all replicates and experiments. - Include Proper Controls: Always include positive (e.g., full-length laminin) and negative (e.g., uncoated or BSA-coated surfaces) controls in your experimental design.
Unexpected or Off-Target Effects Peptide Impurities with Biological Activity: Contaminants from the peptide synthesis process may have their own biological effects.- Use High-Purity Peptides: As mentioned, using peptides with the highest possible purity is the best way to mitigate this risk. - Scrambled Peptide Control: Include a scrambled peptide control with the same amino acid composition but a randomized sequence to ensure the observed effects are specific to the Laminin (925-933) sequence.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Laminin (925-933)?

A1: Laminin (925-933) is typically soluble in sterile water or phosphate-buffered saline (PBS).[2][3][4] For peptides that are difficult to dissolve, you can use a small amount of a polar organic solvent like DMSO, followed by dilution into your aqueous experimental buffer.[2][3] It is crucial to ensure the final concentration of the organic solvent is low and does not affect your cells.

Q2: What is the optimal storage condition for Laminin (925-933)?

A2: For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C.[6][7] Once reconstituted in a solvent, it is best to aliquot the solution and store it at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months) to avoid repeated freeze-thaw cycles.[7]

Q3: What peptide purity is recommended for cell-based assays?

A3: For cell-based assays, a peptide purity of >95% is generally recommended. For sensitive applications or to ensure high reproducibility, a purity of >98% is ideal.[1] Impurities can include truncated or modified peptides that may interfere with the biological activity of the target peptide.

Q4: Why am I not observing any effect of Laminin (925-933) on my cells?

A4: There are several potential reasons for a lack of effect. First, confirm the expression of the 67kDa laminin receptor (67LR) on your cells, as this is the primary receptor for Laminin (925-933). Second, verify the integrity and activity of your peptide stock by ensuring proper storage and handling. Finally, optimize the peptide concentration and incubation time for your specific cell type and assay.

Q5: Can I reuse culture plates coated with Laminin (925-933)?

A5: It is not recommended to reuse coated plates. Reusing plates can lead to inconsistent surface coating, potential contamination, and carry-over effects from the previous experiment, all of which will compromise the reproducibility of your data.

Experimental Protocols and Data

Cell Adhesion Assay Protocol

This protocol provides a general framework for assessing cell adhesion to surfaces coated with Laminin (925-933).

  • Coating of Culture Plates:

    • Aseptically coat the wells of a 96-well plate with 50 µL of Laminin (925-933) solution at the desired concentration (e.g., 10-100 µg/mL in sterile PBS).

    • Include negative control wells coated with 1% Bovine Serum Albumin (BSA) in PBS and positive control wells coated with full-length laminin.

    • Incubate the plate at 37°C for 1 hour or at 4°C overnight.

    • Aspirate the coating solution and gently wash the wells twice with sterile PBS.

  • Cell Seeding:

    • Harvest cells and resuspend them in a serum-free medium to a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Incubate at 37°C for the desired time (e.g., 30-60 minutes).

  • Quantification of Adherent Cells:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Quantify the number of adherent cells using a suitable method, such as a crystal violet staining assay or a fluorescence-based assay (e.g., Calcein-AM).

Quantitative Data Summary

The following table summarizes representative quantitative data from published studies. Note that results can vary depending on the cell type and specific experimental conditions.

Cell LinePeptide ConcentrationIncubation TimeAdhesion/Migration OutcomeReference
HT-1080 Fibrosarcoma100 and 300 µg/mL1 hourStimulated cell attachment to culture plates.[8]
CHO (Chinese Hamster Ovary)100 and 300 µg/mL1 hourStimulated cell attachment to culture plates.[8]
B16F10 Murine Melanoma100 µg/mL5 hoursActed as a chemoattractant, showing about 30% of the maximal response observed with full-length laminin.[8]

Signaling Pathways and Workflows

Laminin (925-933) Signaling Pathway

Laminin (925-933) exerts its biological effects primarily through the 67kDa laminin receptor (67LR). Binding of the peptide to 67LR can trigger the internalization of the receptor, a process that is dependent on the activation of adenylyl cyclase, protein kinase A (PKA), and the exchange protein directly activated by cAMP (Epac).[2]

Laminin_Signaling Laminin Laminin (925-933) LR67 67kDa Laminin Receptor (67LR) Laminin->LR67 Binds AC Adenylyl Cyclase LR67->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Internalization Receptor Internalization PKA->Internalization Epac->Internalization Response Cellular Responses (Adhesion, Migration) Internalization->Response

Caption: Signaling cascade initiated by Laminin (925-933) binding to the 67kDa laminin receptor.

Experimental Workflow for Troubleshooting Cell Adhesion Issues

This workflow provides a logical sequence of steps to diagnose and resolve problems in a cell adhesion assay.

Troubleshooting_Workflow Start Start: Low/No Cell Adhesion CheckPeptide Step 1: Verify Peptide Quality - Check CoA (Purity >95%) - Confirm correct storage & handling Start->CheckPeptide CheckSolubility Step 2: Assess Peptide Solubility - Is the peptide fully dissolved? - Try alternative solubilization methods CheckPeptide->CheckSolubility CheckCoating Step 3: Evaluate Coating Protocol - Is the coating uniform and consistent? - Optimize coating concentration CheckSolubility->CheckCoating CheckCells Step 4: Examine Cell Health & Receptor Expression - Are cells healthy and low passage? - Confirm 67LR expression CheckCoating->CheckCells Result Consistent Cell Adhesion CheckCells->Result

Caption: A step-by-step workflow for troubleshooting issues in Laminin (925-933) cell adhesion assays.

References

Validation & Comparative

A Comparative Guide to Cell Adhesion: Laminin (925-933) Peptide vs. Full-Length Laminin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate substrate for cell culture and tissue engineering is a critical decision that can significantly impact experimental outcomes. Both full-length laminin (B1169045) and its derivative peptide, laminin (925-933), are widely utilized to promote cell adhesion, but they exhibit distinct properties and mechanisms of action. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed choice for your specific research needs.

Performance at a Glance: A Quantitative Comparison

The primary distinction in the cell adhesion properties of full-length laminin and the laminin (925-933) peptide lies in their potency and the cellular receptors they engage. Full-length laminin, a large glycoprotein (B1211001) of the extracellular matrix, interacts with cells through multiple domains, primarily via integrin receptors, leading to robust and complex cellular responses.[1][2][3] In contrast, the laminin (925-933) peptide, a nine-amino-acid sequence (Ac-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2) derived from the laminin B1 chain, mediates its effects predominantly through the non-integrin 67-kDa laminin receptor (67LR).[4][5][6]

Experimental data indicates that full-length laminin is significantly more potent in mediating cell attachment. The concentration of full-length laminin required for half-maximal inhibition of cell attachment is in the nanomolar range (0.2-0.3 nM), whereas the laminin (925-933) peptide requires a concentration that is approximately 1000-fold higher (230-390 nM) to achieve the same effect. This substantial difference in potency underscores the multifaceted and high-affinity interactions facilitated by the intact protein.

However, it is noteworthy that certain fragments of laminin may exhibit enhanced adhesion properties for specific cell types. For instance, the laminin 511-E8 fragment has been shown to promote greater adhesion of gastric cancer cells compared to full-length laminin 511.

FeatureLaminin (925-933) PeptideFull-Length Laminin
Primary Receptor 67-kDa Laminin Receptor (67LR)Integrins (e.g., α3β1, α6β1, α6β4, α7β1)
Cell Adhesion Potency LowerHigher
Concentration for Half-Maximal Inhibition of Attachment 230-390 nM0.2-0.3 nM
Mechanism of Action Binds to a specific non-integrin receptor, initiating a distinct signaling cascade.Multi-domain interaction with integrins and other cell surface receptors, leading to complex signaling.
Common Cell Types Studied HT-1080, CHO cells, B16/F10 murine melanoma cells.[5][6]A wide variety of cell types, including epithelial, endothelial, neural, and muscle cells.

Delving into the Mechanisms: Signaling Pathways

The divergent signaling pathways activated by full-length laminin and the laminin (925-933) peptide are central to their different effects on cell behavior.

Laminin (925-933) Signaling: The interaction of the laminin (925-933) peptide with the 67-kDa laminin receptor (67LR) can trigger signaling cascades that influence cell adhesion, proliferation, and survival. While the downstream pathways are still being fully elucidated, some evidence points to the involvement of cyclic AMP (cAMP) and Protein Kinase A (PKA). Another reported pathway involves the association of 67LR with the anti-apoptotic protein PED/PEA-15 upon ligand binding.

laminin_925_933_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Laminin (925-933) Laminin (925-933) 67LR 67-kDa Laminin Receptor (67LR) Laminin (925-933)->67LR Signaling Cascade Downstream Signaling (e.g., cAMP/PKA or PED/PEA-15 association) 67LR->Signaling Cascade Cellular Response Cell Adhesion, Proliferation, Survival Signaling Cascade->Cellular Response full_length_laminin_signaling cluster_ecm Extracellular Matrix cluster_membrane_cytoplasm Cell Membrane & Cytoplasm Full-Length Laminin Full-Length Laminin Integrins Integrin Receptors (e.g., α6β1) Full-Length Laminin->Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation MAPK Pathway MAPK/ERK Pathway Src->MAPK Pathway Cellular Response Adhesion, Spreading, Proliferation, Survival MAPK Pathway->Cellular Response experimental_workflow Start Start Plate Coating Coat wells with Laminin (925-933) or Full-Length Laminin Start->Plate Coating Blocking Block non-specific binding sites with BSA Plate Coating->Blocking Cell Seeding Seed cells in serum-free medium Blocking->Cell Seeding Incubation Incubate to allow cell attachment Cell Seeding->Incubation Washing Wash to remove non-adherent cells Incubation->Washing Staining Fix and stain adherent cells with Crystal Violet Washing->Staining Quantification Solubilize stain and measure absorbance Staining->Quantification End End Quantification->End

References

A Comparative Guide to the Neurite Outgrowth Potential of Laminin (925-933) and IKVAV Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, fostering neurite outgrowth is a cornerstone of neural regeneration and engineering. Bioactive peptides derived from the extracellular matrix protein laminin (B1169045) have emerged as potent tools to stimulate this process. This guide provides an objective comparison of two such peptides: Laminin (925-933) and IKVAV, offering insights into their performance based on available experimental data.

At a Glance: Laminin (925-933) vs. IKVAV

FeatureLaminin (925-933)IKVAV
Sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR)Ile-Lys-Val-Ala-Val
Origin Laminin B1 ChainLaminin A Chain
Primary Receptor 67-kDa Laminin Receptor (for adhesion)Integrins (α2β1, α3β1, α4β1, α6β1)
Primary Function Cell adhesion, chemotaxis, and neurite outgrowthCell adhesion and potent neurite outgrowth

Performance in Neurite Outgrowth: A Data-Driven Comparison

Direct quantitative comparisons of Laminin (925-933) and IKVAV in the same experimental setting are limited in published literature. However, data from independent studies provide valuable insights into their respective neurite-promoting capabilities.

Note: The following data is compiled from different studies and should be interpreted with consideration for the varied experimental conditions.

Table 1: Quantitative Analysis of Neurite Outgrowth on IKVAV Substrates

Cell TypeSubstrateKey FindingsReference
PC12 CellsIKVAV-functionalized aligned cyclodextrin (B1172386) nanofibersNeurite length of ~45 µm; ~55% of cells bearing neurites after 7 days of induction.[1]
Murine Embryonic Stem CellsHydrogel with 570 µM IKVAVAverage neurite length of approximately 38 µm after 3 days.[2]

Table 2: Qualitative and Semi-Quantitative Assessment of Neurite Outgrowth on Laminin (925-933) Substrates

Cell TypeSubstrateKey FindingsReference
Chick Embryo Dorsal Root Ganglia and PC12 CellsLaminin (925-933) conjugated to an agarose (B213101) hydrogelEnhances neurite outgrowth.[3]
HT-1080 and CHO CellsCulture plates coated with 100 and 300 µg/ml Laminin (925-933)Stimulates cell attachment.[2]

Delving into the Mechanisms: Signaling Pathways

The signaling cascades initiated by these peptides are crucial to their function in promoting neurite extension.

IKVAV Signaling Pathway

The IKVAV peptide primarily interacts with various integrins on the cell surface. This binding triggers a downstream signaling cascade involving the activation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are well-established promoters of cell survival and neurite outgrowth.[4]

IKVAV_Signaling IKVAV IKVAV Peptide Integrins Integrins (α2β1, α3β1, α4β1, α6β1) IKVAV->Integrins Binds FAK FAK Integrins->FAK Activates PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt Neurite_Outgrowth Neurite Outgrowth Akt->Neurite_Outgrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Neurite_Outgrowth Laminin925_Signaling Laminin_925_933 Laminin (925-933) Peptide Laminin_Receptor_67 67-kDa Laminin Receptor Laminin_925_933->Laminin_Receptor_67 Binds Other_Receptors Other Receptors (e.g., 110-kDa, 180-kDa proteins) Laminin_925_933->Other_Receptors Potentially Binds Cell_Adhesion Cell Adhesion Laminin_Receptor_67->Cell_Adhesion Downstream_Signaling Downstream Signaling (Under Investigation) Other_Receptors->Downstream_Signaling Neurite_Outgrowth Neurite Outgrowth Downstream_Signaling->Neurite_Outgrowth PC12_Protocol cluster_0 Day 1: Plate Coating cluster_1 Day 2: Cell Seeding cluster_2 Day 3-5: Incubation & Observation cluster_3 Day 5: Analysis Coat_Plates Coat 24-well plates with peptide solution (e.g., 5 µg/well). Incubate_Plates Incubate overnight at 4°C. Coat_Plates->Incubate_Plates Wash_Plates Wash plates with PBS. Incubate_Plates->Wash_Plates Seed_Cells Seed PC12 cells at 1.0 x 10^4 cells/well in low-serum medium. Wash_Plates->Seed_Cells Add_NGF Add Nerve Growth Factor (NGF) (e.g., 50 ng/mL) to induce differentiation. Seed_Cells->Add_NGF Incubate_Cells Incubate for 24-72 hours at 37°C, 5% CO2. Add_NGF->Incubate_Cells Fix_Stain Fix cells with 4% paraformaldehyde and stain for neuronal markers (e.g., β-III tubulin). Incubate_Cells->Fix_Stain Image_Cells Acquire images using a microscope. Fix_Stain->Image_Cells Quantify Quantify neurite length and percentage of neurite-bearing cells using image analysis software. Image_Cells->Quantify

References

The Critical Role of a Scrambled Peptide Control in Laminin (925-933) Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a biological effect is paramount. When investigating the activity of bioactive peptides such as Laminin (B1169045) (925-933), a meticulously designed control is not just good practice; it is essential for valid and publishable results. This guide provides a comprehensive comparison of Laminin (925-933) and its scrambled peptide control, complete with experimental data, detailed protocols, and visual workflows to underscore the importance of this control in generating robust and reliable data.

Laminin (925-933), a peptide sequence derived from the B1 chain of the laminin protein, is a well-characterized bioactive peptide known to play a significant role in fundamental cellular processes.[1][2] It primarily interacts with the 67-kDa laminin receptor (67LR) and integrins on the cell surface to promote cell adhesion, migration, and differentiation.[1][3] Its ability to influence these processes has made it a focal point in research areas ranging from cancer metastasis to nerve regeneration.

To ensure that the observed biological effects are a direct result of the specific amino acid sequence of Laminin (925-933) and not due to non-specific interactions or the general physicochemical properties of the peptide, a scrambled peptide control is employed. This control consists of the same amino acids as Laminin (925-933) but in a randomized, biologically inactive sequence.

Data Presentation: A Comparative Analysis

The following table summarizes the expected quantitative outcomes from key in vitro assays when comparing the effects of Laminin (925-933) with its scrambled peptide control. These expected results are based on the known functions of Laminin (925-933) and the inert nature of a properly designed scrambled control.

AssayParameter MeasuredLaminin (925-933)Scrambled Peptide ControlExpected Outcome
Cell Adhesion Assay Percentage of adherent cellsIncreased cell adhesionBasal or no significant increase in cell adhesionLaminin (925-933) will significantly promote cell adhesion compared to the scrambled control.
Cell Migration Assay (Chemotaxis) Number of migrated cells towards the peptideSignificant increase in cell migrationNo significant increase in cell migrationDemonstrates the specific chemoattractant properties of the Laminin (925-933) sequence.
Receptor Binding Assay Competitive displacement of labeled lamininHigh displacementNo significant displacementConfirms the specific binding of Laminin (925-933) to its receptor.
In Vivo Neovascularization Assay Inhibition of neovascularizationSignificant inhibitionNo significant effectHighlights the sequence-specific biological activity of Laminin (925-933) in a complex biological system.[4]

Experimental Protocols

Detailed methodologies for conducting these key experiments are provided below, emphasizing the inclusion of the scrambled peptide control.

Cell Adhesion Assay

Objective: To quantify the specific cell adhesion mediated by Laminin (925-933) compared to a scrambled control.

Materials:

  • 96-well tissue culture plates

  • Laminin (925-933) peptide

  • Scrambled control peptide

  • Bovine Serum Albumin (BSA)

  • Cell line of interest (e.g., HT-1080 fibrosarcoma cells)

  • Serum-free cell culture medium

  • Calcein-AM or other suitable fluorescent dye

  • Fluorescence plate reader

Protocol:

  • Coat the wells of a 96-well plate with 10 µg/mL of Laminin (925-933) or the scrambled control peptide in sterile PBS overnight at 4°C. Use BSA as a negative control for non-specific binding.

  • Wash the wells three times with sterile PBS to remove any unbound peptide.

  • Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

  • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Label the cells with Calcein-AM for 30 minutes at 37°C.

  • Wash the cells to remove excess dye and resuspend in serum-free medium.

  • Add 100 µL of the cell suspension to each well and incubate for 1-2 hours at 37°C.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Add 100 µL of PBS to each well and measure the fluorescence using a plate reader.

  • Calculate the percentage of adherent cells for each condition relative to the total number of cells seeded.

Cell Migration (Chemotaxis) Assay

Objective: To assess the chemoattractant effect of Laminin (925-933) versus a scrambled control.

Materials:

  • Boyden chambers or other transwell migration inserts (8 µm pore size)

  • 24-well plates

  • Laminin (925-933) peptide

  • Scrambled control peptide

  • Serum-free medium

  • Cell line of interest

  • Calcein-AM or crystal violet for staining

Protocol:

  • Place the transwell inserts into the wells of a 24-well plate.

  • In the lower chamber, add serum-free medium containing 10 µg/mL of either Laminin (925-933) or the scrambled control peptide. Use serum-free medium alone as a negative control.

  • Harvest and resuspend cells in serum-free medium at 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a humidified incubator for 4-6 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet, or quantify using a fluorescent dye like Calcein-AM.

  • Count the number of migrated cells in several fields of view under a microscope or measure the fluorescence.

  • Compare the number of migrated cells in the presence of Laminin (925-933) to the scrambled control and the negative control.

Mandatory Visualizations

To further elucidate the experimental logic and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow Experimental Workflow: Validating Peptide Specificity cluster_peptides Peptide Synthesis cluster_assays Biological Assays cluster_results Expected Results Laminin Laminin (925-933) (Active Sequence) Adhesion Cell Adhesion Assay Laminin->Adhesion Migration Cell Migration Assay Laminin->Migration Scrambled Scrambled Control (Inactive Sequence) Scrambled->Adhesion Scrambled->Migration Laminin_Adhesion Increased Adhesion Adhesion->Laminin_Adhesion Scrambled_Adhesion Basal Adhesion Adhesion->Scrambled_Adhesion Laminin_Migration Increased Migration Migration->Laminin_Migration Scrambled_Migration Basal Migration Migration->Scrambled_Migration Conclusion Conclusion: Observed effects are sequence-specific Laminin_Adhesion->Conclusion Scrambled_Adhesion->Conclusion Laminin_Migration->Conclusion Scrambled_Migration->Conclusion

Caption: Workflow for validating the sequence-specificity of Laminin (925-933) effects.

signaling_pathway Laminin (925-933) Signaling Pathway Laminin Laminin (925-933) Receptor 67LR / Integrin Laminin->Receptor Binds PI3K PI3K Receptor->PI3K Activates MAPK MAPK Receptor->MAPK Activates No_Effect No Downstream Effect Receptor->No_Effect Akt Akt PI3K->Akt Cell_Adhesion Cell Adhesion Akt->Cell_Adhesion Cell_Migration Cell Migration Akt->Cell_Migration MAPK->Cell_Adhesion MAPK->Cell_Migration Scrambled Scrambled Peptide No_Binding No Specific Binding Scrambled->No_Binding

Caption: Simplified signaling pathway of Laminin (925-933) versus its scrambled control.

References

blocking the activity of Laminin (925-933) with a specific antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of strategies to block the biological activity of the Laminin (B1169045) (925-933) peptide, a key sequence in the laminin β1 chain. This peptide, with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is critically involved in fundamental cellular processes including adhesion, migration, and signaling. Its modulation is a significant area of interest in cancer research and developmental biology.

Introduction to Laminin (925-933) and its Receptor

Laminin (925-933) is a nonapeptide derived from the laminin β1 chain that exerts its biological effects primarily through binding to the 67-kDa laminin receptor (67LR), a non-integrin cell surface receptor.[1][2] Upon binding, this peptide can promote cell adhesion, stimulate chemotaxis, and influence neurite outgrowth.[3] The interaction between Laminin (925-933) and 67LR is a crucial step in laminin-mediated signaling, making it a prime target for therapeutic intervention and research applications.

This guide compares two primary methods for blocking the activity of Laminin (925-933):

  • Monoclonal Antibody: Targeting the laminin β1 chain to sterically hinder the interaction of the 925-933 region with its receptor.

  • Peptide Antagonist: A competitive inhibitor that binds to the 67LR, preventing the binding of Laminin (925-933).

Comparative Analysis of Blocking Agents

This section details the performance of a specific monoclonal antibody and a peptide antagonist in blocking laminin-mediated cellular functions.

Product Comparison
ProductTypeTargetMechanism of Action
Anti-Laminin β1 Antibody (Clone: 4E10) Mouse Monoclonal IgG1κLaminin β1 chainBinds to the laminin β1 chain, blocking the neurite-stimulating activity of human laminin.[4][5]
mEGF (33-42) Peptide Synthetic Peptide67-kDa Laminin Receptor (67LR)Competitively inhibits the binding of Laminin (925-933) to the 67LR.[6]
Experimental Data: Inhibition of Cell Adhesion

The following table summarizes data from a study comparing the inhibitory effects of the mEGF (33-42) peptide and the Laminin (925-933) peptide itself on cell attachment to solid-phase laminin. While a direct comparison with the 4E10 antibody is not available in the same study, this data provides insight into the efficacy of the peptide antagonist.

LigandIC50 for displacement of 125I-lamininConcentration for half-maximal inhibition of cell attachment
mEGF (33-42) peptide 1-5 nM230-390 nM
Laminin (925-933) peptide 1-5 nM230-390 nM
Full-length Laminin 1-5 nM0.2-0.3 nM

Data sourced from a study on a breast cancer and endothelial cell-associated receptor.

Interpretation of Data: Both the mEGF (33-42) peptide and the Laminin (925-933) peptide effectively compete with full-length laminin for receptor binding in solution (IC50 values). However, they are less potent at inhibiting cell attachment to a laminin-coated surface compared to soluble full-length laminin. This suggests that while they can block the receptor, the multivalent interactions of full-length laminin with the cell surface are more complex to inhibit.

Signaling Pathways

The interaction of Laminin (925-933) with the 67LR initiates a cascade of intracellular events. The following diagrams illustrate the proposed signaling pathway and the points of inhibition for the compared products.

Laminin (925-933) Signaling Pathway via 67LR

Laminin_Signaling Laminin (925-933) Signaling Cascade Laminin Laminin (925-933) Receptor 67LR Laminin->Receptor Binds Integrin Integrin (e.g., α6β4) Receptor->Integrin Associates with AC Adenylyl Cyclase Receptor->AC Activates PED PED/PEA-15 Receptor->PED Associates with ERK ERK1/2 Integrin->ERK p38 p38 MAPK Integrin->p38 cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Epac Epac cAMP->Epac Internalization Receptor Internalization PKA->Internalization Epac->Internalization Proliferation Cell Proliferation & Survival ERK->Proliferation Adhesion Cell Adhesion & Migration p38->Adhesion PED->Proliferation

Caption: Laminin (925-933) binds to 67LR, initiating signaling.

Inhibition Mechanisms

Inhibition_Mechanisms Mechanisms of Blocking Laminin (925-933) Activity Laminin_Peptide Laminin (925-933) Peptide Binding Binding Event Laminin_Peptide->Binding Initiates Laminin_Protein Full-length Laminin β1 Laminin_Protein->Laminin_Peptide Contains Antibody Anti-Laminin β1 Ab (4E10) Antibody->Laminin_Protein Binds to Antibody->Binding Blocks Antagonist mEGF (33-42) Peptide Receptor 67LR Antagonist->Receptor Competitively Binds Antagonist->Binding Blocks Receptor->Binding Signaling Downstream Signaling Binding->Signaling

Caption: Antibody and peptide antagonist blocking mechanisms.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Cell Adhesion Assay

This protocol is used to quantify the attachment of cells to a laminin-coated surface and to assess the inhibitory effect of blocking agents.

Materials:

  • 96-well tissue culture plates

  • Laminin-1 solution (e.g., 10 µg/mL in sterile PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Cell suspension (e.g., 1 x 105 cells/mL in serum-free medium)

  • Blocking antibody or peptide antagonist at desired concentrations

  • Crystal Violet staining solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in water)

  • Plate reader

Procedure:

  • Coating: Coat wells of a 96-well plate with 100 µL of laminin solution overnight at 4°C.

  • Blocking: Wash wells with PBS and block with 200 µL of blocking buffer for 1 hour at 37°C to prevent non-specific cell adhesion.

  • Inhibition: Wash wells with PBS. Add the blocking antibody or peptide antagonist at various concentrations to the wells and incubate for 1 hour at 37°C.

  • Cell Seeding: Add 100 µL of the cell suspension to each well and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with methanol (B129727) for 10 minutes, then stain with Crystal Violet solution for 15 minutes.

  • Quantification: Wash the wells with water to remove excess stain. Solubilize the stain in the adherent cells using a solubilization buffer. Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Cell Migration (Transwell) Assay

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, such as laminin, and can be used to evaluate the efficacy of blocking agents.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Laminin-1 solution (e.g., 10 µg/mL in serum-free medium)

  • Cell suspension (e.g., 2.5 x 105 cells/mL in serum-free medium)

  • Blocking antibody or peptide antagonist

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Chemoattractant: Add 500 µL of laminin solution to the lower chamber of the 24-well plate. In control wells, add serum-free medium only.

  • Cell Seeding with Inhibitor: Pre-incubate the cell suspension with the blocking antibody or peptide antagonist for 30 minutes. Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently scrape the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 15 minutes.

  • Quantification: Wash the insert with water. The migrated cells can be quantified by eluting the stain and measuring the absorbance, or by counting the stained cells in several microscopic fields.

Conclusion

The selection of a blocking agent for Laminin (925-933) activity depends on the specific experimental goals. The Anti-Laminin β1 Antibody (Clone: 4E10) offers high specificity for the laminin protein, potentially leading to a more potent blockade of all functions associated with the β1 chain. The mEGF (33-42) peptide , on the other hand, provides a targeted approach by directly competing for the 67LR, which may be advantageous for studying the specific roles of this receptor in laminin-mediated signaling. The provided experimental data and protocols offer a solid foundation for researchers to design and execute experiments to investigate the intricate roles of the Laminin (925-933) peptide in their systems of interest.

References

A Head-to-Head Battle for Receptor Binding: Laminin (925-933) vs. YIGSR

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling and adhesion, the competition for receptor binding is a critical determinant of physiological and pathological processes. This guide provides a comparative analysis of two key bioactive peptides derived from laminin (B1169045): the nonapeptide Laminin (925-933) and its core pentapeptide sequence, YIGSR. Both peptides are recognized for their roles in mediating cell-receptor interactions, influencing cell attachment, migration, and signaling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their binding characteristics and functional implications.

Quantitative Comparison of Binding Affinities

The binding affinities of Laminin (925-933) and YIGSR to their primary receptor, the 67-kDa laminin receptor, have been quantified in several studies. The following table summarizes key findings from competitive binding assays.

PeptideAssay TypeReported ValueCell Type/SystemReference
Laminin B1 (925-933) Displacement of ¹²⁵I-lamininIC₅₀: 1-5 nMBreast cancer and endothelial cells[1]
YIGSR-containing peptide Ligand displacement analysisAffinity: 1.5 x 10⁻⁷ M (150 nM)Neuroblastoma cells[2]
Laminin B1 (925-933) Inhibition of cell attachmentHalf-maximal inhibition: 230-390 nMNot specified[3]
YIGSR-containing peptide Inhibition of cell attachmentHalf-maximal inhibition: 230-390 nMNot specified[3]

Experimental Protocols: Unraveling the Binding Dynamics

A detailed understanding of the experimental methodologies is crucial for interpreting the binding data. Below is a representative protocol for a competitive radioligand binding assay to determine the binding affinities of Laminin (925-933) and YIGSR.

Competitive Radioligand Binding Assay Protocol

1. Preparation of Cell Membranes:

  • Culture cells known to express the 67-kDa laminin receptor (e.g., breast cancer cells, endothelial cells, or neuroblastoma cells) to confluence.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

  • Homogenize the cells and centrifuge at a low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Radioligand Binding Assay:

  • In a 96-well plate, add a constant concentration of a radiolabeled ligand that binds to the laminin receptor (e.g., ¹²⁵I-laminin).

  • Add increasing concentrations of the unlabeled competitor peptides (Laminin (925-933) or YIGSR) to the wells.

  • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.

  • To determine non-specific binding, include control wells with an excess of unlabeled laminin.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the cell membranes with the bound radioligand on the filter.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each competitor concentration.

  • Plot the specific binding as a function of the log of the competitor concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Competitive Landscape and Signaling Cascades

To better illustrate the experimental workflow and the subsequent cellular signaling events, the following diagrams are provided.

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Laminin Receptor (e.g., 67-kDa LR on cell membrane) Binding_Mix Incubation of Receptor, Radioligand, and Competitor Receptor->Binding_Mix Radioligand Radiolabeled Ligand (e.g., ¹²⁵I-Laminin) Radioligand->Binding_Mix Competitor1 Unlabeled Competitor 1 (Laminin 925-933) Competitor1->Binding_Mix Competitor2 Unlabeled Competitor 2 (YIGSR) Competitor2->Binding_Mix Filtration Filtration to separate bound and free ligand Binding_Mix->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Calculate IC₅₀ and Ki values Counting->Analysis

Caption: Workflow of a competitive binding assay.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Laminin_Peptide Laminin (925-933) or YIGSR Receptor 67-kDa Laminin Receptor / Integrin (α4β1) Laminin_Peptide->Receptor Binding Tyrosine_Kinase Tyrosine Kinase Activation Receptor->Tyrosine_Kinase Activation Dephosphorylation Dephosphorylation of MAPK (in some contexts) Receptor->Dephosphorylation MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Tyrosine_Kinase->MAPK_Cascade Cellular_Response Cellular Response (Adhesion, Migration, Proliferation) MAPK_Cascade->Cellular_Response Dephosphorylation->MAPK_Cascade Inhibition

Caption: Laminin peptide-mediated signaling pathway.

Conclusion

Both Laminin (925-933) and its core YIGSR sequence are potent binders to the 67-kDa laminin receptor, with reported affinities in the nanomolar range. While some studies suggest comparable potencies in inhibiting cell attachment, others indicate a higher affinity for the larger Laminin (925-933) peptide in displacing full-length laminin. The choice between these peptides for research or therapeutic development will depend on the specific application, considering factors such as desired potency, specificity, and potential for engaging different downstream signaling pathways. The provided experimental framework offers a robust starting point for researchers aiming to conduct their own comparative binding studies.

References

Comparative Guide to Antagonist Peptides for the Laminin (925-933) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of antagonist peptides targeting the Laminin (B1169045) (925-933) binding site on the 67-kDa Laminin Receptor (67LR), also known as the 37-kDa/67-kDa Laminin Receptor Precursor/Receptor (LRP/LR). This receptor plays a crucial role in mediating cellular responses to the extracellular matrix protein laminin, influencing cell adhesion, migration, differentiation, and angiogenesis. Antagonizing this interaction has emerged as a promising therapeutic strategy, particularly in cancer and ophthalmology, to inhibit tumor growth and neovascularization.

Executive Summary

The primary antagonist peptide discussed is derived from murine epidermal growth factor, mEGF-(33-42) . This peptide has been shown to effectively compete with laminin for binding to the 67LR, thereby inhibiting downstream signaling. Another key molecule is the laminin β1 chain-derived peptide itself, Lam.B1-(925-933) , which, while being the natural ligand, can exhibit antagonistic properties under certain experimental conditions, particularly in inhibiting cell attachment to solid-phase laminin. Furthermore, other molecules, including scrambled peptides like C16Y and anti-LRP/LR specific antibodies , have demonstrated antagonistic effects on laminin receptor-mediated processes. This guide presents a comparative analysis of their performance based on available experimental data.

Quantitative Data Comparison

The following tables summarize the key performance metrics of antagonist peptides for the Laminin (925-933) receptor.

Table 1: In Vitro Receptor Binding and Cell Attachment Inhibition

LigandReceptor Binding (IC50)Inhibition of Cell Attachment (Half-Maximal Inhibition)Cell Types StudiedReference
mEGF-(33-42) 1-5 nM[1][2]230-390 nM[1][2]Breast cancer cells, Endothelial cells[1][2][1][2]
Lam.B1-(925-933) 1-5 nM[1][2]230-390 nM[1][2]Breast cancer cells, Endothelial cells[1][2][1][2]
Laminin 1-5 nM[1][2]0.2-0.3 nM[1][2]Breast cancer cells, Endothelial cells[1][2][1][2]
C16Y Not ReportedMore potent than C16Endothelial cells[3]
Anti-LRP/LR Antibody (W3) Not Reported100% reduction in tube length at 100 µg/ml[4]Human Umbilical Vein Endothelial Cells (HUVECs)[4][4]

Table 2: In Vivo Efficacy - Inhibition of Neovascularization

TreatmentModelDosageOutcomep-valueReference
mEGF-(33-42) Murine Model of Proliferative Retinopathy2.0 mg/kg/daySignificant reduction in preretinal vessels< 0.005[5][5]
10.0 mg/kg/daySignificant reduction in preretinal vessels< 0.001[5][5]
Lam.B1-(925-933) Murine Model of Proliferative RetinopathyNot SpecifiedSignificant inhibition of proliferative retinopathy< 0.001[2][5][2][5]
C16Y Chick Chorioallantoic Membrane (CAM) AssayNot ReportedMore potent in blocking C16-induced angiogenesis than C16SNot Reported[3]
In vivo animal tumor modelNot ReportedSignificantly reduced tumor growth and vessel numberNot Reported[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of antagonist peptides to the Laminin (925-933) receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Breast cancer or endothelial cells expressing the 67-kDa laminin receptor.

  • 125I-labeled Laminin.

  • Unlabeled antagonist peptides (e.g., mEGF-(33-42), Lam.B1-(925-933)).

  • Binding Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Washing Buffer (e.g., ice-cold PBS).

  • Gamma counter.

Procedure:

  • Culture cells to confluency in appropriate multi-well plates.

  • Wash the cells twice with ice-cold Washing Buffer.

  • Add the Binding Buffer containing a constant concentration of 125I-Laminin and varying concentrations of the unlabeled antagonist peptide to the wells.

  • Incubate the plates at 4°C for a specified time (e.g., 2 hours) to reach binding equilibrium.

  • Wash the cells three times with ice-cold Washing Buffer to remove unbound radioligand.

  • Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Calculate the percentage of specific binding at each concentration of the antagonist peptide.

  • Determine the IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of 125I-Laminin, by non-linear regression analysis.

Cell Attachment Assay

This protocol assesses the ability of antagonist peptides to inhibit cell attachment to a laminin-coated surface.

Materials:

  • 96-well tissue culture plates.

  • Laminin solution for coating (e.g., 10-20 µg/ml in PBS).

  • Blocking Buffer (e.g., 1% BSA in serum-free medium).

  • Cell suspension (e.g., breast cancer or endothelial cells) in serum-free medium.

  • Antagonist peptides at various concentrations.

  • Crystal Violet staining solution (0.5% in 20% methanol).

  • Solubilization buffer (e.g., 10% acetic acid).

  • Plate reader.

Procedure:

  • Coat the wells of a 96-well plate with laminin solution overnight at 4°C.

  • Wash the wells twice with PBS to remove unbound laminin.

  • Block non-specific binding sites by incubating the wells with Blocking Buffer for 1 hour at 37°C.

  • Wash the wells twice with PBS.

  • Pre-incubate the cell suspension with various concentrations of the antagonist peptide for 30 minutes at 37°C.

  • Seed the cell-peptide mixture into the laminin-coated wells and incubate for 1-2 hours at 37°C to allow for cell attachment.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the attached cells with 4% paraformaldehyde for 15 minutes.

  • Stain the cells with Crystal Violet solution for 10 minutes.

  • Wash the wells extensively with water to remove excess stain.

  • Solubilize the stain by adding a solubilization buffer to each well.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell attachment inhibition at each antagonist concentration and determine the half-maximal inhibitory concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 Laminin Receptor Signaling cluster_1 Antagonist Action Laminin Laminin 67LR 67-kDa Laminin Receptor (67LR) Laminin->67LR Binds to Signaling Cascade Downstream Signaling (e.g., FAK, MAPK/ERK) 67LR->Signaling Cascade Activates Cellular Responses Cell Adhesion Cell Migration Angiogenesis Signaling Cascade->Cellular Responses Leads to Antagonist Peptide Antagonist Peptide (e.g., mEGF-(33-42)) 67LR_ant 67-kDa Laminin Receptor (67LR) Antagonist Peptide->67LR_ant Competitively Binds Blocked Signaling Blocked Signaling 67LR_ant->Blocked Signaling

Caption: Laminin receptor signaling and antagonist inhibition.

cluster_0 Competitive Binding Assay Workflow Start Start Coat Plate Coat plate with unlabeled ligand Start->Coat Plate Add Cells Add cells expressing receptor Coat Plate->Add Cells Add Labeled Ligand Add radiolabeled ligand Add Cells->Add Labeled Ligand Add Antagonist Add antagonist at various concentrations Add Labeled Ligand->Add Antagonist Incubate Incubate to reach equilibrium Add Antagonist->Incubate Wash Wash to remove unbound ligand Incubate->Wash Measure Measure bound radioactivity Wash->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for competitive receptor binding assay.

cluster_0 Cell Attachment Assay Workflow Start Start Coat Plate Coat plate with Laminin Start->Coat Plate Block Block non-specific sites Coat Plate->Block Pre-incubate Pre-incubate cells with antagonist Block->Pre-incubate Seed Cells Seed cells onto coated plate Pre-incubate->Seed Cells Incubate Incubate to allow attachment Seed Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Stain Stain attached cells Wash->Stain Quantify Quantify by measuring absorbance Stain->Quantify End End Quantify->End

Caption: Workflow for cell attachment assay.

References

A Comparative Analysis of Signaling Pathways: Laminin (925-933) vs. Fibronectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the intracellular signaling pathways activated by the laminin-derived peptide, Laminin (B1169045) (925-933), and the extracellular matrix glycoprotein, fibronectin. Understanding the distinct cellular responses elicited by these molecules is crucial for research in cell adhesion, migration, and the development of targeted therapeutics.

Introduction

Laminins and fibronectin are key components of the extracellular matrix (ECM) that regulate a multitude of cellular processes, including adhesion, migration, proliferation, and differentiation. While both interact with cell surface receptors to initiate intracellular signaling cascades, the specific pathways and ultimate cellular outcomes can differ significantly. This guide focuses on the signaling initiated by the Laminin B1 chain-derived peptide (CDPGYIGSR), known as Laminin (925-933), and the well-characterized glycoprotein, fibronectin.

Laminin (925-933) is a nonapeptide sequence from the laminin B1 chain that is recognized by the laminin receptor.[1][2][3][4] It plays a role in cell attachment, chemotaxis, and migration.[1] Fibronectin, a larger and more complex glycoprotein, interacts with various integrin receptors, primarily through its Arg-Gly-Asp (RGD) sequence, to mediate cell adhesion and matrix assembly.[5][6][7]

Laminin (925-933) Signaling Pathway

The signaling cascade initiated by Laminin (925-933) is primarily associated with promoting cell migration and neurite outgrowth. While detailed quantitative data directly comparing this specific peptide to fibronectin is limited, studies on laminin isoforms containing the B1 chain (like laminin-10/11) indicate a preferential activation of the Rac GTPase.[8] This leads to the formation of lamellipodia and membrane ruffles, which are characteristic of migratory cells.[8]

The proposed signaling pathway for laminin isoforms containing the 925-933 sequence involves:

  • Receptor Binding: Laminin (925-933) binds to the laminin receptor on the cell surface.[1]

  • Downstream Cascade: This interaction is thought to lead to the activation of a signaling complex involving p130(Cas), CrkII, and DOCK180.[8]

  • Rac Activation: The formation of this complex promotes the exchange of GDP for GTP on Rac, leading to its activation.[8]

  • Cellular Response: Activated Rac then influences the actin cytoskeleton to promote cell migration.[8]


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// Edges extracellular -> receptor [label="Binds"]; receptor -> p130Cas [label="Activates"]; p130Cas -> CrkII [label="Recruits"]; CrkII -> DOCK180 [label="Recruits"]; DOCK180 -> Rac_GDP [label="Promotes GDP/GTP Exchange"]; Rac_GDP -> Rac_GTP; Rac_GTP -> migration; }

Figure 1: Proposed signaling pathway for Laminin (925-933).

Fibronectin Signaling Pathway

Fibronectin signaling is more extensively characterized and is known to promote strong cell adhesion through the formation of focal adhesions and stress fibers. This is primarily mediated by the activation of the Rho GTPase.[8]

The signaling pathway initiated by fibronectin typically proceeds as follows:

  • Integrin Binding: Fibronectin binds to integrin receptors, such as α5β1, on the cell surface, often via its RGD motif.[6]

  • FAK Activation: This binding leads to the clustering of integrins and the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Tyr397).[9][10]

  • Src Recruitment and Full FAK Activation: Phosphorylated FAK (p-FAK Tyr397) serves as a docking site for Src family kinases. Src then phosphorylates other residues on FAK, such as Tyr576 and Tyr577, leading to its full catalytic activation.[9]

  • Downstream Pathways: Activated FAK can then initiate several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which regulate cell survival and proliferation.[6][10] Phosphorylation of FAK at Tyr925 can also recruit the Grb2 adaptor protein, linking FAK to the Ras/MAPK pathway.[9]

  • Rho Activation: Fibronectin-mediated signaling also leads to the activation of Rho GTPase.[8]

  • Cellular Response: Activated Rho promotes the formation of actin stress fibers and focal adhesions, leading to strong cell adhesion.[8]


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// Nodes extracellular [label="Fibronectin", shape=ellipse, fillcolor="#FBBC05"]; integrin [label="Integrin (e.g., α5β1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#F1F3F4"]; pFAK397 [label="p-FAK (Tyr397)", fillcolor="#F1F3F4"]; Src [label="Src", fillcolor="#F1F3F4"]; pFAK_full [label="Fully Active FAK\n(p-Tyr576/577)", fillcolor="#F1F3F4"]; Grb2 [label="Grb2 (at p-Tyr925)", fillcolor="#F1F3F4"]; PI3K_Akt [label="PI3K/Akt Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rho_GTP [label="Rho-GTP (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; adhesion [label="Stress Fibers &\nFocal Adhesions", shape=ellipse, fillcolor="#FBBC05"]; survival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#FBBC05"];

// Edges extracellular -> integrin [label="Binds (RGD)"]; integrin -> FAK [label="Recruits & Activates"]; FAK -> pFAK397 [label="Autophosphorylation"]; pFAK397 -> Src [label="Recruits"]; Src -> pFAK_full [label="Phosphorylates"]; pFAK_full -> PI3K_Akt; pFAK_full -> Grb2; Grb2 -> MAPK_ERK; PI3K_Akt -> survival; MAPK_ERK -> survival; integrin -> Rho_GTP [label="Activates"]; Rho_GTP -> adhesion; }

Figure 2: Key signaling events initiated by fibronectin.

Comparative Analysis

The signaling pathways of Laminin (925-933) and fibronectin exhibit key differences that lead to distinct cellular behaviors.

FeatureLaminin (925-933)Fibronectin
Primary Receptor Laminin ReceptorIntegrins (e.g., α5β1, αvβ3)[11]
Key Downstream Effector Rac[8]Rho, FAK, Src[8][9]
Cytoskeletal Organization Lamellipodia, Membrane Ruffles[8]Stress Fibers, Focal Adhesions[8]
Primary Cellular Outcome Cell Migration, Chemotaxis[1][8]Strong Cell Adhesion, Proliferation, Survival[7][8]
Key Signaling Complex p130(Cas)-CrkII-DOCK180[8]FAK-Src Complex[9]

Experimental Data

Methodologies

Cell Adhesion Assay

This protocol provides a general framework for assessing cell adhesion to either Laminin (925-933) or fibronectin.

Materials:

  • 96-well tissue culture plates[12]

  • Laminin (925-933) peptide or fibronectin solution

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA) for blocking[12]

  • Cell culture medium

  • Cells of interest

  • Crystal Violet staining solution

  • Solubilization buffer (e.g., 1% SDS)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with either Laminin (925-933) or fibronectin solution at a desired concentration (e.g., 10-50 µg/mL) in PBS. Incubate for 1-2 hours at 37°C or overnight at 4°C.[13]

  • Blocking: Aspirate the coating solution and wash the wells with PBS. Block non-specific binding by adding a solution of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.[13]

  • Cell Seeding: Wash the wells again with PBS. Harvest and resuspend cells in serum-free medium and seed them into the coated wells at a density of 2-5 x 10^4 cells per well.

  • Adhesion: Allow the cells to adhere for a specified time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.[14]

  • Fixation and Staining: Fix the remaining adherent cells with methanol (B129727) or paraformaldehyde. Stain the cells with Crystal Violet solution for 10-20 minutes.

  • Quantification: Wash away excess stain with water and allow the plate to dry. Solubilize the stain by adding a solubilization buffer to each well. Measure the absorbance at a wavelength of 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.[13]


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// Edges start -> coating; coating -> blocking; blocking -> seeding; seeding -> adhesion; adhesion -> washing; washing -> staining; staining -> quantify; quantify -> end; }

Figure 3: General workflow for a cell adhesion assay.

Western Blot for FAK Phosphorylation

This protocol is designed to detect the phosphorylation of FAK at Tyr397, a key indicator of its activation, in response to fibronectin stimulation.

Materials:

  • Cell culture dishes

  • Fibronectin-coated plates

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9][10]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane[9]

  • Blocking buffer (5% BSA in TBST)[9]

  • Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate[9]

  • Chemiluminescence imaging system

Protocol:

  • Cell Stimulation: Plate cells on fibronectin-coated dishes for a specified time to stimulate FAK phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors to preserve phosphorylation.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.[10]

  • SDS-PAGE: Load equal amounts of protein per lane and separate them by size on an SDS-PAGE gel.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total FAK.[9]

This guide provides a foundational understanding of the distinct signaling pathways activated by Laminin (925-933) and fibronectin. Further research with direct comparative and quantitative analyses will continue to elucidate the nuanced roles of these ECM components in regulating cell behavior.

References

A Comparative Guide to the Efficacy of Laminin (925-933) and Other Key ECM-Derived Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bioactive peptide Laminin (B1169045) (925-933) with other well-characterized peptides derived from the extracellular matrix (ECM), including RGD, YIGSR, and IKVAV. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and insights into the underlying signaling mechanisms.

Introduction to ECM-Derived Peptides

The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Specific short amino acid sequences within ECM proteins act as recognition motifs for cell surface receptors, mediating critical cellular processes like adhesion, migration, differentiation, and survival. Isolating these bioactive sequences as synthetic peptides allows for their use in a variety of applications, from enhancing biomaterial cell attachment to targeted drug delivery.

  • Laminin (925-933) (CDPGYIGSR): A nonapeptide from the β1 chain of laminin, this sequence is known to bind to the 67kDa laminin receptor and is involved in cell attachment, chemotaxis, and neurite outgrowth.[1][2]

  • YIGSR (Tyr-Ile-Gly-Ser-Arg): This pentapeptide is a core active motif within the Laminin (925-933) sequence, also derived from the laminin B1 chain.[2] It is recognized for its ability to inhibit tumor growth and metastasis by interacting with the 67kDa laminin-binding protein.[3]

  • RGD (Arg-Gly-Asp): As one of the most studied cell adhesion motifs, the RGD sequence is found in numerous ECM proteins, including fibronectin and vitronectin.[4][5] It primarily interacts with integrin receptors to mediate cell adhesion and signaling.[6]

  • IKVAV (Ile-Lys-Val-Ala-Val): A pentapeptide derived from the α1 chain of laminin, IKVAV is a potent promoter of cell adhesion, migration, and neurite outgrowth, primarily through integrin-mediated signaling.[7][8]

Comparative Efficacy: Quantitative Data

The following tables summarize the performance of Laminin (925-933) and its counterparts in key in vitro functional assays.

Table 1: Cell Attachment and Adhesion
PeptideCell Line(s)Effective ConcentrationKey FindingsReference(s)
Laminin (925-933) HT-1080, CHO100 - 300 µg/mLStimulated cell attachment to culture plates.[1][9]
RGD VariousVaries (Density Dependent)Promotes robust cell attachment to a wide range of biomaterials; efficacy is often density-dependent.[4][10]
YIGSR Neonatal Cardiac MyocytesNot SpecifiedPromoted the same degree of cellular adhesion as the full-length laminin protein.[11]
IKVAV VariousNot SpecifiedConfirmed as an active site for cell adhesion.[7]
Table 2: Cell Migration and Chemotaxis
PeptideCell LineAssay TypeEffective ConcentrationKey FindingsReference(s)
Laminin (925-933) B16/F10 Murine MelanomaChemotaxis Assay100 µg/mLInduced chemotaxis and inhibited chemotaxis induced by full-length laminin. The response was about 30% of that seen with full-length laminin.[1][9]
RGD VariousMigration AssaysVariesKnown to promote cell migration through integrin signaling.[5][12]
YIGSR Human Pre-B Leukaemic CellsIn vivo (SCID mice)Not SpecifiedInhibited cell dissemination to organs.[3]
IKVAV VariousMigration AssaysNot SpecifiedPromotes cell migration.[7]
Table 3: Neurite Outgrowth and Other Biological Activities
PeptideCell SystemKey FindingsReference(s)
Laminin (925-933) Chick Embryo Dorsal Root Ganglia, PC12 CellsWhen conjugated to an agarose (B213101) hydrogel, it enhanced neurite outgrowth.[1]
RGD Neural CellsUsed in biomaterials for neural tissue engineering to promote neuron and glial cell growth.[12]
YIGSR Neonatal Cardiac MyocytesReduced Focal Adhesion Kinase (FAK) protein by 50% compared to full-length laminin, altering myocyte physiology.[11]
IKVAV VariousA principal site for promoting neurite outgrowth.[7]

Signaling Pathways

The biological effects of these peptides are mediated by their interaction with specific cell surface receptors, which triggers downstream intracellular signaling cascades.

Laminin (925-933) and YIGSR Signaling

Laminin (925-933) and its core sequence YIGSR primarily interact with the 67kDa non-integrin laminin receptor (67LR). This interaction is crucial for mediating responses like cell-cell adhesion and modulating signaling pathways such as TGF-β, which can influence tissue remodeling and inflammation.[13]

G peptide Laminin (925-933) / YIGSR receptor 67kDa Laminin Receptor (67LR) peptide->receptor Binds tgf_beta TGF-β Signaling Modulation receptor->tgf_beta adhesion Cell-Cell Adhesion receptor->adhesion response Cellular Responses (e.g., Reduced Inflammation, Amelioration of Lymphedema) tgf_beta->response adhesion->response G rgd RGD Peptide integrin Integrins (e.g., αvβ3, α5β1) rgd->integrin Binds fak FAK / Src integrin->fak Activates pi3k PI3K/Akt Pathway fak->pi3k mapk MAPK/ERK Pathway fak->mapk rho Rho GTPases fak->rho survival Cell Survival & Growth pi3k->survival proliferation Proliferation & Differentiation mapk->proliferation migration Adhesion & Migration rho->migration G ikvav IKVAV Peptide integrin Integrins (e.g., α2β1) ikvav->integrin Binds pi3k PI3K/Akt Pathway integrin->pi3k Activates mapk MAPK/ERK Pathway integrin->mapk Activates proliferation Cell Growth & Proliferation pi3k->proliferation mapk->proliferation outgrowth Neurite Outgrowth mapk->outgrowth G start Start: Coat Plate with Peptide block Block with BSA start->block seed Seed Cells block->seed incubate Incubate (e.g., 1h at 37°C) seed->incubate wash Wash to Remove Non-Adherent Cells incubate->wash quantify Fix, Stain, and Quantify Adherent Cells wash->quantify end End: Calculate % Adhesion quantify->end

References

Validating the 67-kDa Laminin Receptor's Role in Laminin (925-933) Mediated Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate the role of the 67-kDa laminin (B1169045) receptor (67LR) as the primary mediator for the cellular effects of the laminin β1 chain-derived peptide, sequence (925-933) CDPGYIGSR. We will explore the evidence supporting this interaction, compare it with alternative hypotheses, and provide detailed experimental protocols for key validation assays.

The 67LR is a high-affinity non-integrin cell surface receptor for laminin, a major component of basement membranes.[1][2][3] The interaction between 67LR and laminin is crucial in various physiological and pathological processes, including cell adhesion, migration, proliferation, and tumor invasion.[2][3][4] The specific laminin peptide (925-933) has been identified as a key binding site for 67LR, mediating several of laminin's biological functions.[5][6]

Comparative Analysis of Receptor Interaction

The primary method to validate the specificity of the 67LR-laminin (925-933) interaction is through competitive binding assays and functional inhibition studies. These experiments compare the binding and cellular effects of laminin or its active peptide in the presence and absence of specific blockers or when the receptor expression is altered.

Table 1: Quantitative Comparison of Binding Affinities and Functional Inhibition

Experimental ApproachLigand/InhibitorCell LineAssay TypeResultKey Finding
Direct Binding & Competition Laminin (925-933)Breast Cancer/Endothelial CellsWhole Cell Receptor AssayIC50 for 125I-laminin displacement: 1-5 nMThe peptide competes with full-length laminin for receptor binding with high affinity.[7]
Competitive Adhesion Recombinant 37-kDa LRP (contains binding domains)Acute Myeloid Leukemia (AML) CellsLaminin Adhesion Assay60% reduction in laminin binding for 67LR+ AML cells.The cytoplasmic precursor containing the binding domains effectively blocks cell adhesion to laminin.[8]
Functional Inhibition (Adhesion) siRNA against 37/67LRHuman Intestinal Epithelial Cells (HIEC)Cell Adhesion AssaySignificant reduction in specific adhesion to the laminin-related peptide YIGSR.Reduced 67LR expression leads to a loss of ability to adhere to laminin peptides.[9]
Functional Inhibition (Migration) Soluble Recombinant LamRHT-1080 Fibrosarcoma CellsBoyden Chamber AssayWild-type LamR acts as a soluble decoy to inhibit cell migration towards laminin.Soluble receptor fragments can competitively inhibit laminin-induced cell migration.[10]
Alternative Receptor Blockade EGF33–42 (LR Antagonist)MacrophagesTNF-α Release AssayDid not attenuate PEDF-mediated macrophage activation, unlike ATGL inhibitors.Suggests that in some contexts (like PEDF signaling), other receptors (ATGL) are dominant over 67LR.[11]

Experimental Methodologies

Detailed protocols are essential for reproducing and building upon these validation studies. Below are methodologies for key experiments.

1. Solid-Phase Receptor-Binding Assay

This assay quantifies the direct and competitive interaction between 67LR and laminin (925-933).

  • Principle: An immobilized protein (e.g., laminin) in a microplate well captures a soluble interacting partner (e.g., cell lysate containing 67LR or purified receptor). The binding is detected, often via an antibody-based method like ELISA.[12][13]

  • Protocol:

    • Coating: Coat 96-well microtiter plates with 5 µg/mL of laminin in a suitable buffer overnight at 4°C.

    • Blocking: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20) and block any remaining nonspecific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Binding:

      • Direct Binding: Add serial dilutions of cell lysate or purified 67LR to the wells and incubate for 2-3 hours at 37°C.

      • Competitive Binding: Add a constant concentration of 67LR-containing lysate mixed with increasing concentrations of the laminin (925-933) peptide or other potential inhibitors.

    • Washing: Wash the plates thoroughly to remove unbound proteins.

    • Detection: Add a primary antibody specific to 67LR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Quantification: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of bound receptor.

2. Cell Adhesion Assay

This assay measures the functional consequence of the receptor-ligand interaction, specifically the ability of cells to attach to a laminin-coated surface.

  • Principle: The ability of cells to adhere to a surface coated with laminin is quantified. Inhibition of this adhesion by blocking the 67LR or by competitive peptides validates the receptor's role.

  • Protocol:

    • Coating: Coat 96-well plates with laminin as described above and block with BSA.

    • Cell Preparation: Harvest cells (e.g., AML cells, HIECs) and resuspend them in a serum-free medium.

    • Inhibition (Pre-incubation): For inhibition studies, pre-incubate the cells with a blocking antibody against 67LR, the laminin (925-933) peptide, or a control peptide for 30 minutes.

    • Adhesion: Add the cell suspension to the laminin-coated wells and incubate for 1-2 hours in a cell culture incubator.

    • Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.

    • Quantification: Quantify the adherent cells. This can be done by staining the cells with a dye like crystal violet, lysing the cells, and measuring the absorbance of the lysate, or by using a colorimetric assay that measures cellular metabolic activity (e.g., MTT or WST-1).

3. siRNA-Mediated Knockdown of 67LR

This technique reduces the expression of the 67LR to validate its specific role in laminin-mediated effects.

  • Principle: Small interfering RNA (siRNA) molecules are introduced into cells to target and degrade the mRNA of the 37/67LR, leading to a temporary reduction in protein expression. The cellular response to laminin (925-933) is then compared between knockdown cells and control cells.

  • Protocol:

    • siRNA Design: Design or obtain validated siRNA constructs targeting the mRNA of the 37/67LR (also known as RPSA or LRP). A non-targeting scrambled siRNA should be used as a negative control.

    • Transfection: Transfect the cells (e.g., HIEC or Hep3B cells) with the siRNA constructs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.[9][14]

    • Incubation: Culture the cells for 48-72 hours to allow for the knockdown of the target protein.

    • Validation of Knockdown: Harvest a subset of cells to validate the reduction in 67LR expression via Western blotting or qRT-PCR.

    • Functional Assay: Use the remaining cells with reduced 67LR expression in functional assays, such as the cell adhesion or migration assays described above, to assess the impact of the knockdown on laminin (925-933) mediated effects.

Visualizing Pathways and Workflows

Signaling Pathway Downstream of 67LR Activation

Binding of laminin or the (925-933) peptide to 67LR can initiate intracellular signaling cascades that influence cell behavior. While the complete pathway is complex and can be cell-type dependent, a generalized model involves the activation of protein kinases and modulation of the cytoskeleton. Some studies suggest that 67LR internalization is a key step, dependent on cAMP and PKA.[15] Downstream effects can include the activation of MAP kinases and regulation of matrix metalloproteinases (MMPs).[16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response LN Laminin (925-933) Peptide LR 67-kDa Laminin Receptor (67LR) LN->LR Binding AC Adenylyl Cyclase (AC) LR->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MAPK MAPK Cascade (ERK, JNK, p38) PKA->MAPK Modulation Cytoskeleton Cytoskeletal Rearrangement PKA->Cytoskeleton MMPs MMP Expression (e.g., MMP-2) MAPK->MMPs Adhesion Cell Adhesion Cytoskeleton->Adhesion Migration Cell Migration & Invasion Cytoskeleton->Migration MMPs->Migration

Caption: Proposed signaling cascade following laminin (925-933) binding to 67LR.

Experimental Workflow for Validating 67LR as the Target

The logical flow for confirming that a cellular effect of laminin (925-933) is mediated by 67LR involves a multi-step process of elimination and specific targeting.

G Start Hypothesis: Laminin (925-933) effect is mediated by a cell surface receptor BindingAssay Step 1: Binding Assay (Solid-Phase) Start->BindingAssay Demonstrate Direct Interaction FunctionalAssay Step 2: Functional Assay (e.g., Adhesion, Migration) BindingAssay->FunctionalAssay Confirm Biological Effect CompetitiveInhibition Step 3: Competitive Inhibition (Use excess 925-933 peptide) FunctionalAssay->CompetitiveInhibition Test Specificity of Ligand-Receptor Pair ReceptorKnockdown Step 4: Receptor Knockdown (siRNA for 67LR) CompetitiveInhibition->ReceptorKnockdown Test Specificity of Receptor Involvement Conclusion Conclusion: Effect is specifically mediated through the 67LR ReceptorKnockdown->Conclusion

Caption: Logical workflow for validating the 67LR-laminin (925-933) interaction.

References

Unlocking Regenerative Potential: The Synergistic Power of Laminin (925-933) and Growth Factors

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly focusing on the synergistic interplay between extracellular matrix components and growth factors to drive tissue regeneration. A key peptide, Laminin (B1169045) (925-933), derived from the laminin β1 chain, has demonstrated significant promise in amplifying the regenerative capacity of several growth factors. This guide provides a comparative analysis of the synergistic effects of Laminin (925-933) with Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 9 (FGF9), supported by experimental data from peer-reviewed studies.

The laminin peptide 925-933, often referred to by its core active sequence YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine), is a critical cell-binding motif. Its interaction with cell surface receptors, such as integrins, can trigger intracellular signaling cascades that influence cell adhesion, migration, and differentiation. When combined with growth factors, this peptide can create a powerful regenerative microenvironment, leading to enhanced tissue repair and functional recovery.

Comparative Analysis of Synergistic Effects: Laminin (925-933) with VEGF and FGF9

A seminal study in the field of salivary gland regeneration highlights the potent synergy between laminin-1 peptides, including YIGSR, and the growth factors VEGF and FGF9. This research utilized a mouse model with wounded submandibular glands to investigate the regenerative effects of a fibrin (B1330869) hydrogel scaffold incorporating these bioactive molecules.[1]

The study demonstrates that while the laminin peptides alone can promote a degree of tissue regeneration, the combination with VEGF and FGF9 leads to a significant and synergistic enhancement of angiogenesis (blood vessel formation) and neurogenesis (nerve formation), culminating in superior functional recovery of the salivary gland.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study, illustrating the synergistic effect on saliva secretion, a primary indicator of salivary gland function.

Treatment GroupMean Saliva Flow Rate (μL/min/g of body weight)Standard DeviationStatistical Significance (p-value vs. L1p-FH)
Untreated0.3± 0.1< 0.05
Fibrin Hydrogel (FH) only0.4± 0.1< 0.05
Laminin-1 Peptides in FH (L1p-FH)0.8± 0.2-
L1p-FH + VEGF0.9± 0.2Not Significant
L1p-FH + FGF90.85± 0.2Not Significant
L1p-FH + VEGF + FGF9 (Synergistic Group) 1.2 ± 0.3 < 0.05
Sham Control (unwounded)1.3± 0.3Not Significant

Data adapted from Nam K, et al. Acta Biomaterialia. 2019.[1]

The data clearly indicates that the triple combination of laminin peptides, VEGF, and FGF9 restored saliva secretion to levels comparable to the unwounded sham control group, a result not achieved by any other treatment combination.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparison guide.

In Vivo Salivary Gland Regeneration Model

Objective: To assess the in vivo regenerative capacity of fibrin hydrogels containing laminin peptides and growth factors in a mouse model of salivary gland injury.

Animal Model:

  • Adult female C57BL/6 mice (6-8 weeks old).

  • Mice were anesthetized using an intraperitoneal injection of a ketamine/xylazine mixture.

Surgical Procedure:

  • A midline incision was made on the ventral side of the neck to expose the submandibular glands (SMGs).

  • A 5 mm biopsy punch was used to create a partial defect in the center of each SMG.

  • The wound was then treated with one of the following fibrin hydrogel formulations:

    • Fibrin Hydrogel (FH) only

    • FH with Laminin-1 peptides (L1p-FH)

    • L1p-FH with VEGF

    • L1p-FH with FGF9

    • L1p-FH with both VEGF and FGF9

  • The incision was closed with sutures.

  • Animals were monitored for a period of 4 weeks post-surgery.

Measurement of Saliva Secretion:

  • At the 4-week endpoint, mice were anesthetized.

  • Pilocarpine (a saliva secretagogue) was injected intraperitoneally to stimulate saliva flow.

  • Saliva was collected from the oral cavity for a fixed period using a pre-weighed cotton ball.

  • The amount of saliva was determined by the change in weight of the cotton ball.

  • Saliva flow rate was normalized to the body weight of the mouse.

Immunohistochemical Analysis for Angiogenesis and Neurogenesis

Objective: To visualize and quantify the extent of blood vessel and nerve formation within the regenerated salivary gland tissue.

Procedure:

  • At the 4-week endpoint, the submandibular glands were harvested and fixed in 4% paraformaldehyde.

  • The fixed tissues were embedded in paraffin (B1166041) and sectioned.

  • Immunohistochemical staining was performed on the tissue sections using the following primary antibodies:

    • For Angiogenesis: Anti-CD31 (also known as PECAM-1), a marker for endothelial cells.

    • For Neurogenesis: Anti-Beta III Tubulin, a marker for neurons.

  • Appropriate fluorescently labeled secondary antibodies were used for visualization.

  • Stained sections were imaged using a confocal microscope.

  • The density of blood vessels and nerve fibers was quantified using image analysis software.

Signaling Pathways and Experimental Workflow

The synergistic effect of Laminin (925-933) with VEGF and FGF9 is believed to be mediated through the co-activation of multiple signaling pathways that promote cell survival, proliferation, and differentiation, leading to enhanced tissue regeneration.

Synergy_Signaling_Pathway Laminin_Peptide Laminin (925-933) (YIGSR) Integrin Integrin Receptor Laminin_Peptide->Integrin VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR FGF9 FGF9 FGFR FGF Receptor FGF9->FGFR Cell_Adhesion Cell Adhesion & Migration Integrin->Cell_Adhesion Angiogenesis Angiogenesis VEGFR->Angiogenesis Neurogenesis Neurogenesis FGFR->Neurogenesis Tissue_Regeneration Synergistic Tissue Regeneration Cell_Adhesion->Tissue_Regeneration Angiogenesis->Tissue_Regeneration Neurogenesis->Tissue_Regeneration

Caption: Proposed signaling pathway for the synergistic action of Laminin (925-933), VEGF, and FGF9.

The experimental workflow for investigating this synergy can be visualized as a multi-step process from hydrogel formulation to functional assessment.

Experimental_Workflow A Hydrogel Formulation (Fibrin + L1p + VEGF + FGF9) B In Vivo Application (Mouse Salivary Gland Injury Model) A->B C Tissue Regeneration (4 weeks) B->C D Functional Assessment (Saliva Secretion Measurement) C->D E Histological Analysis (Angiogenesis & Neurogenesis) C->E F Data Analysis & Comparison D->F E->F

Caption: Experimental workflow for evaluating synergistic effects in vivo.

Conclusion

The combination of the Laminin (925-933) peptide with growth factors such as VEGF and FGF9 represents a promising strategy for enhancing tissue regeneration. The experimental evidence strongly supports a synergistic interaction that promotes not only structural repair but also functional recovery. This approach of combining extracellular matrix-mimicking peptides with potent growth factors provides a versatile platform for developing next-generation regenerative therapies for a variety of tissues and organs. Further research into the precise molecular mechanisms governing these synergistic effects will be crucial for optimizing these therapies for clinical applications.

References

A Comparative Guide to Cell Spreading on Laminin (925-933) Peptide vs. Collagen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, tissue engineering, and drug development, understanding the nuanced interactions between cells and the extracellular matrix (ECM) is paramount. The choice of substrate for cell culture can significantly influence cell behavior, including adhesion, spreading, proliferation, and differentiation. This guide provides a comparative analysis of two widely used substrates: the laminin-derived peptide (925-933) and collagen.

Quantitative Comparison of Cell Spreading

While direct head-to-head quantitative data on cell spreading specifically on the laminin (B1169045) (925-933) peptide versus collagen is not extensively available in the literature, we can infer expected outcomes based on studies of full-length laminin and the known functions of the 925-933 peptide. The laminin β1 chain-derived peptide, with the amino acid sequence CDPGYIGSR, is a well-established motif for cell adhesion.[1][2][3] Collagen, the most abundant protein in the ECM, also provides a robust substrate for the attachment and spreading of a wide variety of cell types.[4]

Below is a summary table of expected quantitative and qualitative outcomes when comparing cell spreading on these two substrates.

ParameterLaminin (925-933) PeptideCollagen (Type I)
Primary Receptor 67kDa laminin receptor (67LR), some integrinsPrimarily β1 integrins (e.g., α1β1, α2β1)
Initial Cell Attachment Rapid attachment for specific cell types (e.g., epithelial, neuronal)Strong attachment for a broad range of cell types (e.g., fibroblasts, endothelial, epithelial)
Cell Spreading Area Expected to be moderate; may be cell-type dependentGenerally expected to be extensive
Cell Morphology Often more rounded or stellate initially, with distinct lamellipodiaTypically well-spread, elongated, and fibroblastic morphology
Focal Adhesion Formation May be less pronounced compared to collagenRobust formation of focal adhesions

Experimental Protocols

To quantitatively assess cell spreading on these substrates, a standardized cell spreading assay can be employed.

Substrate Coating Protocol
  • Preparation of Coating Solutions:

    • Laminin (925-933) Peptide: Dissolve the lyophilized peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 50 µg/mL.

    • Collagen (Type I): Dilute rat tail or bovine collagen I solution with 0.02 M acetic acid to a final concentration of 50 µg/mL.

  • Coating of Cultureware:

    • Add a sufficient volume of the coating solution to cover the surface of the culture wells (e.g., 200 µL for a 24-well plate).

    • Incubate for 1-2 hours at 37°C.

    • Aspirate the coating solution and gently wash the wells twice with sterile PBS.

    • Allow the wells to air dry in a sterile environment or use them immediately.

Cell Spreading Assay Protocol
  • Cell Seeding:

    • Harvest cells of interest using a non-enzymatic cell dissociation solution to minimize receptor damage.

    • Resuspend the cells in a serum-free medium to a concentration of 5 x 104 cells/mL.

    • Seed the cells onto the pre-coated wells and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Time-Lapse Imaging (Optional):

    • For dynamic analysis of cell spreading, place the culture plate on a live-cell imaging system and capture images at regular intervals (e.g., every 15 minutes) for 2-4 hours.

  • Endpoint Analysis:

    • After the desired incubation period (e.g., 2, 4, or 24 hours), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Stain the actin cytoskeleton with phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and the nucleus with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ) to quantify cell spreading parameters such as:

      • Cell Area: The total area occupied by the cell.

      • Aspect Ratio: The ratio of the major to the minor axis of the cell, indicating elongation.

      • Circularity: A measure of how close the cell shape is to a perfect circle (a value of 1.0 represents a perfect circle).

Signaling Pathways

Cell spreading on both laminin (925-933) and collagen is primarily mediated by cell surface receptors that trigger intracellular signaling cascades, leading to cytoskeletal reorganization.

Laminin (925-933) Signaling

The laminin (925-933) peptide primarily interacts with the 67kDa laminin receptor (67LR), a non-integrin receptor. This interaction is known to stimulate cell motility and can influence signaling pathways that regulate the actin cytoskeleton.

laminin_pathway Laminin Laminin (925-933) LR67 67LR Laminin->LR67 Signaling Intracellular Signaling (e.g., G-proteins) LR67->Signaling Cytoskeleton Cytoskeletal Reorganization Signaling->Cytoskeleton Spreading Cell Spreading Cytoskeleton->Spreading

Laminin (925-933) signaling pathway.
Collagen Signaling

Collagen primarily interacts with integrin receptors, heterodimeric transmembrane proteins. This binding leads to the clustering of integrins and the recruitment of signaling molecules to form focal adhesions. Key downstream signaling pathways include the Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-kinase (PI3K) pathways, which are central to regulating actin polymerization and cell spreading.

collagen_pathway Collagen Collagen Integrin Integrins (e.g., α2β1) Collagen->Integrin FAK FAK Activation Integrin->FAK PI3K PI3K/Akt Pathway Integrin->PI3K Actin Actin Polymerization FAK->Actin PI3K->Actin Spreading Cell Spreading Actin->Spreading

Collagen-integrin signaling pathway.
Experimental Workflow

The following diagram outlines the general workflow for a comparative cell spreading experiment.

experimental_workflow start Start coat Coat Wells: Laminin (925-933) vs. Collagen start->coat seed Seed Cells coat->seed incubate Incubate (e.g., 2-24h) seed->incubate fix_stain Fix and Stain (Phalloidin/DAPI) incubate->fix_stain image Image Acquisition fix_stain->image analyze Quantitative Analysis (Area, Aspect Ratio, etc.) image->analyze end End analyze->end

Workflow for comparative cell spreading assay.

Conclusion

The choice between the laminin (925-933) peptide and collagen as a substrate for cell culture should be guided by the specific cell type and the biological question being investigated. While collagen generally promotes robust adhesion and spreading for a wide range of cells, the laminin (925-933) peptide can be a more specific substrate for cells expressing the 67LR, potentially leading to distinct morphological and signaling outcomes. The provided protocols and pathway diagrams offer a framework for researchers to conduct their own quantitative comparisons and further elucidate the differential effects of these important ECM components on cell behavior.

References

Confirming the Specificity of Laminin (925-933) Induced Migration: A Comparison Guide Utilizing a Receptor Knockout Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to confirm the specificity of cell migration induced by the Laminin (B1169045) β1 chain-derived peptide, Laminin (925-933). The central focus is on the use of a receptor knockout model as a definitive method for validating the mediatory role of the 67-kDa laminin receptor (67LR) in this process. Supporting experimental data and detailed protocols are provided to aid in the design and interpretation of related studies.

The Laminin (925-933) peptide, with the amino acid sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a well-characterized bioactive fragment of the laminin β1 chain.[1][2][3] It is known to play a crucial role in various cellular processes, including adhesion, differentiation, and, notably, migration.[4][5] Understanding the specific receptor interactions that govern Laminin (925-933)-induced migration is paramount for developing targeted therapeutics for conditions such as cancer metastasis and for advancing tissue engineering applications.

The 67-kDa Laminin Receptor: The Primary Mediator of Laminin (925-933) Induced Migration

The 67-kDa laminin receptor (67LR) is widely recognized as the high-affinity, non-integrin receptor for the YIGSR motif contained within the Laminin (925-933) peptide.[6][7][8] This interaction is critical for initiating the signaling cascade that leads to cell migration. While other receptors, such as certain integrins, have been implicated in laminin binding, the 67LR is considered the principal receptor for this specific peptide sequence.

To definitively establish the specificity of 67LR in mediating Laminin (925-933) induced migration, a receptor knockout or knockdown approach is the gold standard. This involves genetically modifying cells to eliminate or significantly reduce the expression of the 67LR. The migratory response of these modified cells to the Laminin (925-933) peptide is then compared to that of wild-type cells.

Experimental Workflow: Receptor Knockout/Knockdown for Migration Analysis

The following diagram illustrates a typical experimental workflow to confirm the specificity of Laminin (925-933) induced migration using a receptor knockout or knockdown strategy.

G cluster_0 Cell Line Preparation cluster_1 Migration Assay cluster_2 Data Analysis & Conclusion WT Wild-Type Cells (Expressing 67LR) Assay_WT Boyden Chamber Assay (Wild-Type Cells) WT->Assay_WT KO 67LR Knockout/Knockdown Cells (e.g., via CRISPR/Cas9 or shRNA) Assay_KO Boyden Chamber Assay (67LR KO/KD Cells) KO->Assay_KO Analysis Quantify Migrated Cells Assay_WT->Analysis Assay_KO->Analysis Peptide Laminin (925-933) Peptide (Chemoattractant) Peptide->Assay_WT Stimulation Peptide->Assay_KO Stimulation Conclusion Conclusion on Specificity Analysis->Conclusion

Figure 1. Experimental workflow for confirming 67LR specificity in Laminin (925-933) induced migration.

Signaling Pathway: Laminin (925-933) Induced Migration via 67LR

The binding of the Laminin (925-933) peptide to the 67LR initiates a downstream signaling cascade that ultimately results in cytoskeletal rearrangements and directed cell movement. While the complete pathway is complex and can be cell-type specific, a generalized model is presented below.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Laminin Laminin (925-933) (CDPGYIGSR) Receptor 67-kDa Laminin Receptor (67LR) Laminin->Receptor Binding G_protein G-protein activation Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Cytoskeleton Cytoskeletal Rearrangement (Actin Polymerization) Ca_PKC->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

References

Safety Operating Guide

Proper Disposal of Laminin (925-933): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Laminin (B1169045) (925-933), a synthetic peptide fragment of the laminin β1 chain, must adhere to specific safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance.[1] While not classified as a hazardous substance, the toxicological properties of Laminin (925-933) have not been fully investigated, warranting careful handling and disposal.[2][3]

Immediate Safety and Handling Precautions

Before beginning any procedure involving Laminin (925-933), it is imperative to consult the Safety Data Sheet (SDS).[4] Standard personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety glasses or goggles, and a lab coat, must be worn at all times.[4] When handling the lyophilized powder, which can easily become airborne, work should be conducted in a fume hood or biosafety cabinet to prevent inhalation.[2][4] Avoid the formation of dust and aerosols.[2]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]

  • Eye Contact: Flush eyes with water for a minimum of 15 minutes at an eyewash station and seek medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[2][3]

  • Ingestion: Rinse the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[2][3][5]

Step-by-Step Disposal Protocol

The disposal of Laminin (925-933) and associated waste must comply with all federal, state, and local regulations.[2] Never dispose of this material in standard laboratory trash or down the drain.[2][4]

  • Waste Segregation: All materials that have come into contact with Laminin (925-933), including unused peptide, contaminated solutions, pipette tips, vials, and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Container Management: Ensure the hazardous waste container is suitable, closed, and properly labeled for disposal.[2]

  • Spill Management: In the case of a spill, wear appropriate PPE. For liquid spills, absorb the material with an inert substance like sand or vermiculite. For solid spills, carefully sweep or shovel the material to avoid creating dust. Place the contained spill residue into the designated hazardous waste container.[2][5] Following cleanup, ventilate the area and thoroughly wash the spill site.[5]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed, professional waste disposal company.[2] Contact your institution's Environmental Health and Safety (EH&S) department to ensure adherence to established protocols.[4]

  • Contaminated Packaging: Empty containers should be disposed of in accordance with local regulations and should not be reused.[6]

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding occupational exposure limits, toxicity thresholds, or environmental impact for Laminin (925-933). The following table summarizes solubility information which can be pertinent for handling and preparing solutions for disposal.

SolventSolubility
DMSO~30 mg/mL[7]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[7]
PBS (pH 7.2)~10 mg/mL[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper handling and disposal of Laminin (925-933).

cluster_handling Handling and Preparation cluster_disposal Disposal Procedure Read_SDS Read Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Read_SDS->Don_PPE Work_in_Hood Work in Fume Hood/Biosafety Cabinet (for lyophilized powder) Don_PPE->Work_in_Hood Weigh_and_Dissolve Weigh and Dissolve Peptide Work_in_Hood->Weigh_and_Dissolve Segregate_Waste Segregate Contaminated Waste (Peptide, Vials, PPE, etc.) Weigh_and_Dissolve->Segregate_Waste Post-Experiment Place_in_Container Place in Labeled, Closed Hazardous Waste Container Segregate_Waste->Place_in_Container Contact_EH&S Contact Environmental Health & Safety (EH&S) Place_in_Container->Contact_EH&S Manage_Spills Manage Spills Appropriately Manage_Spills->Place_in_Container Professional_Disposal Arrange for Professional Waste Disposal Contact_EH&S->Professional_Disposal cluster_response Emergency Response Exposure_Event Accidental Exposure Occurs Skin_Contact Skin Contact Exposure_Event->Skin_Contact Eye_Contact Eye Contact Exposure_Event->Eye_Contact Inhalation Inhalation Exposure_Event->Inhalation Ingestion Ingestion Exposure_Event->Ingestion Wash_with_Soap_Water Wash with Soap & Water (15 min) Skin_Contact->Wash_with_Soap_Water Flush_Eyes Flush Eyes at Eyewash Station (15 min) Eye_Contact->Flush_Eyes Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Wash_with_Soap_Water->Seek_Medical_Attention if irritation persists Flush_Eyes->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

References

Personal protective equipment for handling Laminin (925-933)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Laminin (B1169045) (925-933), a peptide fragment of the laminin β1 chain.[1] The following procedures are based on the Safety Data Sheet (SDS) and general best practices for handling synthetic peptides in a laboratory setting.[2][3] This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their research.

While Laminin (925-933) is not classified as a hazardous substance or mixture, it should be handled with care, following good industrial hygiene and safety practices.[4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment forms the primary barrier against accidental exposure and is crucial for safe handling of Laminin (925-933) in both its lyophilized powder and reconstituted forms.[2][6]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GlassesRequired for protection against dust particles and liquid splashes. Must meet EN 166 standards or equivalent.[4]
Face ShieldRecommended in addition to safety glasses when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended.[2] Gloves should be inspected before use and changed immediately if they become contaminated.[2][4]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect skin and clothing from potential splashes.[2][4]
Respiratory Protection Fume Hood or Biosafety CabinetRecommended when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where chemicals are handled.[6]

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of Laminin (925-933) and ensure the safety of laboratory personnel.

Handling Lyophilized Powder:

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption.[7]

  • Handle the powder in a designated area, such as a fume hood or biosafety cabinet, to minimize the risk of inhalation.[2]

  • Avoid creating dust when handling the powder.[5][8]

Reconstitution:

  • There is no universal solvent for all peptides; the appropriate solvent will depend on the specific experimental requirements.[7] Laminin (925-933) is soluble in water, DMSO, and DMF.[1][5]

  • When reconstituting, add the solvent slowly to the vial. Gently swirl or vortex to dissolve the peptide.

Storage:

  • Lyophilized Peptide: Store in a freezer at -20°C or -80°C for long-term storage.[4][7][9] Keep the container tightly closed and protected from moisture.[7][9]

  • Reconstituted Solution: For short-term storage, keep at 4°C. For long-term storage, it is recommended to aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][7]

Disposal Plan

The disposal of Laminin (925-933) and any contaminated materials must comply with local, state, and federal regulations.[2] Do not dispose of peptide waste in regular trash or down the drain.[2][3]

Waste TypeDisposal Procedure
Unused or Expired Peptide Collect in a designated and properly labeled hazardous waste container.[2][10]
Contaminated Labware (e.g., pipette tips, vials) Dispose of in the designated hazardous waste container along with the unused peptide.[10] Sharps should be placed in a dedicated sharps container.[10]
Contaminated PPE (e.g., gloves) Place in the designated hazardous waste container.[2]

Disposal Protocol:

  • Segregation: Collect all waste materials contaminated with Laminin (925-933) in a designated, leak-proof, and clearly labeled hazardous waste container.[2][10]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents.[10]

  • Institutional Protocol: Follow your institution's environmental health and safety (EH&S) guidelines for the storage and pickup of chemical waste.[2][10]

Experimental Workflow and Safety

The following diagram illustrates the general workflow for handling Laminin (925-933) from receipt to disposal, incorporating key safety checkpoints.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive Laminin (925-933) storage Store at -20°C or -80°C start->storage Upon receipt ppe Don Appropriate PPE storage->ppe Before handling handling_area Work in Fume Hood/Biosafety Cabinet ppe->handling_area reconstitute Reconstitute Peptide handling_area->reconstitute experiment Perform Experiment reconstitute->experiment temp_storage Short-term Storage (4°C) or Aliquot and Freeze (-20°C) experiment->temp_storage If not all is used waste_collection Collect Contaminated Waste experiment->waste_collection After experiment temp_storage->experiment For future use waste_container Store in Labeled Hazardous Waste Container waste_collection->waste_container ehs_disposal Dispose via Institutional EHS waste_container->ehs_disposal

Caption: General experimental workflow for handling Laminin (925-933).

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.